6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2H-triazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIDEVMRSVGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Introduction: A Privileged Scaffold in Modern Chemistry
The 1,2,3-triazolo[4,5-c]pyridine core represents a significant "privileged scaffold" in medicinal chemistry and materials science. This fused heterocyclic system combines the structural features of both a pyridine and a 1,2,3-triazole, bestowing upon it unique electronic properties and a three-dimensional architecture conducive to interacting with biological targets.[1] Its various isomers, including the [4,5-b] and [4,3-a] systems, have shown a wide array of biological activities, from antifungal to anti-inflammatory effects.[2]
The introduction of a chlorine atom at the 6-position transforms the parent heterocycle into a highly versatile synthetic intermediate. This 6-chloro substituent is not merely a static feature; it is an activated handle for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity allows for the systematic and efficient generation of analog libraries, a cornerstone of modern structure-activity relationship (SAR) studies. Consequently, derivatives of the this compound scaffold are being investigated for a range of therapeutic applications, including as c-Met protein kinase inhibitors for oncology, modulators of central nervous system targets like GABAA and P2X7 receptors, and as GPR119 agonists.[1][3][4]
This guide provides a comprehensive overview of the core chemical properties of this compound, focusing on its synthesis, reactivity, and physicochemical characteristics, to empower researchers in its effective application.
PART 1: Physicochemical and Spectroscopic Profile
The precise physicochemical properties of this compound are dictated by the interplay between the electron-withdrawing chloro group and the fused aromatic system. While experimental data for this specific molecule is not widely published, we can infer its characteristics from closely related analogs and computational predictions.
Calculated Physicochemical Data
The following table summarizes key computed properties for analogous chloro-triazolopyridine structures, providing a reliable estimate for the title compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~154.56 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~1.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Influences cell permeability and transport characteristics. A value in this range is often favorable for CNS penetration. |
| Hydrogen Bond Donors | 1 (from the triazole N-H) | Participates in target binding interactions. |
| Hydrogen Bond Acceptors | 3 (from pyridine and triazole nitrogens) | Crucial for forming hydrogen bonds with biological macromolecules.[5] |
Spectroscopic Characteristics
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The proton at C4 will likely appear as a doublet, coupled to the proton at C7. The N-H proton of the triazole ring will appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum will display signals for the five carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C6) will be significantly influenced, and its chemical shift can confirm the position of substitution.
-
-
Infrared (IR) Spectroscopy: Characteristic vibrational modes for the triazolo-pyridine skeleton are expected. Key peaks would include N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching vibrations within the aromatic rings (typically 1400-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).[2]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous confirmation of the compound's elemental composition.
PART 2: Synthesis and Mechanistic Insights
The construction of the 1,2,3-triazolo[4,5-c]pyridine ring system is most efficiently achieved through the cyclization of appropriately substituted pyridine precursors. A robust and well-documented method involves the diazotization of a 3,4-diaminopyridine derivative.[6][7]
Proposed Synthetic Pathway
The synthesis hinges on the formation of the 1,2,3-triazole ring via an intramolecular cyclization of a diazonium salt intermediate. This classical approach offers high yields and regiochemical control.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Diazotization
This protocol is a representative methodology based on established procedures for forming fused 1,2,3-triazole rings.[7]
-
Preparation of Reagents:
-
Prepare a solution of the starting material, 2,6-dichloro-3,4-diaminopyridine (1.0 equiv), in a mixture of glacial acetic acid and water (e.g., 1:1 v/v).
-
Causality: Acetic acid serves as both a solvent and the acidic medium required for the formation of nitrous acid from sodium nitrite.
-
Prepare a separate aqueous solution of sodium nitrite (NaNO₂) (1.1-1.5 equiv).
-
-
Diazotization Reaction:
-
Cool the solution of the diaminopyridine to 0-5 °C in an ice-water bath with continuous stirring.
-
Causality: Low temperatures are critical to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions.
-
Add the sodium nitrite solution dropwise to the cooled pyridine solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
-
Cyclization and Isolation:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: The in situ generated diazonium salt on one amino group is attacked by the adjacent free amino group, leading to spontaneous intramolecular cyclization (annulation) to form the stable triazole ring.
-
Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.
-
The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) or by column chromatography on silica gel.
-
Self-Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined previously (NMR, MS, IR). The isotopic pattern in the mass spectrum is a definitive checkpoint.
-
PART 3: Chemical Reactivity and Derivatization
The primary locus of reactivity on the this compound scaffold is the C6-Cl bond. The electron-withdrawing nature of the fused heterocyclic system activates this position for Nucleophilic Aromatic Substitution (SNAr).
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled as a leaving group, restoring aromaticity and yielding the substituted product.
Caption: General mechanism for SNAr at the C6 position.
Representative Protocol: Amination via SNAr
This workflow demonstrates the utility of the 6-chloro group for introducing diverse amine functionalities.
-
Reaction Setup:
-
In a sealed reaction vessel, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Causality: Polar aprotic solvents are ideal for SNAr as they solvate the cation but not the nucleophile, enhancing its reactivity.
-
Add the desired amine nucleophile (1.2-2.0 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Causality: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Microwave irradiation can often be used to accelerate the reaction, reducing reaction times from hours to minutes.[1]
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-substituted analog.
-
Self-Validation: Successful substitution is confirmed by the disappearance of the chlorine isotopic pattern in the mass spectrum and the appearance of new signals corresponding to the amine moiety in the ¹H NMR spectrum.
-
PART 4: Applications in Research and Development
The synthetic tractability of this compound makes it a valuable building block for creating diverse chemical libraries for screening against various biological targets.
| Application Area | Biological Target/Activity | Reference Compound Class |
| Oncology | c-Met Protein Kinase Inhibitors | 1,2,3-Triazolo[4,5-c]pyridines |
| Neuroscience | GABAA Receptor Modulators | 1,2,3-Triazolo[4,5-c]pyridines |
| Neuroscience / Inflammation | P2X7 Receptor Antagonists | 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines |
| Metabolic Diseases | GPR119 Agonists | 3H-[8][9][10]triazolo[4,5-c]pyridine derivatives |
| Materials Science | Organic Sensitizers for Solar Cells | [8][9][10]triazolo[4,5-c]pyridine core |
Conclusion
This compound is a foundational scaffold for chemical innovation. Its properties are defined by a stable heterocyclic core and a strategically placed, reactive chloro group. The straightforward synthetic access via diazotization, combined with the efficiency of SNAr for diversification, provides a robust platform for researchers in drug discovery and materials science. The demonstrated success of its derivatives against a range of important biological targets underscores its value and ensures its continued prominence in the development of novel chemical entities.
References
-
Journal of Medicinal Chemistry. 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate.[Link]
-
National Center for Biotechnology Information. Novel 3H-[8][9][10]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships.[Link]
-
National Center for Biotechnology Information. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.[Link]
-
ACS Omega. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, a heterocyclic compound of interest to researchers in drug development and materials science. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide combines theoretical predictions with empirical data from structurally analogous compounds to offer a robust analytical framework. This approach is designed to empower researchers with the necessary insights for compound identification, characterization, and quality control.
Molecular Structure and Physicochemical Properties
This compound belongs to the family of triazolopyridines, which are recognized for their diverse biological activities. The fusion of a triazole and a pyridine ring creates a unique scaffold, and the presence of a chlorine atom at the 6-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | Calculated |
| Molecular Weight | 154.56 g/mol | Calculated |
| InChIKey | Not available | - |
| CAS Number | Not available | - |
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// Bonds N1 -- N2 [label=""]; N2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N6 [label=""]; N6 -- N1 [label=""]; C7a -- N1 [style=invis]; // for positioning C7a -- N2 [style=invis]; C7a -- N3 [style=invis]; C7a -- C4 [style=invis]; C7a -- C5 [style=invis]; C7a -- N6 [style=invis];
C4 -- C4_H [label=""]; C5 -- C5_Cl [label=""]; N2 -- N_H [label="", style=dashed]; // Indicating tautomerism
// Invisible nodes and edges for ring structure p1 [pos="-0.65,0.375", style=invis]; p2 [pos="-0.65,-0.375", style=invis]; p3 [pos="0.65,-0.375", style=invis]; p4 [pos="0.65,0.375", style=invis];
N1 -- p1 [style=invis]; p1 -- N2 [style=invis]; N2 -- p2 [style=invis]; p2 -- N3 [style=invis]; N3 -- C4 [style=invis]; C4 -- p3 [style=invis]; p3 -- C5 [style=invis]; C5 -- p4 [style=invis]; p4 -- N6 [style=invis]; N6 -- N1 [style=invis]; }
Caption: Molecular structure of this compound.
Synthesis and Experimental Context
The synthesis of the 1,2,3-triazolo[4,5-c]pyridine scaffold typically involves the diazotization of a corresponding diaminopyridine precursor[1][2]. This classical approach provides a reliable route to the target molecule.
Rationale for Synthetic Approach
The choice of starting from a diaminopyridine is based on the well-established chemistry of diazotization to form a fused triazole ring. This method offers regiochemical control, ensuring the formation of the desired [4,5-c] isomer. Potential impurities in the final product could include unreacted starting materials or side-products from incomplete diazotization or cyclization.
General Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar triazolopyridines.
Caption: General synthetic workflow for this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,6-dichloro-3,4-diaminopyridine in a suitable acidic aqueous solution (e.g., dilute hydrochloric acid) and cool the mixture in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 5 °C. The reaction is typically stirred for a period to ensure complete diazotization of one of the amino groups.
-
Cyclization: The in situ generated diazonium salt undergoes intramolecular cyclization to form the fused triazole ring.
-
Work-up: The reaction mixture is neutralized, and the crude product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure this compound.
Predicted Spectroscopic Data and Interpretation
The following spectroscopic data are predicted based on computational models and analysis of structurally related compounds. These predictions serve as a valuable guide for the initial identification and characterization of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyridine ring and a broad signal for the N-H proton of the triazole ring, which may be exchangeable with D₂O. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-4 | 8.0 - 8.3 | Singlet | Downfield due to proximity to the triazole ring and deshielding by the adjacent nitrogen. |
| H-7 | 7.6 - 7.9 | Singlet | Influenced by the chloro substituent and the fused ring system. |
| N-H | 14.0 - 15.0 | Broad Singlet | Tautomeric proton, chemical shift can be variable and concentration-dependent. |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromaticity of the fused ring system.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 | 135 - 140 | Aromatic CH carbon. |
| C-6 | 148 - 152 | Carbon bearing the chlorine atom, significantly downfield. |
| C-7 | 115 - 120 | Aromatic CH carbon. |
| C-7a | 140 - 145 | Bridgehead carbon between the two rings. |
| C-8a | 145 - 150 | Bridgehead carbon of the triazole ring. |
Note: These are estimated values and are based on data from similar heterocyclic systems.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio).
Expected Fragmentation Pattern:
The fragmentation of triazolopyridines can be complex. Key fragmentation pathways may involve the loss of N₂ from the triazole ring, followed by the loss of HCl or cleavage of the pyridine ring.
Caption: Predicted major fragmentation pathways for this compound.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| 154/156 | Molecular Ion [M]⁺˙ | Isotopic pattern due to ³⁵Cl and ³⁷Cl in a ~3:1 ratio. |
| 126/128 | [M - N₂]⁺˙ | Loss of a nitrogen molecule from the triazole ring. |
| 119 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 99/101 | [M - N₂ - HCN]⁺˙ | Subsequent loss of hydrogen cyanide from the pyridine ring fragment. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups and the aromatic ring system present in the molecule.
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | C-H stretching (aromatic) | Medium |
| 2800 - 3200 | N-H stretching | Broad, Medium |
| 1620 - 1580 | C=N stretching | Strong |
| 1550 - 1450 | C=C stretching (aromatic ring) | Medium to Strong |
| 1200 - 1000 | C-N stretching | Medium |
| 850 - 750 | C-Cl stretching | Strong |
| 800 - 700 | C-H out-of-plane bending | Strong |
The IR spectrum of a related compound, 6-Chloro-3-[4-(hexyloxy)phenyl]-[3][4][5]triazolo[4,3-b]pyridazine, shows characteristic peaks at 3045 (aromatic C-H stretch), 1608, 1538, 1458 (ring vibrations), and 830 cm⁻¹[3]. These values provide a good reference for the expected peak positions for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging computational predictions and comparative analysis with structurally similar compounds, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The provided experimental protocols and the rationale behind them offer a solid foundation for researchers working on the synthesis and application of this and related triazolopyridine derivatives. It is imperative for researchers to confirm these predicted data with empirical results once the compound is synthesized and purified.
References
-
Preis, J., Schollmeyer, D., & Detert, H. (2011). 6-Chloro-3-[4-(hexyloxy)phenyl]-[3][4][5]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1676.
- Dymińska, L., Hanuza, J., Janczak, J., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 896.
-
Matsuda, D., et al. (2017). Novel 3H-[3][4]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(16), 4436-4449.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(5), 104712.
Sources
A-Z Guide to the NMR Characterization of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Abstract
This comprehensive technical guide provides a detailed protocol and theoretical framework for the complete Nuclear Magnetic Resonance (NMR) characterization of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the fundamental principles of ¹H and ¹³C NMR spectroscopy as they apply to this specific triazolopyridine scaffold, detailing the influence of heteroatoms and substituents on chemical shifts. It presents a robust, step-by-step methodology for sample preparation, data acquisition using 1D and 2D NMR techniques (COSY, HSQC, HMBC), and data analysis for unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a self-validating system for the structural verification of this and related heterocyclic compounds.
Introduction: The Structural Significance of Triazolopyridines
The triazolopyridine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents. The isomeric system[1][2][3]triazolo[4,5-c]pyridine, in particular, is explored for various biological activities.[4] The introduction of a chlorine atom at the 6-position creates this compound, a key intermediate or final compound whose structural integrity must be unequivocally confirmed.
NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[1] It provides precise information about the molecular framework, including the number and connectivity of protons and carbons, their chemical environments, and their spatial relationships. This guide explains the causality behind experimental choices to ensure accurate and reproducible characterization.
Theoretical Considerations for NMR Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, featuring two aromatic protons on the pyridine ring.
-
Chemical Shift (δ): The nitrogen atoms in the fused ring system are strongly electron-withdrawing, which significantly deshields the adjacent protons, shifting their resonances downfield compared to benzene (δ ~7.3 ppm).[5] Furthermore, the chlorine atom at C6 exerts an additional electron-withdrawing inductive effect, further deshielding the proton at C7.[6] The proton at C4 will be influenced primarily by the adjacent triazole and pyridine nitrogen atoms. The N-H proton of the triazole ring is expected to be a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.
-
Spin-Spin Coupling (J): The two aromatic protons (H4 and H7) are expected to exhibit ortho-coupling, a through-bond interaction typically in the range of 5-9 Hz, which would manifest as a doublet for each signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides critical information about the carbon framework.
-
Chemical Shift (δ): Carbons directly bonded to electronegative nitrogen atoms (e.g., C4, C5a, C7a) will be significantly deshielded and appear at higher chemical shifts (further downfield). The carbon atom bearing the chlorine substituent (C6) will also experience a downfield shift due to the halogen's inductive effect. The remaining carbons will resonate at positions influenced by the overall electron distribution within the heterocyclic system.
Experimental Workflow for Complete Characterization
A multi-step NMR analysis ensures a self-validating and comprehensive structural assignment. The workflow progresses from simple 1D experiments to more complex 2D correlations that confirm atomic connectivity.
Caption: Experimental workflow for NMR characterization.
Detailed Experimental Protocol
1. Sample Preparation:
-
Weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for heterocyclic compounds due to its excellent solubilizing power and its ability to slow down the exchange of N-H protons, often allowing for their observation.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire all spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ signals (in this case, confirming CH carbons).
-
2D COSY: Acquire a Correlation Spectroscopy experiment to identify coupled proton systems.[7] This will be used to confirm the ortho-coupling between H4 and H7.
-
2D HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum. This crucial experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous ¹H-¹³C one-bond connectivities.[8][9]
-
2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This experiment reveals correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.[8][9]
Data Analysis and Structural Assignment
The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals.
Structure and Numbering
The IUPAC numbering scheme for the parent 3H-1,2,3-triazolo[4,5-c]pyridine ring system is used for all assignments.
Caption: Structure of this compound.
Expected NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Atom | Predicted δ (ppm) | Multiplicity | Expected 2D Correlations |
| 3 | H | 14.0 - 16.0 | br s | HMBC to C4, C7a |
| 4 | H | 8.5 - 9.0 | d | COSY to H7; HSQC to C4; HMBC to C5a, C7a |
| 7 | H | 8.0 - 8.5 | d | COSY to H4; HSQC to C7; HMBC to C5, C5a |
| 4 | C | ~145 | CH | HSQC to H4 |
| 5a | C | ~148 | C | HMBC from H4, H7 |
| 6 | C | ~140 | C-Cl | HMBC from H7 |
| 7 | C | ~115 | CH | HSQC to H7 |
| 7a | C | ~150 | C | HMBC from H4 |
Note: Chemical shifts (δ) are referenced to residual solvent signals (DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.52 ppm). Multiplicity: br s = broad singlet, d = doublet.
Step-by-Step Assignment Logic
-
Identify Proton Signals: In the ¹H spectrum, locate the two doublets in the aromatic region (δ 8.0-9.0 ppm) and the broad N-H proton signal at very low field.
-
Confirm ¹H-¹H Connectivity: The COSY spectrum should show a cross-peak connecting the two aromatic doublets, confirming their ortho-relationship (H4 and H7).
-
Assign Direct ¹H-¹³C Pairs: Use the HSQC spectrum to connect H4 and H7 to their respective carbon atoms, C4 and C7.[11] The carbon with the higher chemical shift is likely C4, being adjacent to two nitrogen atoms, while C7 will be more shielded.
-
Assign Quaternary Carbons: Use the HMBC spectrum to complete the assignment.[11]
-
The N-H proton (H3) should show a correlation to C4 and the bridgehead carbon C7a.
-
H4 should show correlations to the bridgehead carbons C5a and C7a.
-
H7 should show correlations to C5a and the chlorinated carbon, C6.
-
-
Final Verification: All observed 1D and 2D correlations must be consistent with the proposed structure. The DEPT-135 spectrum will confirm the presence of two CH signals and the absence of any CH₂ or CH₃ signals.
Conclusion
The NMR characterization of this compound is a systematic process that relies on the logical application of multiple NMR experiments. By following the detailed workflow presented in this guide—from careful sample preparation to the integrated analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra—researchers can achieve an unambiguous and verifiable structural elucidation. This self-validating methodology ensures the scientific integrity required for drug discovery and development applications.
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An In-Depth Technical Guide to the Biological Potential of the 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine Scaffold
Executive Summary
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, creating scaffolds that serve as foundational frameworks for a vast array of therapeutic agents. Among these, the triazolopyridine core has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities. This guide focuses on the 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine moiety, a specific and highly versatile variant. While direct biological data on this exact compound is emergent, its structural features and the extensive research into its close analogs position it as a scaffold of profound potential. The presence of a strategically placed chlorine atom provides a reactive handle for synthetic diversification, enabling the systematic exploration of structure-activity relationships (SAR). This document serves as a technical guide for researchers, scientists, and drug development professionals, synthesizing existing knowledge on related compounds to illuminate the most promising therapeutic avenues for this scaffold, from oncology and immunology to metabolic and central nervous system disorders. We will delve into its synthetic utility, survey the landscape of demonstrated biological activities within its structural class, and provide validated experimental protocols to guide future research.
The Triazolopyridine Core: A Privileged Scaffold in Drug Discovery
Nitrogen-containing heterocycles are fundamental components of life and medicine, forming the basis of everything from nucleic acids to top-selling pharmaceuticals.[1] The 1,2,3-triazolo[4,5-c]pyridine core is a compelling example of a fused heterocyclic system, combining a pyridine ring with a 1,2,3-triazole. This fusion is not merely an architectural curiosity; it creates a unique electronic and steric environment that is frequently recognized by biological targets. The 1,2,3-triazole moiety, in particular, is a well-regarded pharmacophore, known for its stability and its capacity to engage in hydrogen bonding and dipole interactions, often mimicking the amide bond.[2]
The subject of this guide, this compound, introduces a critical feature: a chlorine substituent. This halogen is not just a passive structural element; it is a key enabler of synthetic diversification. It activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), providing a robust and reliable method for introducing a wide variety of functional groups.[2] This synthetic tractability is paramount in drug discovery, as it allows for the rapid generation of compound libraries to probe the chemical space around a biological target and optimize for potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy and Chemical Versatility
The primary value of the 6-chloro substituent lies in its role as a versatile synthetic handle. The development of a focused library of analogs for SAR studies hinges on the ability to selectively and efficiently displace this chlorine atom with various nucleophiles.
Core Synthesis Pathway
The synthesis of the triazolo[4,5-c]pyridine scaffold typically involves the formation of the triazole ring through the annulation of a suitably substituted pyridine precursor.[2] A crucial starting point is often a diamino- or amino-halopyridine, which can be diazotized and cyclized to form the fused triazole ring system.[3]
Diversification via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen and the fused triazole ring. This allows for the introduction of a diverse range of functionalities, including amines, alcohols, thiols, and carbon-based nucleophiles. This strategy is the cornerstone of SAR exploration for this scaffold.
This systematic modification allows researchers to fine-tune the molecule's properties. For instance, adding a basic amine can improve aqueous solubility, while appending a bulky hydrophobic group might enhance binding to a lipophilic pocket in a target protein. This logical, step-wise approach is fundamental to transforming a chemical scaffold into a viable drug candidate.
Landscape of Biological Activity: Insights from Related Analogs
By examining the biological activities of structurally similar triazolo-fused heterocycles, we can project the most promising therapeutic applications for the this compound scaffold.
Anticancer and Cytotoxic Potential
A predominant theme in the literature is the potent cytotoxic activity of triazolopyridazines and related fused systems against various cancer cell lines.
-
Mechanism of Action: Studies on 6-chloro-3-substituted-[4][5][6]triazolo[4,3-b]pyridazines have shown that these compounds can induce apoptosis in Acute Lymphoblastic Leukemia (ALL) cells through the activation of caspases 3 and 7.[4] This indicates that the scaffold can engage with and trigger programmed cell death pathways, a highly desirable trait for an anticancer agent.
-
Targeted Inhibition: Beyond general cytotoxicity, specific molecular targets have been identified. Analogs of the 1,2,3-triazolo[4,5-c]pyridine chemotype have been investigated as potent inhibitors of c-Met protein kinase, a crucial pathway in oncology.[2] Furthermore, derivatives of the related[2][4][5]triazolo[4,5-d]pyrimidine scaffold have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target implicated in tumor progression.[7]
Table 1: Cytotoxic and Inhibitory Activity of Related Triazolo-Fused Heterocycles
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| [4][5][6]Triazolo[4,3-b]pyridazines | NALM-6 (Leukemia) | ~1.14 - 3.7 µM | [4] |
| [2][4][5]Triazolo[4,5-d]pyrimidines | LSD1 Enzyme | 0.564 µM | [7] |
| [4][5][6]Triazolo[1,5-a]pyridines | JAK2 Kinase | Potent Inhibition | [8] |
| 7-Chloroquinoline-1,2,3-triazoles | 5637 (Bladder Cancer) | Dose-dependent cytotoxicity |[9] |
Kinase Inhibition
The ability of the triazolopyridine scaffold to fit into the ATP-binding pocket of protein kinases is a recurring finding. This makes kinase inhibition a particularly fertile ground for investigation.
-
JAK2 Inhibition: A series of compounds based on a 1,2,4-triazolo[1,5-a]pyridine scaffold led to the discovery of CEP-33779, a selective and orally bioavailable inhibitor of Janus Kinase 2 (JAK2).[8] The rationale for pursuing JAK2 selectivity is to mitigate the risk of immune suppression associated with the inhibition of other JAK family members, such as JAK3.[8] This highlights the importance of fine-tuning the scaffold to achieve target selectivity.
-
c-KIT Inhibition: Derivatives of thiazolo[5,4-b]pyridine have been identified as c-KIT inhibitors, with the potential to overcome resistance to existing drugs like imatinib.[10]
Modulation of GPCRs and Nuclear Receptors
The scaffold's versatility extends beyond kinases.
-
GPR119 Agonism: In an effort to improve the poor aqueous solubility of a lead compound, researchers developed 3H-[2][4][5]triazolo[4,5-c]pyridine derivatives that acted as potent GPR119 agonists.[6] This demonstrates how the scaffold can be adapted to solve pharmaceutical chemistry challenges while maintaining or even improving biological activity at G-protein coupled receptors (GPCRs).
-
RORγt Inverse Agonism: [4][5][6]Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[11] As RORγt is a key transcription factor for psoriasis-related genes, this opens a therapeutic avenue in autoimmune and inflammatory diseases.[11]
Anti-Parasitic Activity
Novel[2][4][5]triazolo[1,5-a]pyridine derivatives have shown trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism involves the inhibition of the sterol biosynthesis pathway, specifically targeting the 14α-demethylase enzyme, which leads to cell cycle arrest and parasite death.[12]
Key Experimental Protocol: Assessing Cytotoxicity
To validate the potential of newly synthesized analogs, a robust and reproducible method for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a standard colorimetric method for evaluating cell viability.
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. This formazan can be solubilized, and the concentration, determined by optical density at ~570 nm, is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding: Plate human cancer cells (e.g., NALM-6 or MCF-7) in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., a 6-substituted triazolopyridine analog) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Future Directions and Conclusion
The this compound scaffold stands as a platform of significant promise for the development of novel therapeutic agents. The convergence of a privileged heterocyclic core with a versatile synthetic handle makes it an ideal candidate for systematic exploration in drug discovery programs.
Future research should be directed towards:
-
Library Synthesis: Leveraging the SNAr reactivity of the 6-chloro position to synthesize a diverse library of analogs with varied steric and electronic properties.
-
Broad Biological Screening: Evaluating this library against a wide panel of targets, with a primary focus on protein kinases (e.g., c-Met, JAK family, c-KIT) and GPCRs implicated in metabolic and central nervous system diseases.
-
Mechanism of Action Studies: For active "hits," conducting detailed MoA studies to confirm target engagement, elucidate downstream signaling effects, and validate the therapeutic hypothesis.
-
ADME/Tox Profiling: Progressing the most promising leads through in vitro and in vivo absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to assess their drug-like properties.
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Aggarwal, R., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[4][5][6]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry. Available at: [Link]
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Nagashima, K., et al. (2020). Discovery of[4][5][6]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Singh, R., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Available at: [Link]
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discovery and history of triazolopyridine compounds
An In-Depth Technical Guide to the Discovery and History of Triazolopyridine Compounds
Authored by Gemini, Senior Application Scientist
Abstract
The triazolopyridine scaffold, a fusion of triazole and pyridine rings, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, leading to the development of blockbuster drugs across multiple therapeutic areas. This guide provides a comprehensive exploration of the , from their initial synthesis to their evolution into highly sophisticated therapeutic agents. We will delve into the seminal synthetic methodologies, the key structure-activity relationship (SAR) insights that propelled their development, and the pharmacological breakthroughs that have cemented their importance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital class of heterocyclic compounds.
The Triazolopyridine Core: A Universe of Isomers and Potential
Triazolopyridines are heterocyclic compounds characterized by the fusion of a triazole and a pyridine ring. This fusion can occur in several ways, resulting in five principal isomeric systems: three derived from 1,2,3-triazole and two from 1,2,4-triazole. These isomers are differentiated by the arrangement of their nitrogen atoms and the nature of the ring fusion, which significantly influences their chemical properties and biological activities. The presence of multiple nitrogen atoms with lone electron pairs makes these compounds excellent ligands for coordinating with metal ions and biological targets like enzymes and receptors.
The inherent versatility of the triazolopyridine core allows for extensive chemical modification, enabling chemists to fine-tune its physicochemical and pharmacological properties.[1] This "modifiability" is a key reason for its prominence in medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.[2]
Caption: The five principal isomeric structures of the triazolopyridine scaffold.
The Dawn of Discovery: Early Synthetic Approaches
The history of triazolopyridine synthesis reflects the broader evolution of organic chemistry itself.[1] Early methods were often straightforward, relying on classical condensation and cyclization reactions.[1]
The Classical Pathway: Dehydrative Cyclization
The traditional and most fundamental method for synthesizing certain triazolopyridine isomers, particularly the[1][2][3]triazolo[4,3-a]pyridine system, begins with the dehydrative cyclization of a 2-hydrazidopyridine. This robust method involves reacting 2-hydrazinopyridine with a carboxylic acid, acyl chloride, or anhydride, followed by heating to induce cyclization and dehydration, thereby forming the fused triazole ring.
Experimental Protocol: Classical Synthesis of 3-phenyl-[3][4][5]triazolo[4,3-a]pyridine
-
Step 1: Acylation. To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent like pyridine or dichloromethane, add benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Step 2: Stirring. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Step 3: Isolation of Intermediate. Upon completion, the intermediate N'-benzoyl-2-hydrazinopyridine is isolated through standard aqueous workup and recrystallization.
-
Step 4: Cyclodehydration. The isolated intermediate is heated in a high-boiling point solvent (e.g., polyphosphoric acid or refluxing acetic acid) to effect cyclodehydration.[4]
-
Step 5: Purification. The final product is purified by column chromatography or recrystallization to yield the 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
This method, while effective, often required harsh conditions and had limitations regarding substrate scope and functional group tolerance.
A Pharmacological Revolution: The Emergence of Trazodone
While the triazolopyridine scaffold was known in chemical literature, its journey into the pharmaceutical mainstream began in the 1950s and 60s with the development of Trazodone.[5] The discovery and subsequent approval of Trazodone, a[1][2]triazolo[4,3-a]pyridine derivative, as an antidepressant medication marked a pivotal moment.[6] It was one of the first non-tricyclic antidepressants and worked through a novel mechanism as a serotonin antagonist and reuptake inhibitor. The clinical success of Trazodone sparked a surge of interest in the triazolopyridine core, prompting medicinal chemists worldwide to explore its potential for other therapeutic applications.[6]
Caption: Timeline highlighting the impact of Trazodone's discovery.
The Renaissance in Synthesis: Modern Methodologies
The renewed interest in triazolopyridines coincided with rapid advancements in synthetic organic chemistry. Researchers developed more efficient, milder, and versatile methods to construct this valuable scaffold, significantly expanding the accessible chemical space.[7][1]
Transition Metal Catalysis
The late 20th and early 21st centuries saw the rise of transition-metal-catalyzed cross-coupling and cyclization reactions. A landmark development was the copper-catalyzed synthesis of[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridines and nitriles, first disclosed by Nagasawa and colleagues in 2009.[8][9] This approach involves a sequential addition-oxidative cyclization, forming two new C-N and N-N bonds in a single operation.[9]
Oxidative N-N Bond Formation
A powerful modern strategy involves the intramolecular oxidative cyclization of N-pyridyl amidines. These methods use mild oxidants to forge the crucial N-N bond, closing the triazole ring.
-
Iodine-Mediated Synthesis: Systems like I₂/KI can efficiently promote the oxidative N-N bond formation in a scalable and environmentally benign manner.[8][9]
-
Hypervalent Iodine Reagents: Reagents such as Phenyliodonium diacetate (PIDA) or (diacetoxyiodo)benzene (PIFA) mediate the intramolecular annulation under mild conditions, offering high yields in short reaction times.[8][9]
Green and Advanced Approaches
Reflecting a broader trend in chemistry, synthetic strategies have increasingly focused on sustainability.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, streamlining the synthesis process.[1][10]
-
Catalyst-Free Methods: Recent innovations have led to the development of catalyst- and additive-free methods, for instance, the reaction of enaminonitriles with benzohydrazides under microwave conditions, which proceeds via a transamidation and condensation mechanism.[10]
Caption: Evolution from classical to modern synthetic workflows for triazolopyridines.
The Broadening Therapeutic Horizon
Building on the foundation laid by Trazodone, researchers have successfully developed triazolopyridine-based drugs for a vast array of diseases, demonstrating the scaffold's remarkable pharmacological versatility.[7]
| Drug (Trade Name) | Discovery/Approval Era | Therapeutic Class | Mechanism of Action (Target) |
| Trazodone | 1960s-1980s | Antidepressant | Serotonin 5-HT2A receptor antagonist and reuptake inhibitor.[11] |
| Dapiprazole | 1980s | Ophthalmic Agent | α1-adrenergic antagonist used to reverse mydriasis. |
| Filgotinib | 2010s | Anti-inflammatory | Selective Janus kinase 1 (JAK1) inhibitor for rheumatoid arthritis.[11][12] |
| Tucatinib | 2020 | Anticancer | Kinase inhibitor of HER2 for breast cancer.[11] |
| TI-12403 (Preclinical) | 2020s | Anticancer | Tankyrase (TNKS) inhibitor targeting the WNT/β-catenin pathway.[13][14] |
Table 1: A selection of key drugs and clinical candidates based on the triazolopyridine scaffold.
Anti-inflammatory Agents: The JAK Inhibitor Story
A prime example of modern drug design is the development of Filgotinib (GLPG0634), a selective JAK1 inhibitor.[12] Researchers at Galapagos identified the triazolopyridine core from a library screen against Janus kinases.[12] Through systematic optimization, they enhanced its potency and selectivity for JAK1 over other JAK isoforms, particularly JAK2, to avoid potential hematological side effects.[12] This work showcased how the triazolopyridine scaffold could be tailored to create highly selective kinase inhibitors for treating autoimmune diseases like rheumatoid arthritis.[12]
Anticancer Therapeutics: Targeting Key Pathways
The triazolopyridine framework has proven invaluable in oncology.
-
Kinase Inhibition: Compounds like Tucatinib demonstrate potent and selective inhibition of key oncogenic drivers like HER2.[11]
-
WNT/β-catenin Pathway: More than 80% of colorectal cancers involve mutations that activate the WNT/β-catenin pathway.[13] The discovery of triazolopyridine derivatives as potent inhibitors of tankyrase (TNKS), an enzyme that promotes β-catenin activation, has opened a promising therapeutic avenue for these cancers.[13][14]
Caption: Inhibition of the WNT/β-catenin pathway by a triazolopyridine tankyrase inhibitor.
Conclusion and Future Perspectives
The journey of triazolopyridine compounds from chemical curiosities to indispensable tools in medicine is a testament to the power of synthetic innovation and medicinal chemistry. The scaffold's inherent versatility, confirmed by a rich history of successful drug development, ensures its continued relevance. Future research will likely focus on leveraging computational chemistry for more precise drug design, exploring novel isomers and substitution patterns, and applying new synthetic methodologies to create next-generation therapeutics.[1] The ongoing exploration of triazolopyridines continues to be a significant and promising chapter in the quest for novel treatments for the world's most pressing health challenges.[1]
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An In-Depth Technical Guide to 4,6-dichloro-3H-triazolo[4,5-c]pyridine: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4,6-dichloro-3H-[1][2][3]triazolo[4,5-c]pyridine: A Core Scaffold in Modern Drug Discovery
An important note on the subject of this guide: Initial searches for "6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine" did not yield a well-documented compound. This technical guide will therefore focus on the closely related and scientifically significant analogue, 4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine . This versatile chemical scaffold serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.
Introduction
4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine is a high-value, multifunctional chemical scaffold designed for advanced research and development. Its core structure, which fuses a pyridine ring with a 1,2,3-triazole ring, is a privileged pharmacophore in medicinal chemistry, recognized for its broad-spectrum biological activities.[2] The presence of two chloro substituents at the 4 and 6 positions makes this compound an exceptionally useful synthetic intermediate. These chlorine atoms can be selectively displaced through nucleophilic aromatic substitution, allowing for rapid diversification and the creation of libraries of analogues for structure-activity relationship (SAR) studies.[2] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutics.
Chemical Identity and Properties
IUPAC Name: 4,6-dichloro-1H-[1]triazolo[4,5-c]pyridine[3][4]
Molecular Formula: C₅H₂Cl₂N₄[3]
Molecular Weight: 189.00 g/mol [3]
A summary of the key physicochemical properties of 4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 189.00 g/mol | [3] |
| Exact Mass | 187.9656515 g/mol | [3] |
| InChI Key | MXJUTAKFQQTRDU-UHFFFAOYSA-N | [2] |
| PSA | 54.5 Ų | [1] |
Synthesis of the Core Scaffold
The synthesis of the 4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine scaffold typically involves the formation of the triazole ring onto a pre-functionalized pyridine backbone. A crucial starting material for this synthesis is often a derivative of dichloropyrimidine.[2]
Illustrative Synthetic Protocol
Step 1: Synthesis of a Dichloropyrimidine Intermediate
The synthesis often commences with a suitable dihydroxypyrimidine, which is then chlorinated.
-
Reaction: 4,6-dihydroxypyrimidine is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diisopropylethylamine.
-
Rationale: The hydroxyl groups are converted to chloro groups, which are better leaving groups for subsequent nucleophilic substitution reactions.
Step 2: Introduction of an Amino Group
An amino group is introduced to the dichloropyrimidine ring, which is a necessary precursor for the formation of the triazole ring.
-
Reaction: The dichloropyrimidine is reacted with an amination agent. This can be a complex, multi-step process involving nitration followed by reduction.
-
Rationale: The amino group provides the necessary nitrogen atom and a reactive site for the subsequent cyclization to form the triazole ring.
Step 3: Formation of the Triazole Ring
The final step is the annulation or cyclization to form the fused triazole ring.
-
Reaction: The amino-dichloropyrimidine intermediate is reacted with a reagent that provides the remaining nitrogen and carbon atoms for the triazole ring. This can often be achieved through diazotization followed by cyclization.
-
Rationale: This key step forms the stable, fused triazolopyridine heterocyclic system.
Below is a conceptual workflow for the synthesis of the 4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine scaffold.
Caption: Conceptual workflow for the synthesis of the target scaffold.
Reactivity and Applications in Drug Discovery
The primary utility of 4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine in drug discovery lies in its reactivity, specifically the selective displacement of its two chlorine atoms via nucleophilic aromatic substitution (SNA_r_). The C4 and C6 positions are not electronically equivalent due to the influence of the fused triazole ring, which allows for selective reactions.[2] This property makes it an ideal starting point for the synthesis of a diverse range of derivatives.
Development of c-Met Kinase Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[5] Dysregulation of the c-Met signaling pathway is implicated in numerous human cancers, making it a significant target for cancer therapy.[5][6] The triazolopyridine scaffold is a key component in a number of potent and selective c-Met inhibitors.[7]
The 4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine core can be elaborated through sequential SNA_r_ reactions to introduce various side chains that can interact with the ATP-binding pocket of the c-Met kinase, leading to its inhibition.
The following diagram illustrates the role of the scaffold in the development of c-Met inhibitors.
Caption: Drug discovery workflow utilizing the dichlorinated scaffold.
Modulators of GABAA Receptors
The γ-aminobutyric acid type A (GABA_A_) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Modulators of GABA_A_ receptors are used to treat a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[8][9] The triazolopyridine scaffold has been investigated for its potential to modulate GABA_A_ receptor activity.[2] By strategically modifying the 4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine core, researchers can synthesize compounds that bind to specific sites on the GABA_A_ receptor complex, leading to either agonistic or antagonistic effects.
Safety and Handling
As a chlorinated heterocyclic compound intended for research use, 4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine should be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[10]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and open flames.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
It is crucial to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.[10]
Conclusion
4,6-dichloro-3H-[1]triazolo[4,5-c]pyridine is a valuable and versatile building block in medicinal chemistry. Its unique structural features and reactivity provide a robust platform for the synthesis of diverse libraries of compounds. Its demonstrated utility in the development of potent c-Met kinase inhibitors and potential GABA_A_ receptor modulators underscores its significance in the ongoing quest for novel and effective therapeutics for a range of diseases. As research in these areas continues, the importance of this core scaffold is likely to grow, paving the way for the discovery of next-generation medicines.
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Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. (n.d.). PMC - NIH. Retrieved from [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589.
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine in Modern Medicinal Chemistry
Abstract
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic compounds form the backbone of a significant portion of approved drugs, with nitrogen-containing scaffolds being particularly prominent.[1][2] Among these, the 1,2,3-triazolo[4,5-c]pyridine core has emerged as a "privileged" structure, a versatile framework for building molecules with diverse pharmacological activities. This guide provides an in-depth analysis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine , a key building block whose strategic placement of a chloro-substituent unlocks vast potential for synthetic diversification. We will explore its inherent reactivity, showcase its application in the synthesis of bioactive molecules, and provide a detailed, field-proven protocol for its derivatization, aimed at researchers, scientists, and drug development professionals.
Introduction: The Architectural Advantage of the Scaffold
The fusion of a pyridine ring with a 1,2,3-triazole system creates a unique electronic and steric environment. This triazolopyridine scaffold is a bioisostere for purines, enabling it to interact with a wide range of biological targets.[3] The introduction of a chlorine atom at the 6-position is not a trivial modification; it serves as a highly effective synthetic handle. This halogenated intermediate is primed for a variety of chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr), allowing for the systematic and efficient generation of compound libraries for Structure-Activity Relationship (SAR) studies.[4] Analogs derived from this core have shown promise as potent inhibitors of key biological targets, including protein kinases and central nervous system receptors.[4]
Foundational Chemistry: Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dominated by the reactivity of its C6-Cl bond. Understanding the underlying principles of this reactivity is crucial for designing successful synthetic strategies.
The Principle of Nucleophilic Aromatic Substitution (SNAr)
Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect, compounded by the electron-withdrawing nature of the fused triazole ring, renders the carbon atoms of the pyridine moiety electrophilic and susceptible to attack by nucleophiles.[5][6]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Addition: A nucleophile attacks the carbon atom bearing the chloro leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the net substitution product.
The stability of the Meisenheimer complex is the determining factor for the reaction's feasibility. For the 6-chloro isomer, the negative charge in the intermediate can be delocalized onto the electronegative pyridine nitrogen, providing significant stabilization and thus activating the position for substitution.[8]
Figure 2: Simplified c-Met signaling pathway and the point of intervention for a derived inhibitor.
Detailed Experimental Protocol: Synthesis of a 6-Amino-Substituted Derivative
This protocol details a representative SNAr reaction, providing a robust method for coupling a primary amine to the 6-position of the scaffold.
Objective: To synthesize N-benzyl-3H-t[8][9][10]riazolo[4,5-c]pyridin-6-amine.
Principle: The displacement of the chloride from this compound is achieved using benzylamine as the nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile. The reaction is thermally promoted to ensure a reasonable reaction rate.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | Store desiccated. |
| Benzylamine | ≥99% | Commercial | Use freshly opened or distilled. |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Commercial | Anhydrous grade recommended. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | --- | For extraction and chromatography. |
| Hexanes | ACS Grade | --- | For chromatography. |
| Saturated aq. NaCl (Brine) | --- | Lab Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- | For drying. |
| Silica Gel | 230-400 mesh | --- | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 154.6 mg).
-
Reagent Addition: Add anhydrous DMF (5 mL) to dissolve the starting material. Sequentially add benzylamine (1.2 mmol, 128.6 mg, 131 µL) and DIPEA (2.0 mmol, 258.5 mg, 348 µL) via syringe.
-
Causality Note: Using a slight excess of the amine ensures the reaction goes to completion. The excess base ensures the reaction medium remains basic.
-
-
Heating: Place the flask in a pre-heated oil bath at 100 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 50% EtOAc/Hexanes mobile phase. The reaction is typically complete within 4-6 hours.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot (lower Rf) indicates reaction progression.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% Ethyl Acetate in Hexanes.
-
Characterization: Combine the pure fractions and concentrate to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Expected HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₂H₁₁N₅: 226.1036; found: 226.10xx.
-
Figure 3: Experimental workflow for the SNAr protocol.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity through Nucleophilic Aromatic Substitution provides a reliable and efficient platform for generating molecular diversity. The successful application of its derivatives as potent modulators of therapeutically relevant targets like protein kinases underscores its value. As the demand for novel chemical entities continues to grow, the intelligent application of versatile and reactive scaffolds such as this will remain a cornerstone of modern medicinal chemistry, paving the way for the next generation of innovative therapeutics.
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Hakobyan, A., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PubMed Central. Retrieved from [Link]
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protocol for synthesizing 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine derivatives
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Application Notes and Protocols: Evaluating 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazolo[4,5-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases. This document provides a comprehensive guide for the initial evaluation of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, a representative of this class, as a potential kinase inhibitor. The following application notes and protocols are designed to provide a robust framework for researchers to assess its in vitro inhibitory activity, determine its potency and selectivity, and validate its effects in a cellular context. The methodologies described herein are grounded in established principles of kinase drug discovery and are intended to be adaptable to specific kinases and cell systems.
Introduction: The Triazolopyridine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[2]
The triazolopyridine core and its related fused heterocyclic systems are of significant interest in the design of kinase inhibitors.[3][4][5][6][7][8][9] This is due to their rigid structures and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Various derivatives of triazolopyridines and similar scaffolds have been reported to inhibit a range of kinases, including Janus kinase 2 (JAK2), transforming growth factor-β type I receptor kinase (ALK5), and c-KIT.[4][5][6] this compound represents a key starting point for the exploration of this chemical space for novel kinase inhibitory activity.
Initial Characterization and Handling
Prior to biological evaluation, it is essential to characterize the physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [10] |
| Molecular Weight | 154.56 g/mol | Calculated |
| Purity | >95% (recommended) | Vendor Specification |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO) | N/A |
Protocol 2.1: Preparation of Stock Solutions
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
In Vitro Kinase Inhibition Assays
The initial step in evaluating a potential kinase inhibitor is to determine its activity against a purified kinase enzyme.[2] Biochemical assays are essential for determining the potency (e.g., IC50) and selectivity of the compound.[2]
Kinase Panel Screening
To identify potential kinase targets, it is recommended to screen this compound against a broad panel of kinases. Several commercial services offer such screening panels. This approach provides an unbiased view of the compound's selectivity profile.
Determination of IC50 Value
Once a potential kinase target is identified, the half-maximal inhibitory concentration (IC50) should be determined. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[2] A common method for this is a fluorescence-based assay that measures the amount of ADP produced in the kinase reaction.[11][12]
Protocol 3.2.1: In Vitro Kinase Assay for IC50 Determination (Fluorescence-Based)
This protocol is a general guideline and should be optimized for the specific kinase of interest.
Materials:
-
Purified active kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
This compound stock solution
-
Known potent inhibitor for the kinase (positive control)
-
DMSO (vehicle control)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence or fluorescence
Workflow Diagram:
Caption: Western Blot Workflow for Cellular Target Engagement
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cell line in a multi-well plate and allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Plot the normalized signal against the inhibitor concentration to observe the dose-dependent inhibition of substrate phosphorylation.
-
Cellular Proliferation/Viability Assays
If the target kinase is involved in cell proliferation and survival, its inhibition should lead to a decrease in cell viability or proliferation. [13] Protocol 4.2.1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
This compound.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Clear or opaque 96-well plates (depending on the assay).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Interpretation and Next Steps
The data generated from these protocols will provide a comprehensive initial assessment of this compound as a kinase inhibitor.
Table 2: Summary of Key Parameters to Determine
| Parameter | Assay | Significance |
| IC50 | In Vitro Kinase Assay | Potency of direct enzyme inhibition. |
| Kinase Selectivity | Kinase Panel Screen | Off-target effects and potential for toxicity. |
| Cellular IC50 | Cellular Target Engagement Assay | Potency in a cellular context. |
| GI50 | Cell Viability Assay | Functional effect on cell growth and survival. |
A successful lead compound will typically exhibit high potency (low IC50 and GI50 values) and good selectivity for the target kinase over other kinases. A good correlation between the biochemical IC50 and the cellular GI50 suggests good cell permeability and target engagement. Discrepancies may indicate poor cell permeability, efflux by cellular pumps, or off-target effects.
Further studies could include mechanism of action studies (e.g., ATP-competitive vs. allosteric inhibition), in vivo efficacy studies in animal models, and pharmacokinetic and toxicological profiling. [2]
Conclusion
The protocols outlined in this application note provide a robust and logical framework for the initial investigation of this compound as a kinase inhibitor. By systematically evaluating its in vitro and cellular activities, researchers can effectively determine its potential as a lead compound for further drug development efforts. The triazolopyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a thorough and rigorous evaluation is the first step toward translating these chemical entities into potential therapeutics.
References
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Profacgen. Cell-based Kinase Assays. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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InhibiScreen. Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
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Riddle, S., et al. A flexible kinase inhibitor assay platform for active, non-activated, and lipid kinases. [Link]
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BMG LABTECH. Kinase assays. (2020). [Link]
-
Kim, D. K., et al. (2014). 4-(T[1][14][13]riazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry. [Link]
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Johnson, T. A., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link]
-
Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. [Link]
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Bandaru, N. R., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules. [Link]
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Al-Sanea, M. M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][14][13]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
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Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Preis, S., et al. (2012). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E. [Link]
-
Matsuda, D., et al. (2017). Novel 3H-t[1][14][15]riazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry. [Link]
-
NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]
-
Aldana, I., et al. (2019). Novelt[1][14][15]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. [Link]
-
Istrate, E. I., et al. (2021). Pyrazolo[5,1-c]t[1][14][13]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. [Link]
-
Detert, H., & Roller, S. (2009). 6-Chloro-3-[4-(hexyloxy)phenyl]-t[1][14][13]riazolo[4,3-b]pyridazine. Acta Crystallographica Section E. [Link]
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Application Notes and Protocols for In Vitro Profiling of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Introduction: Unveiling the Therapeutic Potential of a Novel Triazolopyridine Scaffold
The 1,2,3-triazolo[4,5-c]pyridine core represents a privileged heterocyclic scaffold in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1] The specific compound, 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, is a subject of growing interest for its potential as a modulator of key cellular signaling pathways. While its precise molecular targets are still under extensive investigation, the broader family of triazolopyridines has been associated with the inhibition of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][2]
Notably, structural analogs have shown inhibitory activity against Casein Kinase 1 (CK1), a family of serine/threonine kinases implicated in the regulation of various signaling pathways, including Wnt, Hedgehog, and p53.[2][3] Dysregulation of CK1 activity is linked to a range of pathologies, making it a compelling target for therapeutic intervention.
This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound. We present two robust, complementary protocols designed to assess its potential as a kinase inhibitor and to validate its engagement with target proteins within a cellular context. The methodologies detailed herein are intended to provide researchers, scientists, and drug development professionals with the foundational tools to explore the mechanism of action of this promising compound.
Part 1: Biochemical Kinase Inhibition Assay
To quantitatively assess the direct inhibitory effect of this compound on kinase activity, a luminescence-based assay is recommended. This homogeneous, high-throughput method measures the amount of ATP remaining in solution following a kinase reaction.[4][5][6] A decrease in kinase activity due to inhibition results in a higher concentration of residual ATP, leading to a stronger luminescent signal.
Principle of the Assay
The Kinase-Glo® Luminescent Kinase Assay platform provides a straightforward method for determining kinase activity.[4][5][6] The assay is performed by adding the Kinase-Glo® Reagent to a completed kinase reaction. This reagent contains luciferase, which catalyzes the production of light from the remaining ATP and luciferin. The resulting luminescent signal is inversely proportional to the kinase activity.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: Western Blot-Based CETSA®
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
High-speed refrigerated centrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in the cell culture incubator.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing the compound or DMSO.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C. [7]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). [8] * Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris. [8] * Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. [8] * Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify Band Intensities:
-
Measure the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples.
-
-
Generate Melt Curves:
-
Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each treatment group.
-
Plot the normalized band intensities (fraction of soluble protein) against the temperature for both the compound-treated and vehicle-treated samples.
-
-
Determine Thermal Shift:
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive shift in the Tm for the compound-treated sample compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.
-
| Parameter | Description |
| Melting Temperature (Tm) | The temperature at which half of the protein population is denatured. |
| ΔTm | The change in the melting temperature induced by ligand binding, indicating the degree of stabilization. |
| Isothermal Dose-Response Fingerprint (ITDRF) | An alternative CETSA® format where cells are heated at a single, fixed temperature while the compound concentration is varied to generate a dose-response curve for target engagement. [8] |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro characterization of this compound. The luminescence-based kinase assay offers a high-throughput method to screen for and quantify inhibitory activity against specific kinases, such as CK1. The Cellular Thermal Shift Assay (CETSA®) provides invaluable, direct evidence of target engagement within the complex milieu of a living cell.
Positive results from these assays—demonstrating potent kinase inhibition and a significant thermal shift—would strongly support the hypothesis that this compound functions as a kinase inhibitor. Subsequent studies could then focus on determining the mode of inhibition (e.g., ATP-competitive), assessing selectivity against a broader panel of kinases, and elucidating the downstream cellular consequences of target engagement. These foundational in vitro assays are critical steps in the journey of developing novel small molecules into potential therapeutic agents.
References
-
National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Macau University of Science and Technology. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
ResearchGate. Considerations and suggested workflow for in vitro kinase inhibitor... [Link]
-
National Center for Biotechnology Information. 6-Chloro-t[4][9][10]riazolo[4,3-b]pyridazine-3-carboxylic acid. PubChem. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
ABL Technology. 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]
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Application Notes and Protocols for the Derivatization of the Triazolopyridine Scaffold in Drug Design
Introduction: The Triazolopyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The triazolopyridine scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern drug discovery.[1][2] Its rigid structure, combined with multiple points for chemical diversification, allows for the precise spatial arrangement of pharmacophoric features, making it a "privileged scaffold."[3] This means it can serve as a versatile template for developing ligands for a wide range of biological targets.[3] Triazolopyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent and selective inhibition of kinases, modulation of epigenetic targets, and activity against neurodegenerative diseases and infectious agents.[4][5][6]
Famous examples of drugs and clinical candidates built upon this scaffold, such as the JAK1 inhibitor Filgotinib, underscore its significance in developing novel therapeutics.[6][7][8] This guide provides an in-depth exploration of key derivatization strategies for the triazolopyridine core, complete with detailed protocols and insights into the rationale behind these synthetic modifications. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful scaffold in their own drug design endeavors.
Core Synthetic Strategies and Derivatization Points
The triazolopyridine core offers several positions for chemical modification, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The most common isomers are the[9][10][11]triazolo[4,3-a]pyridine and[9][10][11]triazolo[1,5-a]pyridine systems.[1] Derivatization can be broadly categorized by the region of the scaffold being modified: the triazole ring, the pyridine ring, or appended substituents.
Logical Flow of Triazolopyridine Derivatization
Caption: General scheme for Suzuki-Miyaura cross-coupling on the triazolopyridine core.
Step-by-Step Protocol:
-
Reagent Preparation:
-
To a flame-dried round-bottom flask, add the 5-halo-t[9][10][11]riazolo[1,5-a]pyridine derivative (1.0 equiv).
-
Add the corresponding arylboronic acid or ester (1.2-1.5 equiv).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-t[9][10][11]riazolo[1,5-a]pyridine.
-
II. Microwave-Assisted Synthesis for Rapid Library Generation
Microwave-assisted organic synthesis has revolutionized the process of library generation for screening purposes by significantly reducing reaction times and often improving yields.
Protocol 2: Catalyst-Free, Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This protocol is based on a green and efficient method for the synthesis of substituted triazolopyridines. [11][12] Rationale: This method avoids the use of metal catalysts, which can be advantageous in terms of cost, toxicity, and ease of purification. The high temperatures and pressures achieved in a microwave reactor accelerate the tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation. [12] Step-by-Step Protocol:
-
Reagent Preparation:
-
In a microwave-safe reaction vial, combine the enaminonitrile (1.0 equiv) and the desired benzohydrazide (2.0 equiv).
-
-
Reaction Setup:
-
Add a high-boiling point solvent such as toluene or dimethylformamide (DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes). [13]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the pure 1,2,4-triazolo[1,5-a]pyridine product. [12]
-
III. Derivatization for Specific Biological Targets
The versatility of the triazolopyridine scaffold allows for its adaptation to a wide array of biological targets. The following section provides examples of derivatization strategies for two important classes of drug targets: bromodomains and kinases.
A. Targeting Bromodomains: Synthesis of BRD4 Inhibitors
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising target for cancer therapy. [10][14]Triazolopyridine derivatives have been successfully developed as potent BRD4 inhibitors. [10][14] Structure-Activity Relationship (SAR) Insights for BRD4 Inhibition:
| Position of Derivatization | Substituent Effect on BRD4 Inhibition | Reference |
| 3-position | A methyl group is often well-tolerated. | [10] |
| 5-position | A substituted phenyl ring is crucial for occupying the acetyl-lysine binding pocket. Electron-donating or -withdrawing groups on this ring can modulate potency. | [10] |
| Appended Side Chain | A linker to a group that can form a hydrogen bond with Asn140 is a key interaction for high affinity. | [10] |
Protocol 3: Synthesis of a Triazolopyridine-Based BRD4 Inhibitor
This protocol is a generalized procedure based on the synthesis of potent triazolopyridine-based BRD4 inhibitors. [10] Workflow for BRD4 Inhibitor Synthesis:
Caption: A multi-step synthetic workflow for a triazolopyridine-based BRD4 inhibitor.
Step-by-Step Protocol (Illustrative Final Step - Amide Coupling):
-
Reagent Preparation:
-
Dissolve the triazolopyridine core with an appended carboxylic acid (1.0 equiv) in a suitable solvent like DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) and a base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the desired amine component (1.1 equiv).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for several hours or until completion, as monitored by LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography or preparative HPLC to yield the final inhibitor.
-
B. Targeting Kinases: Synthesis of JAK/HDAC Dual Inhibitors
The combination of inhibiting Janus kinases (JAKs) and histone deacetylases (HDACs) is a promising strategy in oncology. [9]The triazolopyridine scaffold can be derivatized to create dual inhibitors. [9] Design Rationale for Dual Inhibition:
The triazolopyridine core acts as an ATP mimetic, forming a hydrogen bond with a key residue in the hinge region of JAKs (e.g., Tyr931 in JAK2). [15]A linker is then used to attach a zinc-binding group, such as a hydroxamic acid, which is a classic pharmacophore for HDAC inhibition. [9]
IV. Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. [16]For the triazolopyridine scaffold, this can involve:
-
Replacing the triazole ring: For instance, an imidazo[1,2-a]pyrimidine can be a bioisostere of a triazolopyrimidine, and this change has been shown to modulate activity against targets like Plasmodium falciparum dihydroorotate dehydrogenase. [16][17]* Modifying the pyridine ring: Replacing the pyridine with a pyrimidine (forming a triazolopyrimidine) can significantly alter the electronic properties and hydrogen bonding capabilities of the scaffold.
This "scaffold hopping" approach can lead to the discovery of novel chemical series with improved drug-like properties.
Conclusion
The triazolopyridine scaffold is a highly versatile and valuable starting point for the design of novel therapeutics. Its rich chemistry allows for extensive derivatization, enabling the fine-tuning of pharmacological properties to achieve potent and selective agents against a wide range of biological targets. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core and to accelerate their drug discovery programs.
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Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]
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Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. PubMed. [Link]
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Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. ResearchGate. [Link]
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Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
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Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. [Link]
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The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. ACS Publications. [Link]
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Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. PMC - NIH. [Link]
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
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Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. NIH. [Link]
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Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. [Link]
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Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link]
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Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ACS Publications. [Link]
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Filgotinib (GLPG0634/GS-6034), an oral JAK1 selective inhibitor, is effective in combination with methotrexate (MTX) in patients. ARD. [Link]
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Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. PubMed. [Link]
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b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. PMC - NIH. [Link]
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Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[9][10][11]riazine and Imidazo[2,1-c].[9][10][11] Bentham Science. [Link]
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Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. OSTI.GOV. [Link]
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(PDF) AB0494 Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar PK and PD Profiles in Japanese and Caucasian Healthy Volunteers. ResearchGate. [Link]
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Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]
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Filgotinib. PubChem. [Link]
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Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. NIH. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
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Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ResearchGate. [Link]
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THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES. CyberLeninka. [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Cardiff University. [Link]
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Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]
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Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis ofT[9][10][11]riazolo[4,3-a]pyridines. ACS Publications. [Link]
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The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
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Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ResearchGate. [Link]
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Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed - NIH. [Link]
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(PDF) Palladium-Catalyzed Triazolopyridine Synthesis:. Amanote Research. [Link]
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Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
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Design, synthesis and biological evaluation of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed Central. [Link]
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Harnessing the Therapeutic Potential of Triazolopyridines in Oncology: A Detailed Guide to Application and Protocol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of Triazolopyridines in Cancer Research
The landscape of cancer therapy is perpetually evolving, driven by the quest for more selective, potent, and less toxic therapeutic agents. In this pursuit, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, the triazolopyridine scaffold has garnered significant attention for its remarkable versatility and broad spectrum of biological activities. Triazolopyridines, which amalgamate the structural features of both triazole and pyridine rings, present a unique pharmacophore that can be extensively modified to fine-tune its interaction with various biological targets. This adaptability has made them prime candidates for the development of novel anticancer agents.
This comprehensive guide provides an in-depth exploration of the applications of triazolopyridines in cancer research. Moving beyond a mere recitation of facts, this document is designed to serve as a practical resource for researchers at the bench. We will delve into the core mechanisms of action, provide detailed, field-tested protocols for evaluating their anticancer efficacy, and offer insights into the causality behind experimental choices. Our objective is to equip you with the knowledge and tools necessary to confidently design, execute, and interpret experiments involving this promising class of compounds.
Section 1: Unraveling the Mechanisms of Action of Triazolopyridines
The anticancer properties of triazolopyridines stem from their ability to interact with a diverse array of molecular targets crucial for tumor growth and survival. Their efficacy has been demonstrated across a range of malignancies, including breast, colon, lung, and cervical cancers, as well as leukemia and melanoma.[1][2] The following subsections will illuminate the primary mechanisms through which triazolopyridines exert their antitumor effects.
Kinase Inhibition: A Dominant Paradigm
A predominant mechanism of action for many triazolopyridine derivatives is the inhibition of protein kinases.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[4] Triazolopyridines, often acting as ATP-mimics, can effectively occupy the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[4]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Certain pyrazolo-[4,3-e][1][5]triazolopyrimidine derivatives have demonstrated potent inhibitory activity against EGFR. By inhibiting the activation of EGFR, these compounds can block downstream signaling through the Akt and ERK1/2 pathways, which are critical for cell proliferation and survival.
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell growth, metabolism, and survival. Several[1][5]triazolo[1,5-a]pyridinylpyridine compounds have been shown to inhibit the phosphorylation of Akt, indicating a direct or indirect effect on this crucial pathway.[5]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Triazolo[4,3-a]pyrimidinone derivatives have been identified as potent nanomolar inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6]
Signaling Pathway Diagram: EGFR Inhibition by Triazolopyridines
Caption: Step-by-step workflow for the MTT cell viability assay.
Analysis of Protein Expression and Signaling Pathways: Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. [7]This method is crucial for confirming the molecular mechanism of action of triazolopyridine derivatives, such as the inhibition of EGFR phosphorylation. [8] Protocol for Analyzing EGFR Phosphorylation:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates or 100 mm dishes and allow them to attach overnight.
-
If studying ligand-induced phosphorylation, serum-starve the cells for 12-24 hours before treatment.
-
Treat the cells with the triazolopyridine inhibitor at various concentrations for a specified time. Include a vehicle control and a positive control (e.g., EGF stimulation without inhibitor).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [8] * Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 12,000 rpm for 15 minutes at 4°C. [8] * Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins. [8] * Load equal amounts of protein (20-50 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [8] * Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR.
-
Quantify the band intensities using densitometry software. The ratio of p-EGFR to total EGFR provides a measure of EGFR activation.
-
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [9]PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. [9]This allows for the quantification of cells in each phase, revealing any cell cycle arrest induced by the triazolopyridine compound.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the triazolopyridine derivative at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [10]RNase A is included to degrade RNA and ensure that only DNA is stained.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT or FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [10]
-
Apoptosis Detection by Annexin V/PI Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [11]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a DNA stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells. [11] Protocol:
-
Cell Treatment and Collection:
-
Treat cells with the triazolopyridine compound as described for the cell cycle analysis.
-
Collect both floating and adherent cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. * Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. * Gently vortex and incubate for 15-20 minutes at room temperature in the dark. * Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Apoptosis Assay
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
|---|---|---|
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
In Vivo Efficacy Evaluation: Xenograft Mouse Models
Principle: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents. [12][13]These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. [13] Protocol for a Subcutaneous Xenograft Model:
-
Cell Preparation:
-
Culture the desired human cancer cell line to 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation. A typical concentration is 5 x 10⁷ cells/mL. [14]
-
-
Animal Handling and Cell Implantation:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank. [14]
-
-
Tumor Growth Monitoring:
-
Drug Treatment:
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. [12] * Administer the triazolopyridine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group should receive the vehicle.
-
-
Endpoint and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize the mice when the tumors reach the endpoint defined in the animal protocol (e.g., a specific size or signs of distress).
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
-
Section 3: Specialized Assays for Specific Mechanisms
Tankyrase Enzymatic Activity Assay
Principle: This assay measures the ability of a triazolopyridine compound to inhibit the enzymatic activity of Tankyrase. A common method is a chemiluminescent assay that detects the NAD-dependent ADP-ribosylation of a histone substrate. [15] Protocol Outline:
-
Histone proteins are coated on a 96-well plate.
-
The Tankyrase enzyme is incubated with a biotinylated NAD+ substrate mix in the presence or absence of the inhibitor.
-
Streptavidin-HRP is added, which binds to the biotinylated, ADP-ribosylated histones.
-
A chemiluminescent substrate is added, and the light signal, which is proportional to Tankyrase activity, is measured. [15]
Tubulin Polymerization Assay
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization process can be tracked by the increase in fluorescence of a reporter dye that binds to polymerized microtubules. [5] Protocol Outline:
-
A reaction mix containing purified tubulin, GTP, and a fluorescent reporter is prepared on ice.
-
The test compound or controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor) are added to a 96-well plate.
-
The tubulin reaction mix is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C.
-
Fluorescence is measured over time to generate polymerization curves. Inhibitors will decrease the rate and extent of fluorescence increase. [5]
BRD4 Inhibition Assay
Principle: A common method to assess BRD4 inhibition is an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format. This assay measures the disruption of the interaction between the BRD4 bromodomain and an acetylated histone peptide substrate. [16] Protocol Outline:
-
GST-tagged BRD4 bromodomain, the inhibitor, and a biotinylated histone peptide substrate are incubated together.
-
Glutathione acceptor beads (which bind to the GST-tagged BRD4) and streptavidin-conjugated donor beads (which bind to the biotinylated peptide) are added.
-
In the absence of an inhibitor, the beads are brought into proximity, and upon laser excitation, a chemiluminescent signal is generated.
-
An effective inhibitor will disrupt the BRD4-histone interaction, separating the beads and reducing the signal. [16]
Conclusion: The Promising Future of Triazolopyridines in Oncology
Triazolopyridines represent a highly versatile and promising scaffold in the development of novel anticancer therapeutics. Their ability to target a wide range of key oncogenic pathways, including kinase signaling, Wnt/β-catenin, microtubule dynamics, and epigenetic regulation, underscores their significant potential. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively explore and advance the application of this important class of compounds in the fight against cancer. Through rigorous and well-designed experimental evaluation, the full therapeutic potential of triazolopyridines can be unlocked, paving the way for the next generation of targeted cancer therapies.
References
- Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics.
- PubMed. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor.
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][5]riazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from
-
PubMed. (2013). Synthesis and anticancer activity evaluation of a series oft[1][5]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from
- MDPI. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
- ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
- Bioengineer.org. (2025). Triazolopyridines: Advances in Synthesis and Applications.
- PubMed. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4.
- PMC - NIH. (n.d.). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells.
- MDPI. (n.d.). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor.
- PubMed. (n.d.). Triazolopyrimidinium Salts: Discovery of a New Class of Agents for Cancer Therapy.
- PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- PMC - PubMed Central. (n.d.). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents.
- Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
- Benchchem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Benchchem. (2025). Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment.
- Benchchem. (2025). Application Notes and Protocols for Cell Cycle Analysis by Flow Cytometry after Chelidonine Hydrochloride Treatment.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Benchchem. (2025). Application Notes and Protocols: In Vivo Xenograft Models Using Human Cancer Cell Lines.
- BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit.
- Benchchem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
- AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit.
- Abcam. (n.d.). Western blot protocol.
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Topic: Experimental Setup for Triazolopyridine Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Triazolopyridines represent a class of privileged heterocyclic scaffolds integral to modern medicinal chemistry and drug development. Their unique structure, combining the features of both triazole and pyridine rings, imparts a wide range of pharmacological activities, leading to their incorporation into numerous clinically significant agents like the antidepressant Trazodone and the JAK1 inhibitor Filgotinib.[1][2] This application note provides a comprehensive guide to the experimental synthesis of triazolopyridines, designed for researchers in both academic and industrial settings. We delve into the principal synthetic strategies, explaining the mechanistic rationale behind procedural choices. Detailed, field-proven protocols for two robust synthetic methods—a copper-catalyzed annulation and a metal-free oxidative cyclization—are presented, accompanied by workflow diagrams and a discussion of critical experimental parameters.
Introduction: The Significance of the Triazolopyridine Core
The fusion of a triazole ring with a pyridine ring gives rise to several isomeric structures, most notably[1][3][4]triazolo[4,3-a]pyridine,[1][3][4]triazolo[1,5-a]pyridine, and[1][3][5]triazolo[1,5-a]pyridine.[1] This structural motif is a bio-isostere for purines, enabling it to interact with a variety of biological targets.[1] Consequently, triazolopyridine derivatives have demonstrated a vast spectrum of bioactivities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties.[3][6][7]
The versatility and efficacy of this scaffold have driven the development of numerous synthetic methodologies. Early approaches often relied on simple condensation reactions, while contemporary methods leverage advances in transition-metal catalysis, oxidative coupling, and microwave-assisted synthesis to achieve higher efficiency, broader substrate scope, and improved environmental compatibility.[3][8] This guide aims to equip researchers with the foundational knowledge and practical protocols required to confidently synthesize these valuable compounds.
Overview of Primary Synthetic Strategies
The construction of the triazolopyridine ring system can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and tolerance for specific functional groups.
| Synthetic Strategy | Key Precursors | Core Transformation | Advantages | Considerations |
| Cyclocondensation | 2-Hydrazinopyridines, Carboxylic Acids/Derivatives | Tandem coupling and dehydration | Operationally simple, often one-pot.[1][4] | Can require harsh dehydrating agents (e.g., POCl₃) or high temperatures.[1][9] |
| Copper-Catalyzed Annulation | 2-Aminopyridines, Nitriles | C-N and N-N bond formation | Readily available starting materials, good functional group tolerance.[5][10] | Requires catalyst and ligand optimization; potential for metal contamination. |
| Palladium-Catalyzed Coupling | 2-Chloropyridines, Hydrazides | C-N coupling followed by cyclization | High efficiency, chemoselective.[4][6] | Catalyst cost and removal; microwave irradiation often beneficial. |
| Metal-Free Oxidative Cyclization | N-(pyridin-2-yl)amidines | Intramolecular oxidative N-N bond formation | Avoids transition metals, mild conditions, short reaction times.[5][8] | Requires stoichiometric oxidant (e.g., PIFA, I₂/KI). |
| [3+2] Cycloaddition (Huisgen) | Azide-functionalized pyridines, Alkynes | Formation of the 1,2,3-triazole ring | High regioselectivity (especially with Cu(I) catalysis), "click chemistry" principles.[11][12] | Requires synthesis of azide precursors. |
Visualizing the Synthetic Workflow
A generalized workflow for the synthesis, purification, and characterization of triazolopyridines is essential for planning and execution. This process ensures the reliable formation and validation of the target compound.
Caption: Generalized experimental workflow for triazolopyridine synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for synthesizing[1][3][4]triazolo[1,5-a]pyridines via two distinct and reliable methods.
Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridine and Nitriles
This protocol is adapted from the highly-cited work by Ueda and Nagasawa, which establishes an efficient copper-catalyzed tandem addition and oxidative cyclization.[1][5] The reaction proceeds via a sequential N-C and N-N bond-forming oxidative coupling.
Rationale: This method is valuable for its use of readily available and inexpensive starting materials and catalyst. The copper(I) bromide (CuBr) in conjunction with 1,10-phenanthroline (1,10-Phen) forms an active catalytic species that facilitates the annulation under an air atmosphere, which serves as the terminal oxidant.
Caption: Copper-catalyzed synthesis of[1][3][4]triazolo[1,5-a]pyridines.
Materials & Reagents:
-
Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)
-
Substituted aryl nitrile (1.2 mmol, 1.2 equiv)
-
Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (1,10-Phen) (0.05 mmol, 5 mol%)
-
Zinc iodide (ZnI₂) (0.10 mmol, 10 mol%)
-
1,2-Dichlorobenzene (DCB) (3 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), aryl nitrile (1.2 mmol), CuBr (7.2 mg, 0.05 mmol), 1,10-phenanthroline (9.0 mg, 0.05 mmol), and ZnI₂ (31.9 mg, 0.10 mmol).
-
Evacuate and backfill the tube with air (this can be repeated 3 times). Note: The reaction utilizes air as the oxidant.
-
Add 1,2-dichlorobenzene (3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate sequentially with saturated aq. NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-substituted-[1][3][4]triazolo[1,5-a]pyridine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Metal-Free PIFA-Mediated Intramolecular Annulation
This protocol describes a modern, metal-free approach for synthesizing[1][3][4]triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides.[5][8] The key step is an oxidative N-N bond formation mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA).
Rationale: This method avoids transition-metal catalysts, simplifying purification and eliminating concerns of heavy metal contamination in the final product—a critical consideration in drug development. PIFA is a powerful hypervalent iodine oxidant that effectively promotes the desired intramolecular cyclization under mild conditions and in short reaction times. The precursor, N-(pyridin-2-yl)benzimidamide, can be readily prepared from 2-aminopyridine.
Materials & Reagents:
-
N-(pyridin-2-yl)benzimidamide (0.5 mmol, 1.0 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.6 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-(pyridin-2-yl)benzimidamide (0.5 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add PIFA (258 mg, 0.6 mmol) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aq. NaHCO₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired[1][3][4]triazolo[1,5-a]pyridine.
-
Confirm the structure and purity of the product via NMR and HRMS analysis.
Conclusion
The synthesis of the triazolopyridine scaffold is a well-developed field with a rich variety of methodologies available to the modern chemist. This guide has outlined the principal synthetic strategies and provided detailed, actionable protocols for two powerful and complementary methods. The copper-catalyzed annulation offers a cost-effective route from simple precursors, while the metal-free PIFA-mediated cyclization provides a clean and rapid alternative ideal for applications where metal contamination is a concern.[5][10] By understanding the causality behind these experimental designs and adhering to rigorous procedural execution, researchers can efficiently access a diverse range of triazolopyridine derivatives for exploration in drug discovery and materials science.
References
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. Available at: [Link]
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Zhao, L., Geng, A., & Xu, Y. (2025). Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
-
Sim, J., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. Available at: [Link]
-
Jones, G. (2002). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry, 83, 1-70. ResearchGate. Available at: [Link]
-
Reichelt, A., et al. (2010). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2010(8), 213-224. Available at: [Link]
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Wikipedia. (2025). Triazolopyridine. Retrieved from [Link]
-
Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Chen, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 287, 117272. Available at: [Link]
-
Abbaoui, Z., et al. (2025). Proposed mechanism for the synthesis of triazolopyridines. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2016). Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry, 14(34), 8192-8199. Available at: [Link]
-
Liu, W., et al. (2014). An integration of condensation/Ullmann-type coupling/bicyclization sequences: copper-catalyzed three-component direct synthesis of[1][3][4]triazolo[1,5-b]isoquinolin-5(1H)-ones. Chemical Communications, 50(69), 9914-9916. Available at: [Link]
-
Tšupova, S., et al. (2015). Nitrous oxide as a diazo transfer reagent: the synthesis of triazolopyridines. Chemical Communications, 51(58), 11574-11576. Available at: [Link]
-
Wikipedia. (2025). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
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Application Note: Comprehensive Analytical Strategies for the Characterization of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization, purity assessment, and quantification of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine. As a key heterocyclic scaffold, derivatives of which are explored in medicinal chemistry for their potential as therapeutic agents, robust and reliable analytical methods are paramount for its development and quality control.[1][2] This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and other supporting techniques. The methodologies are designed for researchers, quality control analysts, and drug development professionals, with a focus on explaining the rationale behind procedural steps to ensure scientific integrity and reproducible results.
Introduction and Physicochemical Overview
This compound is a fused heterocyclic compound of significant interest in synthetic and medicinal chemistry. The triazolopyridine core is a "privileged structure" found in numerous biologically active molecules.[2] The presence of a chloro-substituent offers a versatile handle for further synthetic modifications, making it a valuable building block.[3] Accurate analytical characterization is critical to confirm its identity, assess its purity, and understand its stability, which are foundational requirements for any subsequent research or development activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Rationale |
| Molecular Formula | C₅H₃ClN₄ | Based on structure |
| Molecular Weight | 153.56 g/mol | Calculated from formula[4] |
| Physical Form | Expected to be a solid at RT | Inferred from similar structures |
| CAS Number | Not readily available | Requires synthesis & registration |
| Canonical SMILES | C1=CN=C2C(=C1Cl)N=NN2 | Based on structure |
| InChI Key | Inferred from related isomers | AAJIQIWPVIWCGA-UHFFFAOYSA-N (isomer)[4] |
Chromatographic Analysis for Purity and Quantification
Chromatography is the cornerstone for separating the target analyte from impurities, byproducts, and degradants. The choice between liquid and gas chromatography depends on the analyte's thermal stability and volatility.
Primary Method: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the preferred method for non-volatile, polar to moderately non-polar compounds, offering high resolution and compatibility with various detectors. A C18 stationary phase is selected for its versatility in retaining a broad range of organic molecules.
Rationale for Method Design:
-
Mobile Phase: A gradient of acetonitrile and water is used to elute a wide range of potential impurities. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Acid Modifier: 0.1% Formic Acid is added to both mobile phases. This suppresses the ionization of any potential basic sites on the molecule and silanol groups on the silica support, leading to sharper, more symmetrical peaks. It also ensures the analyte is protonated for optimal sensitivity in positive-ion mass spectrometry.
-
Detector: A UV detector set at an appropriate wavelength (determined by UV-Vis scan, likely ~254 nm) provides robust quantification. A Mass Spectrometer (MS) detector can be used in tandem for peak identity confirmation.
Protocol 2.1: RP-HPLC-UV/MS Purity Assessment
-
Instrumentation: Agilent 1290 Infinity II LC System or equivalent, with a Diode Array Detector (DAD) and coupled to a Q-TOF Mass Spectrometer.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm particle size.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 100 µg/mL stock. Dilute as necessary.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Run Time: 15 minutes.
Table 2: HPLC Gradient Elution Program
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks at the detection wavelength. Identity is confirmed by the mass-to-charge ratio (m/z) from the MS detector.
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative if the compound is thermally stable and sufficiently volatile. It serves as an excellent orthogonal technique to HPLC, as the separation mechanism is entirely different (volatility vs. polarity).
Rationale for Method Design:
-
Column Choice: A low-bleed (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms) is a general-purpose column suitable for separating a wide range of semi-volatile organic compounds.
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid vaporization without causing thermal degradation. A temperature ramp is used to elute compounds based on their boiling points.
-
Detector: A mass spectrometer is essential for GC, providing both identification through fragmentation patterns and quantification.
Protocol 2.2: GC-MS Analysis
-
Instrumentation: Agilent 7890B GC with 5977B MS Detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Sample Preparation: Prepare a ~100 µg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range 40-400 amu.
Spectroscopic Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecular structure.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is a powerful tool for confirming the elemental composition.
Expected Results (ESI-positive mode):
-
[M+H]⁺ Ion: The protonated molecule will be the primary ion observed. The calculated exact mass for C₅H₄ClN₄⁺ is 155.0173 .
-
Chlorine Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of an isotopic peak at [M+2+H]⁺. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), two peaks will be observed for the molecular ion cluster, separated by ~2 Da, with a characteristic intensity ratio of approximately 3:1. This is a critical validation checkpoint.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination in solution.[6] The predicted spectra below are based on established chemical shift principles for pyridine and triazole systems.[7][8]
Protocol 3.2: NMR Analysis
-
Instrumentation: Bruker AVANCE III 500 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire ¹H, ¹³C, and 2D spectra like COSY and HSQC for full assignment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| H-N (3) | ¹H | ~15.0 - 16.0 (broad) | - | Acidic proton on the triazole ring, often broad and downfield.[9] |
| H-4 | ¹H | ~8.5 - 8.7 | - | Pyridine proton adjacent to two N atoms, highly deshielded. |
| H-7 | ¹H | ~7.8 - 8.0 | - | Pyridine proton ortho to the chloro group. |
| C-4 | ¹³C | - | ~145 - 150 | Pyridine carbon adjacent to two N atoms. |
| C-5a | ¹³C | - | ~120 - 125 | Fused carbon, shielded. |
| C-6 | ¹³C | - | ~148 - 152 | Carbon bearing the electron-withdrawing Cl atom. |
| C-7 | ¹³C | - | ~115 - 120 | Carbon adjacent to C-Cl. |
| C-7a | ¹³C | - | ~140 - 145 | Fused carbon, part of the triazole ring. |
Note: Actual chemical shifts may vary based on solvent and concentration.
Infrared (IR) and UV-Visible Spectroscopy
FTIR Spectroscopy: Provides information on functional groups. Expected characteristic bands include:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1450 cm⁻¹: C=C and C=N stretching vibrations of the fused aromatic rings.[10]
-
~1100-1000 cm⁻¹: C-Cl stretching vibration.[5]
UV-Vis Spectroscopy: Useful for quantitative analysis and provides information about the electronic structure. The fused aromatic system is expected to show strong π → π* transitions in the UV region, likely between 220-300 nm.[11][12] This spectrum can be used to determine the optimal wavelength for HPLC-UV detection.
Workflow and Validation
A systematic workflow ensures that all necessary analytical data is collected efficiently. Method validation is crucial to demonstrate that an analytical procedure is suitable for its intended purpose.
Diagram 1: General Analytical Workflow
Caption: Overall workflow from sample receipt to final report.
Diagram 2: HPLC-MS Protocol Flow
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Large-Scale Synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, a key heterocyclic building block in modern medicinal chemistry. Triazolopyridines are a class of compounds recognized for their diverse biological activities and potential therapeutic applications.[1][2] The synthesis of the target molecule hinges on the diazotization of 6-chloro-pyridine-3,4-diamine, a reaction class notorious for its inherent safety risks, particularly during scale-up. This guide is structured to provide not only a detailed, step-by-step protocol but also the critical scientific rationale and safety-by-design principles essential for a successful and safe manufacturing campaign. We will dissect the causality behind key experimental choices, from precursor synthesis to the management of the hazardous diazonium salt intermediate, ensuring a self-validating and robust process.
Strategic Overview: Synthesis and Hazard Analysis
The synthetic pathway to this compound is conceptually straightforward, proceeding via the formation of a fused triazole ring onto a pyridine core. The most industrially viable route commences with the diazotization of 6-chloro-pyridine-3,4-diamine.
Retrosynthetic Pathway
The logical disconnection of the target molecule reveals the critical precursor, 6-chloro-pyridine-3,4-diamine. This precursor is synthesized from commercially available starting materials, as depicted in the overall synthetic scheme.
Figure 1: Retrosynthetic analysis for this compound.
The Critical Diazotization Step: A Process Safety Imperative
The core transformation involves treating the vicinal diamine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a mono-diazonium salt, which then undergoes rapid intramolecular cyclization to yield the triazole ring.
While synthetically elegant, the diazotization of aromatic amines is one of the most hazardous reactions in industrial chemistry.[3] The primary risk stems from the formation of diazonium salt intermediates. These species are often thermally unstable and can decompose explosively, with incidents having been reported in industrial settings.[4] The decomposition is highly exothermic and liberates nitrogen gas, which can lead to a catastrophic pressure buildup in a sealed reactor.[5]
Key Hazards to Mitigate:
-
Thermal Runaway: The decomposition of accumulated diazonium salts is autocatalytic and highly exothermic.
-
Explosive Intermediates: Diazonium salts, especially when isolated or precipitated, can be shock-sensitive and explosive.[6][7]
-
Gas Evolution: Rapid release of N₂ gas can exceed the venting capacity of a reactor, leading to vessel rupture.[5]
-
Side Reactions: Excess nitrous acid can lead to the formation of other unstable nitrogen-rich compounds.
Therefore, the entire large-scale protocol is designed around the principle of "controlled generation and immediate consumption" of the diazonium intermediate, ensuring it never accumulates to a dangerous concentration.
Detailed Protocol: Large-Scale Batch Synthesis (1 kg Scale)
This protocol is designed for execution in a controlled chemical manufacturing environment by trained personnel. Adherence to all local and institutional safety protocols is mandatory.
Required Equipment and Reagents
| Equipment | Reagents & Materials |
| 50 L Jacketed Glass-Lined Reactor | 2-Amino-6-chloro-3-nitropyridine (CAS: 22281-37-8) |
| Overhead Stirrer with Anchor Agitator | Iron powder (Fe), <325 mesh |
| Temperature Probe (baffled) | Hydrochloric acid (HCl), 37% |
| Controlled Dosing Pump (e.g., peristaltic) | Sodium nitrite (NaNO₂), 99%+ |
| Cryostat/Chiller Unit (-20°C to 20°C) | Sodium bicarbonate (NaHCO₃) |
| pH Meter | Ethyl acetate (EtOAc), technical grade |
| Inert Atmosphere System (Nitrogen) | Deionized Water (DI H₂O) |
| Buchner Funnel and Filter Flask (50 L) | Celite® 545 |
Part A: Synthesis of 6-chloro-pyridine-3,4-diamine
Causality: This step reduces the nitro group to an amine. The use of iron powder in acidic medium is a classic, cost-effective, and robust method for large-scale nitro reductions, avoiding the higher costs and handling risks of catalytic hydrogenation with flammable gases.
-
Reactor Setup: Charge the 50 L reactor with deionized water (20 L) and concentrated hydrochloric acid (4.5 L). Begin stirring at 150 RPM.
-
Iron Addition: Carefully add iron powder (2.1 kg, 37.6 mol) to the acid solution. An exotherm is expected; maintain the temperature below 50°C using the reactor jacket.
-
Substrate Addition: Once the initial exotherm subsides, heat the slurry to 80°C. Add 2-Amino-6-chloro-3-nitropyridine (1.5 kg, 8.6 mol) portion-wise over 1 hour, monitoring the internal temperature. The reaction is exothermic; control the addition rate to maintain the temperature between 85-95°C.
-
Reaction Monitoring: Hold the reaction mixture at 90°C for 3-4 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up & Isolation: Cool the reaction mixture to 40°C. Carefully add a 50% w/w sodium hydroxide solution to adjust the pH to 8-9. This neutralizes the acid and precipitates iron salts.
-
Filtration: Filter the hot slurry through a pad of Celite® to remove the iron sludge. Wash the filter cake with hot ethyl acetate (3 x 5 L).
-
Extraction & Crystallization: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash the aqueous layer with ethyl acetate (2 x 5 L). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to a volume of ~4 L. Cool the solution to 0-5°C to crystallize the product.
-
Drying: Collect the solid by filtration, wash with cold heptane, and dry under vacuum at 40°C to yield 6-chloro-pyridine-3,4-diamine as a solid (Expected yield: 1.0-1.1 kg, 80-88%).
Part B: Synthesis of this compound
Causality: This is the critical diazotization and cyclization step. The entire procedure is designed to prevent the accumulation of the diazonium salt. The temperature is kept strictly below 5°C to minimize the rate of decomposition.[5][8] The sodium nitrite solution is added slowly and subsurface to ensure immediate reaction with the protonated diamine, preventing localized high concentrations of nitrous acid or the diazonium salt.
Figure 2: Workflow for the large-scale synthesis of the target compound.
-
Reactor Setup: Charge the 50 L reactor with deionized water (10 L) and 6-chloro-pyridine-3,4-diamine (1.0 kg, 6.96 mol). Begin stirring at 200 RPM.
-
Acidification & Cooling: Cool the slurry to 5°C. Slowly add concentrated hydrochloric acid (2.0 L), ensuring the temperature does not exceed 15°C. After the addition, cool the resulting solution to 0°C . It is imperative that the temperature is stable before proceeding.
-
Nitrite Solution Preparation: In a separate vessel, prepare a solution of sodium nitrite (480 g, 6.96 mol, 1.0 equivalent) in deionized water (1.92 L). Causality: Using a precisely stoichiometric amount of nitrite is a critical safety rule to avoid excess nitrous acid in the reactor.[6][7]
-
Controlled Diazotization: Begin adding the sodium nitrite solution to the reactor via a dosing pump through a subsurface dip tube. The addition should be slow and controlled over 2-3 hours .
-
CRITICAL TEMPERATURE CONTROL: Throughout the entire nitrite addition, the internal temperature of the reactor MUST be maintained between 0°C and 5°C .[8] Any deviation above 5°C significantly increases the risk of a thermal runaway. Use the full capacity of the chiller unit.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. The product typically precipitates as a solid during the reaction.
-
Safety Quench: Test the reaction mixture for excess nitrous acid using starch-iodide paper. If the test is positive (blue-black color), quench the excess by adding a small amount of sulfamic acid solution until the test is negative. Causality: This step removes residual oxidizing agents before warming the batch.
-
Neutralization & Isolation: Slowly and carefully add cold, saturated sodium bicarbonate solution to the slurry until the pH is 7.0. Be prepared for gas (CO₂) evolution.
-
Filtration and Drying: Filter the resulting solid using a Buchner funnel. Wash the cake thoroughly with cold deionized water (3 x 5 L) and then with a small amount of cold ethanol. Dry the solid under vacuum at 50°C to a constant weight. (Expected yield: 0.95-1.05 kg, 88-97%).
Data Summary and Quality Control
Process Parameters
| Parameter | Step A: Reduction | Step B: Diazotization |
| Key Reagents | Fe, HCl, 2-Amino-6-chloro-3-nitropyridine | NaNO₂, HCl, 6-chloro-pyridine-3,4-diamine |
| Solvent | DI Water, Ethyl Acetate | DI Water |
| Temperature | 85-95°C | 0-5°C (Critical) |
| Reaction Time | 3-4 hours | 3-4 hours |
| Typical Yield | 80-88% | 88-97% |
| Final Product Purity (HPLC) | >98% (as precursor) | >99% |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used to monitor reaction completion and determine the final product purity. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is a suitable starting point.
-
Nuclear Magnetic Resonance (NMR): To confirm the structure of the final product and key intermediates.
-
Differential Scanning Calorimetry (DSC): Highly recommended for process safety studies. A DSC scan of the reaction mixture after nitrite addition can determine the onset temperature of the exothermic decomposition, providing a critical safety margin for the process.[7] A safe process should have a maximum operating temperature at least 50°C below the decomposition onset.[8]
Troubleshooting and Safety Logic
Figure 3: Troubleshooting logic diagram for common issues in Step B.
Conclusion
The large-scale synthesis of this compound is a high-yielding process that requires an uncompromising commitment to process safety. The protocol detailed herein is built upon established chemical principles and integrates critical, field-proven safety measures to manage the inherent hazards of diazotization chemistry. By understanding the causality behind each step—from the choice of reagents to the strict control of temperature—researchers and drug development professionals can safely and efficiently produce this valuable chemical intermediate. The use of modern safety analysis techniques like DSC is strongly encouraged to further validate and secure the process before implementation at scale.
References
- Making diazonium chemistry safer.
- Reactive Chemical Hazards of Diazonium Salts. Chen, J. R. (2015).
- Reactive Chemical Hazards of Diazonium Salts.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Semantic Scholar. (2003).
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. (n.d.).
- Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. GeneOnline News. (2023).
- Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. (n.d.).
- Triazolopyridines: Advances in Synthesis and Applic
- Proposed mechanism for the synthesis of triazolopyridines.
- Diazotis
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
- Chemistry Diazotization Reaction.
- 4,6-Dichloro-2H-triazolo[4,5-c]pyridine. Benchchem. (n.d.).
-
Novel 3H-[4][6][7]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. PubMed. (2017).
- Process for producing 2,3-diamino-6-methoxypyridine.
Sources
- 1. geneonline.com [geneonline.com]
- 2. bioengineer.org [bioengineer.org]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
designing cellular assays for triazolopyridine compounds
An Application Guide to the Design and Implementation of Cellular Assays for Triazolopyridine Compounds
Abstract
The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antidepressant effects.[1][2] These compounds are known to interact with a diverse range of biological targets such as kinases, G-protein coupled receptors (GPCRs), and epigenetic regulators like BRD4.[3][4][5] To effectively advance these promising molecules through the drug discovery pipeline, a robust and well-designed cascade of cellular assays is paramount. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design, execute, and interpret cellular assays for the evaluation of triazolopyridine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and translatable data.
Introduction: The Triazolopyridine Scaffold and the Imperative for Cellular Assays
Triazolopyridines are heterocyclic compounds resulting from the fusion of a triazole and a pyridine ring.[3] This unique structure confers the ability to interact with biological targets through mechanisms like hydrogen bonding, facilitated by the lone electron pairs on their nitrogen atoms.[3] Well-known drugs such as the antidepressant Trazodone and the JAK inhibitor Filgotinib feature this core structure, highlighting its pharmacological significance.[1][6][7]
The journey from a novel triazolopyridine compound to a viable drug candidate is contingent on understanding its behavior within a biological context. While biochemical assays are invaluable for determining direct interactions with purified targets, they cannot capture the complexities of the cellular environment, such as membrane permeability, off-target effects, and engagement with downstream signaling pathways.[8] Cellular assays bridge this critical gap, providing a more physiologically relevant assessment of a compound's efficacy, potency, and mechanism of action.
This guide presents a tiered approach to cellular assay design, beginning with foundational assessments of cell health and progressing to sophisticated mechanistic studies.
Caption: A tiered workflow for cellular assay development.
Tier 1: Foundational Assays - Assessing Cytotoxicity and Viability
The first critical step in evaluating any new compound is to determine its effect on cell health. This establishes the concentration range where specific, on-target effects can be studied without the confounding influence of broad cytotoxicity. These assays measure general metabolic activity, which serves as a proxy for cell viability.[9]
Principle of Viability Assays
Most viability assays rely on the metabolic activity of living cells to convert a substrate into a detectable signal (colorimetric, fluorescent, or luminescent).[10] A decrease in signal upon compound treatment indicates a reduction in the number of viable cells.
| Assay Type | Principle | Signal | Advantages | Disadvantages |
| MTT | Mitochondrial reductases in viable cells convert yellow tetrazolium salt to purple formazan crystals.[9] | Colorimetric | Inexpensive, widely used. | Requires a solubilization step; crystals can be difficult to dissolve. |
| MTS | A second-generation tetrazolium salt that is reduced to a soluble formazan product.[9][11] | Colorimetric | No solubilization needed; homogeneous format. | Higher cost than MTT. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[11][12] | Luminescent | Highly sensitive, rapid "add-mix-measure" protocol, ideal for HTS.[9][12] | Higher cost; signal can be affected by compounds that inhibit luciferase. |
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is favored for its high sensitivity and simple workflow, making it ideal for initial high-throughput screening (HTS) of a triazolopyridine library.[12]
Rationale: By measuring ATP levels, this assay provides a direct snapshot of the energy state and metabolic activity of the cell population.[11] Its "glow-type" luminescent signal is highly stable, allowing for batch processing of plates without significant signal decay.[12]
Materials:
-
Cell line of interest (e.g., a cancer cell line relevant to the compound's expected target).
-
Complete cell culture medium.
-
Triazolopyridine compound stock solution (typically in DMSO).
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence.
-
CellTiter-Glo® Reagent (Promega).
-
Multichannel pipette or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding: Plate cells in the opaque-walled microplate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Treatment: Prepare a serial dilution of the triazolopyridine compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls and no-cell (background) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all measurements. Normalize the data to the vehicle control wells (defined as 100% viability) and plot the results as percent viability versus compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Tier 2: Target Engagement & Primary Functional Screening
Once a compound's cytotoxic profile is known, the next crucial question is whether it directly interacts with its intended molecular target within the complex cellular milieu.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method for verifying target engagement in a native cellular environment.[13] It is based on the principle of ligand-induced thermal stabilization.[13] When a protein binds to a ligand (such as a triazolopyridine inhibitor), it becomes thermodynamically more stable. Consequently, a higher temperature is required to denature it.[14][15] This change in thermal stability is measured by heating cell lysates or intact cells, separating the soluble (folded) protein from the precipitated (unfolded) protein, and quantifying the amount of soluble target protein remaining.[8][16]
Rationale: CETSA provides direct, physical evidence of a compound binding to its target inside the cell, which is a critical validation step before proceeding to more complex downstream assays.[8] It helps to confirm that an observed cellular phenotype is a direct result of on-target activity.
Protocol: CETSA with Western Blot Detection
Materials:
-
Cells expressing the target protein.
-
Triazolopyridine compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or a thermal cycler.
-
Centrifuge capable of high speeds.
-
SDS-PAGE gels, transfer apparatus, and membranes (for Western blotting).
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Compound Treatment: Treat cultured cells with the triazolopyridine compound at a desired concentration (e.g., 10x the functional IC₅₀) or vehicle control for 1-2 hours.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by Western blot using an antibody specific for the target protein.[17]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[15]
Target-Specific Functional Assays
Triazolopyridines are known to target major drug classes like kinases and GPCRs.[3][5] Functional assays for these targets are essential for primary screening.
A. For Kinase Targets: Kinases are enzymes that transfer a phosphate group to a substrate, a process central to cell signaling.[18] Cellular assays for kinase inhibitors aim to measure the inhibition of this phosphorylation event in cells.[19][20]
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase.[21] Upon inhibition of the kinase by a triazolopyridine, the level of substrate phosphorylation decreases. This can be measured by various methods, including Western blot, ELISA, or homogeneous assays like TR-FRET.[22]
Caption: Workflow for measuring kinase inhibition in cells.
B. For GPCR Targets: GPCRs are cell surface receptors that trigger intracellular signaling cascades upon activation.[23] Assays can measure various points in this cascade.[24][25]
-
Second Messenger Assays: Many GPCRs signal through the production of second messengers like cyclic AMP (cAMP) or the release of intracellular calcium (Ca²⁺).[24] Commercially available kits, such as Promega's GloSensor™ for cAMP, use biosensors (e.g., engineered luciferase) that produce a light signal in response to changes in second messenger concentration.[24]
-
β-Arrestin Recruitment Assays: A near-universal event for most GPCRs is the recruitment of β-arrestin to the activated receptor.[24] Assays like Thermo Fisher's Tango® platform use engineered cells where β-arrestin recruitment leads to the cleavage of a transcription factor, driving the expression of a reporter gene (e.g., luciferase).[24][26]
Caption: Principle of a GPCR second messenger assay.
Tier 3: Mechanistic & Phenotypic Assays
With target engagement and primary activity confirmed, the next step is to understand the broader cellular consequences of the compound's action.
Pathway Analysis by Western Blot
Rationale: To confirm that the inhibition of a target kinase or the modulation of a GPCR leads to the expected downstream effects, Western blotting is an indispensable tool.[27] It allows for the semi-quantitative analysis of changes in the phosphorylation status or total protein levels of key pathway components.[17]
Protocol: General Western Blot for Pathway Analysis
Materials:
-
Cell lysates from compound- and vehicle-treated cells.
-
Protein quantification assay (e.g., BCA).
-
Laemmli sample buffer.
-
SDS-PAGE equipment and reagents.
-
Protein transfer system and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescent substrate and imaging system.
Procedure:
-
Sample Preparation: Treat cells with the triazolopyridine compound for an appropriate time. Lyse cells in a buffer containing protease and phosphatase inhibitors.[28] Determine protein concentration.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.[17] Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[27]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., a phosphorylated pathway protein) overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imager.
-
Analysis: Quantify band intensities. It is crucial to strip the membrane and re-probe for a loading control (e.g., β-Actin or GAPDH) and the total (non-phosphorylated) form of the protein to ensure observed changes are due to altered phosphorylation, not changes in total protein expression.
High-Content Imaging (HCI) and Analysis (HCA)
Example Application: For a triazolopyridine designed to inhibit a kinase involved in the NF-κB pathway, an HCI assay could be designed to quantify the compound's ability to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. This provides direct visual and quantitative evidence of pathway inhibition.
Protein-Protein Interaction (PPI) Assays
Rationale: Many cellular processes are mediated by the formation of protein complexes. A triazolopyridine may act by disrupting or stabilizing a key PPI. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study PPIs in living cells.[34]
Principle: BRET measures energy transfer between a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to two proteins of interest.[35] Energy transfer only occurs when the donor and acceptor are in very close proximity (<10 nm), which happens when the two proteins interact.[34] A compound that disrupts the interaction will cause a decrease in the BRET signal. The lack of a need for an external excitation light source (unlike FRET) results in a very high signal-to-noise ratio.[35][36][37]
Conclusion: An Integrated Approach
The successful evaluation of novel triazolopyridine compounds requires a multi-faceted and logical progression of cellular assays. By starting with broad assessments of cytotoxicity (Tier 1), researchers can establish a viable concentration range for subsequent experiments. Tier 2 assays, such as CETSA and target-specific functional screens, are then essential to confirm on-target engagement and primary activity. Finally, Tier 3 mechanistic assays, including pathway analysis by Western blot and phenotypic profiling by high-content imaging, provide a deep understanding of the compound's cellular mechanism of action. This integrated workflow ensures that resources are focused on compounds with clear, on-target activity and provides the comprehensive data package needed to make informed decisions for advancing promising candidates toward clinical development.
References
- What is the mechanism of action for Trazodone (triazolopyridine antidepressant)? (2025). Google Search.
-
Cell-based Assays for GPCR Activity . (2013). Biocompare. [Link]
-
Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells . (n.d.). PubMed. [Link]
-
High Content Imaging Assays . (n.d.). Charles River Laboratories. [Link]
-
Triazolopyridines: Advances in Synthesis and Applications . (2023). Bioengineer.org. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . (2023). Arabian Journal of Chemistry. [Link]
-
Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells . (n.d.). PMC - NIH. [Link]
-
High-content screening in drug discovery: A brief guide . (2024). Alithea Genomics. [Link]
-
GPCR Signaling Assays . (n.d.). Agilent. [Link]
-
Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer . (n.d.). PMC - NIH. [Link]
-
Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential . (2023). GeneOnline News. [Link]
-
High-Content Imaging: A Transformative Approach to Drug Discovery . (2024). o2h discovery. [Link]
-
Fluorescent Cellular Assays for Kinase Inhibitors . (2022). ProQuest. [Link]
-
Spotlight: Cell-based kinase assay formats . (2022). Reaction Biology. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors . (2024). PubMed. [Link]
-
Comparison of Various Cell-Based Assays for GPCR Screening . (n.d.). ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . (2016). NCBI. [Link]
-
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo . (2023). YouTube. [Link]
-
Methods to study Protein-Protein Interactions . (n.d.). Berthold Technologies GmbH & Co.KG. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery . (2024). Reaction Biology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . (n.d.). PubMed Central. [Link]
- Triazolopyridine. (n.d.). Google Search.
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 . (2025). PubMed. [Link]
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Cell Proliferation Assay Service | CellTiter-Glo . (n.d.). Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . (2024). Celtarys Research. [Link]
-
Cellular Thermal Shift Assay (CETSA) . (2020). News-Medical.Net. [Link]
-
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines . (n.d.). ResearchGate. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . (2015). Annual Reviews. [Link]
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CETSA . (n.d.). cetsa.org. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . (2023). ResearchGate. [Link]
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Triazolopyridine . (n.d.). Wikipedia. [Link]
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The Chemistry of the Triazolopyridines: An Update . (2020). ResearchGate. [Link]
-
Western Blot Protocol . (n.d.). Creative Biolabs. [Link]
-
Triazolopyrimidine compounds and its biological activities . (n.d.). ResearchGate. [Link]
-
Western Blot-Preparation Protocol . (n.d.). Creative Diagnostics. [Link]
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Troubleshooting & Optimization
Navigating the Synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but a deeper understanding of the reaction intricacies to empower you in optimizing your synthesis and troubleshooting common challenges. This resource is structured as a dynamic question-and-answer forum to directly address the practical issues encountered in the laboratory.
The synthesis of this important heterocyclic scaffold, a common building block in medicinal chemistry, primarily involves the diazotization of a diaminopyridine precursor followed by an intramolecular cyclization. While seemingly straightforward, this reaction pathway is sensitive to a variety of parameters that can significantly impact yield and purity. This guide will walk you through these critical aspects, offering field-proven insights to ensure a successful and reproducible synthesis.
Core Synthesis Pathway: An Overview
The most logical and commonly employed route to this compound begins with a substituted dichloropyridine. A key intermediate is 3,4-diamino-2,6-dichloropyridine, which is then subjected to diazotization to form the fused triazole ring.
Caption: General synthetic route to this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and problems that may arise during the synthesis.
Part 1: The Critical Diazotization Step
The conversion of the vicinal diamine to the triazole is the crux of this synthesis. The reaction is notoriously sensitive, and seemingly minor deviations can lead to significantly different outcomes.
Q1: My diazotization reaction is giving a low yield of the desired product. What are the most likely causes?
A1: Low yields in diazotization reactions of heterocyclic amines are a frequent challenge. The primary culprits are often related to temperature control, the rate of reagent addition, and the stability of the diazonium salt intermediate.[1][2]
-
Inadequate Temperature Control: The diazotization of aromatic amines should be carried out at low temperatures, typically between 0 and 5 °C.[3] Pyridinediazonium salts are particularly unstable and can decompose rapidly at higher temperatures, leading to a host of side products.[4][5] Ensure your reaction vessel is adequately cooled in an ice-salt bath and monitor the internal temperature closely.
-
Rapid Addition of Sodium Nitrite: The addition of the sodium nitrite solution must be slow and controlled. A rapid addition can lead to localized "hot spots" in the reaction mixture, causing decomposition of the diazonium intermediate. Furthermore, a localized excess of nitrous acid can lead to undesired side reactions.[2]
-
Instability of the Diazonium Intermediate: The diazonium salt of the diaminopyridine is a transient species. Its stability is influenced by the electronic nature of the pyridine ring and the reaction conditions. The chloro substituents on the ring are electron-withdrawing, which can further destabilize the diazonium salt. It is crucial to proceed to the cyclization without delay.
Troubleshooting Decision Tree for Low Yield in Diazotization:
Caption: Decision tree for troubleshooting low yields in the diazotization step.
Q2: I am observing the formation of a dark-colored, tarry substance in my reaction mixture. What is happening?
A2: The formation of dark, insoluble materials is a strong indication of diazonium salt decomposition and subsequent polymerization or coupling reactions.[6]
-
Phenolic Byproducts: The diazonium group can be displaced by water to form a hydroxyl group, leading to the formation of phenolic compounds. These phenols are often highly reactive and can undergo further reactions, including oxidation and polymerization, to form colored impurities.
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with electron-rich species in the reaction mixture, including the starting diaminopyridine or any phenolic byproducts, to form highly colored azo compounds.[7]
Mitigation Strategies:
-
Strict Anhydrous Conditions (where applicable): While the reaction is typically run in aqueous acid, minimizing excess water can sometimes reduce the formation of phenolic byproducts.
-
Scavengers: In some cases, the addition of a scavenger for excess nitrous acid, such as sulfamic acid, after the diazotization is complete can prevent side reactions.
Part 2: Purification Challenges
The product, this compound, is a polar heterocyclic compound, which can present unique purification challenges.
Q3: My crude product is difficult to purify by column chromatography. I'm observing streaking and poor separation. What can I do?
A3: The polar nature of the triazolopyridine ring system and the presence of nitrogen atoms can lead to strong interactions with the silica gel stationary phase, resulting in peak tailing and streaking.[8][9]
-
Mobile Phase Modification: Adding a small amount of a basic modifier to your eluent system can significantly improve peak shape. For silica gel chromatography, adding 0.5-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase (e.g., dichloromethane/methanol) can neutralize the acidic silanol groups on the silica surface, reducing their interaction with your basic product.[10]
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): This is often an excellent choice for polar compounds. A mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape, can provide good separation.[8]
-
Q4: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point or when the solution is supersaturated.[11]
-
Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[4][12][13] You may need to screen a variety of solvents or solvent mixtures to find the optimal system. For polar compounds like this, solvents such as ethanol, isopropanol, acetonitrile, or mixtures with water are good starting points.
-
Cooling Rate: Allow the solution to cool slowly and undisturbed. Rapid cooling can lead to supersaturation and oiling out. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.
-
Seeding: If you have a small amount of pure product, adding a "seed crystal" to the cooled solution can induce crystallization.
| Solvent System | Suitability for Recrystallization | Notes |
| Ethanol/Water | Good | The product may have good solubility in hot ethanol and poor solubility in water. Add water dropwise to the hot ethanolic solution until turbidity is observed, then re-heat to clarify and cool slowly. |
| Isopropanol | Fair to Good | A single solvent system that may provide the desired solubility profile. |
| Acetonitrile | Good | Can be an effective solvent for many nitrogen-containing heterocycles. |
| Toluene | Poor | Generally too non-polar for this type of compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established chemical principles for the synthesis of fused triazoles from diaminopyridines.
Materials:
-
3,4-Diamino-2,6-dichloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3,4-diamino-2,6-dichloropyridine (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension via the dropping funnel, ensuring the internal temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Cyclization and Work-up:
-
Slowly warm the reaction mixture to room temperature and stir for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
Cool the reaction mixture in an ice bath and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol).
-
Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form.
-
If the solid dissolves readily in the cold solvent, it is not a suitable recrystallization solvent. If it does not dissolve even when hot, it is also unsuitable. A good solvent will dissolve the product when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent mixture) portion-wise and heat the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
References
- CN102180875A. (n.d.). Preparation method of triazolopyridine derivative. Google Patents.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 16, 2026, from [Link]
-
Baran, P. S., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6858–6862. [Link]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved January 16, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 16, 2026, from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization1. Retrieved January 16, 2026, from [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved January 16, 2026, from [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 945-953. [Link]
-
ResearchGate. (n.d.). NaNO2‐mediated intramolecular FC‐cyclization reaction. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A facile and practical one-pot synthesis of[8][9]triazolo[4,3-a]pyridines. Retrieved January 16, 2026, from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved January 16, 2026, from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 16, 2026, from [Link]
-
Pharmaceutical Guidelines. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[4][8][9]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of Fused Bicyclic[8][9]-Triazoles from Amino Acids. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Multicomponent reactions for the synthesis of fused‐triazoles.[a,b]. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(12), 132-147. [Link]
-
LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved January 16, 2026, from [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105151. [Link]
-
Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). Lawrence Livermore National Lab.(LLNL), Livermore, CA (United States). [Link]
-
Uritu, C. M., et al. (2023). Preparation and Characterization of Chitosan/LDH Composite Membranes for Drug Delivery Application. Polymers, 15(3), 754. [Link]
- Google Patents. (n.d.). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved January 16, 2026, from [Link]
Sources
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- 6. byjus.com [byjus.com]
- 7. Diazotization Reaction Mechanism [unacademy.com]
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Technical Support Center: Troubleshooting Common Byproducts in Triazolopyridine Synthesis
Welcome, researchers and chemists, to our dedicated technical support guide for navigating the complexities of triazolopyridine synthesis. This scaffold is a cornerstone in modern medicinal chemistry and materials science, but its synthesis can often be accompanied by challenging side reactions.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may encounter at the bench. We will delve into the causality behind byproduct formation and provide field-proven strategies to optimize your reactions for higher purity and yield.
Section 1: Frequently Asked Questions (FAQs) on Common Synthetic Issues
Q1: My analytical data (NMR/LC-MS) suggests the presence of an isomeric impurity. How can I identify it, and what causes its formation?
This is one of the most common challenges, particularly in the synthesis of the[1][3][4]triazolo[4,3-a]pyridine and[1][3][4]triazolo[1,5-a]pyridine systems.
Expert Analysis (The "Why"): The formation of regioisomers typically stems from the cyclization of a common intermediate, an N'-acyl-2-hydrazinopyridine. The cyclization can proceed via two distinct pathways depending on which nitrogen atom acts as the nucleophile.
-
Pathway A (Kinetic Control): Nucleophilic attack by the pyridine ring nitrogen onto the activated carbonyl group of the hydrazide is often faster, leading to the[1][3][4]triazolo[4,3-a]pyridine isomer. This is the desired product in many classical syntheses using dehydrating agents like phosphorus oxychloride (POCl₃).[4][5][6]
-
Pathway B (Thermodynamic Control): Alternatively, the terminal nitrogen of the hydrazide can attack the pyridine ring (following an amination/oxidation sequence), or the initial product from Pathway A can undergo rearrangement to form the more thermodynamically stable[1][3][4]triazolo[1,5-a]pyridine isomer. This rearrangement is a form of the Dimroth rearrangement.
Harsh reaction conditions, such as high temperatures and strong acids, can promote this rearrangement, leading to a mixture of isomers.
Troubleshooting & Solutions:
-
Condition Optimization: To favor the kinetically controlled [4,3-a] isomer, use milder cyclization conditions. Reagents like 1,1'-Carbonyldiimidazole (CDI) or a modified Mitsunobu reaction can achieve dehydrative cyclization at lower temperatures, minimizing the risk of rearrangement.[1][4][7]
-
Reaction Time & Temperature: Monitor the reaction closely. Prolonged heating, even under moderate conditions, can lead to the accumulation of the thermodynamically favored isomer.
-
Reagent Choice: Syntheses targeting the [1,5-a] isomer often start from 2-aminopyridine and react with reagents that facilitate N-amination followed by cyclization, thereby avoiding the rearrangement-prone intermediate.[1][8]
Identification Protocol: Regioisomers can often be distinguished by ¹H NMR. The proton at position 5 of the[1][3][4]triazolo[4,3-a]pyridine ring system is typically deshielded and appears further downfield compared to the corresponding proton in the [1,5-a] isomer due to the anisotropic effect of the adjacent triazole ring. For unambiguous identification, a 2D NMR experiment like NOESY can be invaluable to establish through-space correlations.
Q2: My reaction is incomplete, and I'm isolating a significant amount of my starting acyl hydrazide intermediate. How can I drive the cyclization to completion?
This issue points to insufficient activation of the carbonyl group for the final ring-closing step.
Expert Analysis (The "Why"): The conversion of an N'-acyl-2-hydrazinopyridine to a triazolopyridine is a dehydrative cyclization.[4] The reaction requires a sufficiently strong dehydrating agent to convert the amide carbonyl's oxygen into a good leaving group (e.g., by protonation or conversion to a phosphate ester with POCl₃). If the conditions are too mild or the reagent is not potent enough for your specific substrate, the reaction will stall at the intermediate stage.
Troubleshooting & Solutions:
-
Increase Reagent Stoichiometry: Ensure at least a stoichiometric amount of the dehydrating agent is used. For less reactive substrates, an excess may be required.
-
Change Dehydrating Agent: If milder conditions (e.g., refluxing acetic acid) fail, consider more powerful reagents.[4]
-
Phosphorus oxychloride (POCl₃): A very effective but harsh reagent.[6]
-
Polyphosphoric acid (PPA): Excellent for driving dehydration at high temperatures.
-
Mitsunobu Reaction (DEAD/PPh₃): A milder alternative that can be highly effective, though it introduces its own purification challenges (see Q3).[4]
-
-
Increase Temperature: For many cyclizations, higher temperatures are necessary to overcome the activation energy barrier. Microwave-assisted synthesis can be particularly effective, often reducing reaction times and improving yields.[6][9][10]
Q3: My reaction using Mitsunobu conditions worked, but now it's contaminated with triphenylphosphine oxide and DEAD-H₂. How can I effectively remove these?
This is a classic purification challenge associated with the Mitsunobu reaction. These byproducts are often of similar polarity to the desired product, making separation difficult.
Expert Analysis (The "Why"): In the Mitsunobu reaction, triphenylphosphine (PPh₃) is oxidized to triphenylphosphine oxide (TPPO), and diethyl azodicarboxylate (DEAD) is reduced to diethyl hydrazodicarboxylate (DEAD-H₂). Both are generated in stoichiometric amounts.
Troubleshooting & Solutions:
| Method | Protocol | Pros | Cons |
| Column Chromatography | Use a solvent system with a gradient of polarity. TPPO is moderately polar and can often be separated. Adding a small amount of a polar solvent like methanol can help elute the desired product while retaining TPPO on the silica. | Universally applicable | Can be tedious and solvent-intensive. Co-elution is common. |
| Crystallization | If your product is crystalline, this is often the best method. Try dissolving the crude mixture in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol) and cooling slowly. TPPO often remains in the mother liquor. | Can yield very pure material. | Product must be a solid; yield loss is possible. |
| Acid/Base Extraction | If your triazolopyridine has a basic nitrogen, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with aqueous HCl. The product will move to the aqueous layer. Neutralize the aqueous layer with base and extract the product back into an organic solvent. TPPO and DEAD-H₂ will remain in the organic phase. | Highly effective for basic products. | Product must be stable to acid/base conditions. |
| Polymer-supported PPh₃ | Use polymer-supported triphenylphosphine in the reaction. After the reaction, the polymer-bound TPPO can be removed by simple filtration. | Simplifies purification dramatically. | Reagent is more expensive than standard PPh₃. |
Section 2: Systematic Troubleshooting Workflow
When faced with an unknown byproduct, a systematic approach is crucial. The following workflow can help guide your investigation from initial observation to a final solution.
Caption: A workflow for identifying and resolving byproduct formation.
Section 3: Key Experimental Protocol
Protocol: Purification of a Basic Triazolopyridine from Triphenylphosphine Oxide (TPPO)
This protocol leverages the basicity of the triazolopyridine core for efficient separation from neutral byproducts like TPPO.
Materials:
-
Crude reaction mixture containing the triazolopyridine product and TPPO.
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard glassware for extraction and concentration (rotary evaporator).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in a suitable volume of ethyl acetate (e.g., 50 mL for 1 g of crude material). Ensure everything is fully dissolved.
-
Acidic Extraction (Product Capture):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The basic triazolopyridine product will be protonated and move into the aqueous (bottom) layer. TPPO will remain in the organic (top) layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the product. Combine the aqueous extracts.
-
-
Neutralization & Re-extraction (Product Release):
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 1 M NaOH or saturated NaHCO₃ while stirring until the solution is basic (confirm with pH paper, pH > 8). Your product should precipitate or form an oil.
-
Add a fresh portion of ethyl acetate to the flask.
-
Transfer the mixture back to the separatory funnel and extract the now neutral product back into the organic layer.
-
Drain the aqueous layer and repeat the extraction with fresh ethyl acetate.
-
-
Workup:
-
Combine the organic extracts from the previous step.
-
Wash the combined organic layer with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified triazolopyridine product.
-
Section 4: Summary of Common Byproducts
| Byproduct Type | Common Cause | Identification (Typical Data) | Recommended Solution |
| Regioisomer | High temperature, harsh acidic conditions | Same M/z, different NMR chemical shifts and coupling patterns. | Use milder cyclization conditions (e.g., CDI, Mitsunobu). Monitor reaction time and temperature.[1][4][7] |
| Acyl Hydrazide | Incomplete cyclization, weak dehydrating agent | M/z = Product + 18 (H₂O). Presence of amide and N-H signals in NMR/IR. | Use a stronger dehydrating agent (e.g., POCl₃, PPA), increase temperature, or use microwave heating.[6][9] |
| Hydrolyzed Starting Material | Presence of water in the reaction, harsh workup | M/z and NMR match starting 2-hydrazinopyridine. | Ensure anhydrous reaction conditions. Perform a neutral or buffered workup. |
| TPPO / DEAD-H₂ | Use of Mitsunobu reaction conditions | Distinctive signals in NMR; M/z of 278 for TPPO. | Purify via acid/base extraction, crystallization, or use polymer-supported reagents.[4] |
| Dimerized Species | Oxidative cyclization conditions, high concentration | M/z is approximately double that of the expected product. | Lower the reaction concentration (high dilution), add reagents slowly, or explore alternative (non-oxidative) routes.[11] |
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Reported strategies for the synthesis of triazolopyridines and our approach.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar.
-
A Facile Synthesis of Amide Derivatives of[1][3][4]Triazolo[4,3-a]pyridine. ResearchGate.
-
Methods of synthesis of[1][3][4]triazolo[1,5-а]pyridines (microreview). ResearchGate.
- Preparation method of triazolopyridine derivative.
- Triazolopyridines: Advances in Synthesis and Applic
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- The Chemistry of the Triazolopyridines: An Update.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Triazolopyridine. Wikipedia.
Sources
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- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Welcome to the technical support center for the purification of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important heterocyclic compound. This document will address common challenges encountered during its isolation from a reaction mixture, offering practical, field-proven insights and solutions.
I. Understanding the Chemistry: Synthesis and Impurity Profile
The most common synthetic route to this compound involves the diazotization of 3,4-diamino-5-chloropyridine. This reaction proceeds by treating the diamine with a diazotizing agent, such as sodium nitrite, in an acidic medium. The resulting diazonium salt then undergoes intramolecular cyclization to form the triazole ring.
Understanding this synthesis is crucial as it informs the potential impurity profile of the crude reaction mixture. Common impurities may include:
-
Unreacted 3,4-diamino-5-chloropyridine: The starting material may not be fully consumed during the reaction.
-
Isomeric Triazolopyridines: Depending on the precise reaction conditions, there is a possibility of forming other isomeric products.
-
Polymeric Byproducts: Diazonium salts can sometimes lead to the formation of colored, polymeric tars.
-
Residual Inorganic Salts: Salts from the acid and diazotizing agent will be present in the crude mixture.
The purification strategy must effectively separate the desired product from these impurities.
II. Purification Strategies: A Step-by-Step Guide
A multi-step approach involving extraction, column chromatography, and recrystallization is generally recommended for obtaining high-purity this compound.
Workflow for Purification
Caption: General workflow for the purification of this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Problem 1: Low yield after aqueous work-up and extraction.
-
Question: I seem to be losing a significant amount of my product during the initial extraction phase. What could be the cause and how can I mitigate this?
-
Answer:
-
Probable Cause 1: Product Precipitation. this compound may have limited solubility in both the aqueous and some organic phases, especially if the pH is not optimal. During neutralization of the acidic reaction mixture, the product might precipitate out of the aqueous layer and get trapped at the interface or remain suspended.
-
Solution 1: Before extraction, carefully adjust the pH of the aqueous solution. It is advisable to perform a small-scale solubility test to determine the optimal pH for keeping your product in the aqueous phase before extraction. After neutralization, ensure all precipitated solids are redissolved, possibly by adding more of the extraction solvent and stirring vigorously.
-
Probable Cause 2: Inefficient Extraction. The choice of extraction solvent is critical. If the solvent has a low partition coefficient for your product, multiple extractions will be necessary to recover it efficiently.
-
Solution 2: Ethyl acetate is a commonly used solvent for extracting such heterocyclic compounds.[1] However, if yields remain low, consider using a more polar solvent like a mixture of dichloromethane and isopropanol. Always perform multiple extractions (at least 3-4 times) with fresh solvent to ensure complete recovery. Combining and back-extracting the aqueous layers can also help recover any remaining product.
-
Problem 2: Difficulty in separating the product from a major impurity by column chromatography.
-
Question: I have a persistent impurity that co-elutes with my product on a silica gel column. How can I improve the separation?
-
Answer:
-
Probable Cause: Similar Polarity. The impurity likely has a polarity very similar to your target compound, making separation by standard column chromatography challenging. This is common if the impurity is an isomer.
-
Solution 1: Optimize the Solvent System. A systematic approach to optimizing the mobile phase is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. Running a series of TLC plates with varying solvent ratios will help identify the optimal eluent for separation. For closely eluting spots, a shallow gradient elution can be more effective than an isocratic (constant solvent mixture) elution. A solvent system of toluene/ethyl acetate has been reported to be effective for similar compounds.[1]
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. Alternatively, for very challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) might provide the necessary resolution.
-
Solution 3: Dry Loading. The method of loading your sample onto the column can significantly impact resolution. Instead of dissolving the crude product in a small amount of eluent and loading it directly, try "dry loading." This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. This technique often leads to sharper bands and better separation.
-
Caption: Troubleshooting co-elution in column chromatography.
Problem 3: The purified product is an oil or a non-crystalline solid.
-
Question: After column chromatography, my product is a sticky oil and I cannot get it to crystallize. How can I induce crystallization?
-
Answer:
-
Probable Cause 1: Residual Solvent. Even trace amounts of solvent can inhibit crystallization.
-
Solution 1: Ensure all solvent from the column fractions has been thoroughly removed under high vacuum, possibly with gentle heating.
-
Probable Cause 2: Presence of Minor Impurities. Small amounts of impurities can act as "crystal poisons," preventing the formation of a well-ordered crystal lattice.
-
Solution 2: If the product is still oily after rigorous drying, it may require further purification. Sometimes, a second column chromatography with a very shallow gradient can remove these minor impurities.
-
Probable Cause 3: Inappropriate Crystallization Solvent. The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the compound when hot but not when cold.
-
Solution 3: A systematic solvent screen is recommended. Start with small amounts of your oily product in several different vials and add a few drops of various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, hexane, toluene, or mixtures thereof). Look for a solvent that dissolves the oil upon heating and from which a solid precipitates upon cooling. Seeding the solution with a tiny crystal of the desired compound (if available) or scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
-
IV. Frequently Asked Questions (FAQs)
-
Q1: How can I monitor the progress of my column chromatography?
-
A1: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column.[2] Collect fractions from the column in separate test tubes. Spot a small amount of each fraction, along with your crude mixture and a pure standard (if available), onto a TLC plate. Develop the plate in the same solvent system you are using for the column. Visualize the spots under a UV lamp (254 nm), as triazolopyridines are often UV-active.[3] This will allow you to identify which fractions contain your pure product.
-
-
Q2: What is the expected appearance of pure this compound?
-
Q3: What are the key analytical techniques to confirm the purity and identity of my final product?
-
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and purity assessment. The spectra should show the expected signals for the aromatic protons and carbons of the triazolopyridine core, and the absence of signals from impurities. For comparison, the related 6-Chloro[1][4][5]triazolo[4,3-b]pyridazine shows characteristic signals in its 1H NMR spectrum.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. You should observe the molecular ion peak corresponding to the mass of this compound (C5H3ClN4, MW: 154.56 g/mol ).[6] The isotopic pattern for the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) should also be visible.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
-
-
Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?
-
A4: Yes. The synthesis involves diazonium salts, which can be unstable and potentially explosive, especially when isolated or heated. It is crucial to keep the diazotization reaction at a low temperature (typically 0-5 °C).[7] Always handle diazonium salt intermediates in solution and avoid their isolation. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and purification.
-
V. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C5H3ClN4 | [6] |
| Molecular Weight | 154.56 g/mol | [6] |
Note: Specific analytical data (NMR, MS) for this compound is not widely published. The information provided for related compounds should be used as a guide.
VI. References
-
Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. PubMed Central. [Link]
-
Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. National Center for Biotechnology Information. [Link]
-
TLC Visualization Methods. University of California, Los Angeles. [Link]
-
6-Chloro-3-[4-(hexyloxy)phenyl]-[1][4][5]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. [Link]
-
Analogues of 8-azainosine. PubMed. [Link]
-
Enzymatic Synthesis of Highly Fluorescent 8-Azapurine Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. MDPI. [Link]
-
The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
-
Atom-efficient synthesis of hybrid molecules combining fragments of triazolopyrimidines and 3-ethoxycarbonyl-1-ethyl. ResearchGate. [Link]
-
6-CHLORO-1,2,4-TRIAZOLO(4,3-B)PYRIDAZINE. precisionFDA. [Link]
-
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Publications. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PubMed Central. [Link]
-
Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. Africa Research Connects. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Google Patents.
-
Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
Sources
- 1. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine [cymitquimica.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of novel therapeutics, including GPR119 agonists and c-Met protein kinase inhibitors, achieving a high-yield, high-purity synthesis is critical.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most pressing issues that arise during the synthesis, moving from the foundational reaction pathway to specific troubleshooting scenarios concerning yield, purity, and handling.
Part 1: The Core Synthetic Pathway
Q1: What is the primary and most reliable synthetic route to this compound?
The most established and direct method for synthesizing the 1,2,3-triazolo[4,5-c]pyridine core is through the diazotization and subsequent intramolecular cyclization of an ortho-diaminopyridine precursor.[3] For the target molecule, this compound, the required starting material is 2-Chloro-3,4-diaminopyridine .
The reaction proceeds in two key mechanistic steps:
-
Diazotization: One of the amino groups (typically the more basic one at the 4-position) is converted into a diazonium salt using a nitrosating agent, most commonly sodium nitrite (NaNO₂), in a strong acidic medium.[4]
-
Intramolecular Cyclization: The newly formed diazonium group is then attacked by the neighboring amino group at the 3-position, leading to the formation of the fused triazole ring and the expulsion of a proton.
This pathway is favored for its operational simplicity and use of readily available reagents.
Caption: General synthesis workflow for this compound.
Part 2: Troubleshooting Low Reaction Yield
Q2: My reaction yield is consistently below 40%. What are the most critical parameters to investigate?
Low yields in this synthesis almost always trace back to one of three areas: incomplete diazotization, degradation of the diazonium intermediate, or competing side reactions.
-
Causality: The pyridine-4-diazonium ion is an electrophilic and unstable species.[5] If not formed under optimal conditions or if it lingers too long before cyclization, it will either revert to the starting amine or react with nucleophiles in the medium (like water or the chloride counter-ion), reducing the amount available for the desired ring-closing reaction.
Troubleshooting Workflow:
-
Temperature Control: Is your reaction strictly maintained between 0-5 °C during nitrite addition? Even a brief temperature spike to 10-15 °C can cause significant degradation of the diazonium salt.
-
Acid Stoichiometry & Choice: Are you using a sufficient excess of acid? The acid protonates the amino groups, generates the active nitrosating agent (nitrous acid), and stabilizes the diazonium salt. An insufficient amount leads to incomplete reaction.
-
Rate of Nitrite Addition: Adding the sodium nitrite solution too quickly creates localized "hot spots" of high nitrous acid concentration, promoting side reactions and decomposition. A slow, dropwise addition is paramount.
Q3: How does the choice of acid (e.g., Hydrochloric vs. Acetic Acid) impact the reaction yield?
The choice of acid is a critical optimization point that directly influences both the reaction rate and the side-product profile.
-
Hydrochloric Acid (HCl): Provides a highly acidic medium which is excellent for generating the nitrous acid (HONO) needed for diazotization. However, its high acidity can also accelerate the hydrolysis of the diazonium intermediate to the undesired 2-chloro-3-amino-4-hydroxypyridine.[5] Furthermore, the chloride ion is a weak nucleophile that can potentially displace the diazonium group.
-
Acetic Acid (CH₃COOH): Offers a less harsh acidic environment. While the generation of nitrous acid is slightly slower, the diazonium intermediate is often more stable, reducing the rate of hydrolysis. In many fused triazole syntheses, switching to aqueous acetic acid, or a mixture of acetic acid and water, has been shown to significantly improve yields by minimizing byproduct formation.[6]
| Parameter | Hydrochloric Acid (HCl) | Acetic Acid (CH₃COOH) | Recommendation |
| Pros | Fast generation of HONO | Higher stability of diazonium salt | Start with an Acetic Acid/Water system. |
| Cons | Promotes hydrolysis byproduct | Slower initial diazotization | Use HCl only if starting material solubility is poor in acetic acid. |
| Typical Yield | Often lower due to side reactions | Generally higher and cleaner | An optimized protocol often uses a 1:1 mixture of acetic acid and water.[6] |
Q4: Can the rate of addition of the sodium nitrite solution affect the outcome?
Absolutely. The rate of addition is one of the most critical, yet often overlooked, procedural details.
-
Causality: The reaction between sodium nitrite and acid to form nitrous acid is fast. If NaNO₂ is added too quickly, the local concentration of nitrous acid becomes very high. This can lead to several undesirable outcomes:
-
Exothermic Decomposition: The diazotization reaction is exothermic. Rapid addition can cause the temperature to rise above the crucial 5 °C limit, leading to rapid decomposition of the product.
-
N-Nitrosation Side Products: High concentrations of HONO can lead to the formation of N-nitrosamines or other undesired side products.
-
Nitrogen Gas Evolution: Uncontrolled decomposition of the diazonium salt results in the vigorous evolution of N₂ gas, which is both a safety hazard and a direct cause of yield loss.
-
-
Best Practice: The sodium nitrite solution should be added dropwise via a syringe pump or an addition funnel over a period of 30-60 minutes, ensuring the internal temperature never exceeds 5 °C.
Part 3: Addressing Impurities and Side Reactions
Q5: I'm observing a significant byproduct with a mass corresponding to a hydroxylated species. How can I prevent this?
This is a classic problem in diazotization chemistry and points to the hydrolysis of the diazonium intermediate.[5]
-
Mechanism: The pyridine-4-diazonium ion, while being the key intermediate for cyclization, is also susceptible to nucleophilic attack by water. This SₙAr-type reaction displaces the diazonium group (as N₂ gas) and installs a hydroxyl group, forming 2-chloro-3-amino-4-hydroxypyridine.
Caption: Troubleshooting workflow for formation of hydroxylated byproduct.
-
Mitigation Strategies:
-
Strict Temperature Control: As mentioned, keeping the temperature below 5 °C is the most effective way to slow the rate of hydrolysis.
-
Switch to Acetic Acid: Acetic acid provides a less aqueous and less harsh environment, disfavoring the hydrolysis reaction.[6]
-
Minimize Reaction Time: Do not let the reaction stir for an unnecessarily long time after the nitrite addition is complete. Monitor the disappearance of the starting material by TLC or LC-MS and proceed with workup as soon as the reaction is finished.
-
Q6: My final product is a dark-colored solid and is difficult to purify. What causes this discoloration and how can I obtain a cleaner product?
Dark coloration, often brown or black, is typically due to the formation of polymeric azo compounds or other degradation products.
-
Causality: Diazonium salts can undergo self-coupling reactions, especially if the pH drifts or if the concentration is too high, leading to highly colored and often insoluble polymeric materials. Impurities in the starting 2-Chloro-3,4-diaminopyridine can also contribute to color formation.
-
Purification & Prevention:
-
Charcoal Treatment: During workup, after neutralizing the reaction mixture, you can perform a hot filtration through a pad of activated charcoal. This is often very effective at removing colored impurities.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Check Starting Material Purity: Ensure your 2-Chloro-3,4-diaminopyridine is of high purity. If it is discolored, consider recrystallizing it before use.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color.
-
Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights discussed above to maximize yield and purity.
Protocol 1: High-Yield Synthesis of this compound
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 2-Chloro-3,4-diaminopyridine (1.0 eq).
-
Dissolution: Add a 1:1 mixture of glacial acetic acid and deionized water (approx. 10 mL per gram of starting material). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-2 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water (approx. 2 mL per gram of NaNO₂). Load this solution into the dropping funnel.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred reaction mixture over 45-60 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material spot is no longer visible.
-
Quenching & Isolation:
-
Slowly pour the reaction mixture into a beaker of crushed ice.
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Be cautious as CO₂ will evolve.
-
The product should precipitate as a solid. If it does not, extract the aqueous layer with ethyl acetate (3x).
-
Collect the solid by vacuum filtration, washing the filter cake with cold water and then a small amount of cold diethyl ether.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
For higher purity, recrystallize the solid from an appropriate solvent like ethanol or ethyl acetate. The expected product is typically an off-white to light tan solid.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
McGrath, N. A., & Parker, M. H. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4732. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
- Various Authors. (2021). Practical Methods for the Synthesis of 1,2,4-Triazole[1,5-a]pyridine Derivatives. Asian Journal of Organic Chemistry.
- Potts, K. T. (1961). 1,2,4-Triazoles. XIII. Derivatives of the s-Triazolo[1,5-a]pyridine Ring System. The Journal of Organic Chemistry, 26(11), 4719-4728.
- Gomha, S. M., et al. (2015). Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. African Journal of Pure and Applied Chemistry.
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
-
Salunke, S. B., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. [Link]
-
Aggarwal, R., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[3][7][8]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry, 86, 288-295. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Kumar, A., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(15), 11373-11390.
- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 98-107.
-
Matsuda, D., et al. (2017). Novel 3H-[3][7][9]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(16), 4339-4354. [Link]
- Preis, J., Schollmeyer, D., & Detert, H. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2551.
-
Salunke, S. B., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. [Link]
- Sharma, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864284.
- Postnikov, P. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 808.
- Google Patents. (1981). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
-
Detert, H., & Schollmeyer, D. (2008). 6-Chloro-3-[4-(hexyloxy)phenyl]-[3][7][8]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[3][7][8]triazolo[3,4-b][7][8][9]thiadiazine-7-.
-
ChemSynthesis. (n.d.). 6-chloro-2-methyl[3][7][8]triazolo[1,5-b]pyridazine. Retrieved from [Link]
- Gasparyan, S., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules, 28(2), 882.
-
Bunton, C. A., et al. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 65-71. [Link]
- Wang, J., et al. (2010). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 22(8), 6047-6051.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Solubility of Triazolopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridine derivatives. This guide is designed to provide in-depth, actionable advice for overcoming one of the most common challenges associated with this important class of molecules: low aqueous solubility.[1] Triazolopyridines are a cornerstone of many medicinal chemistry programs, forming the core of drugs like Trazodone and Filgotinib.[2] However, their often planar, aromatic, and crystalline nature can lead to significant solubility hurdles, impacting screening assays, formulation, and ultimately, bioavailability.[3]
This resource is structured to help you diagnose the root cause of your solubility issues and implement effective, scientifically-grounded solutions.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental observations with a focus on causality and step-by-step remediation.
"My triazolopyridine derivative precipitates immediately when I dilute my DMSO stock into aqueous buffer. What's happening and what should I do first?"
This is a classic sign of low kinetic solubility, where the compound is unable to remain in solution even for a short period after a rapid concentration change.[4][5] The abrupt shift from a highly favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out.
Underlying Cause: The energy barrier to nucleation and precipitation is very low. This is common for flat, hydrophobic molecules that can easily stack. The observed solubility is often that of the amorphous, high-energy solid form, which is precipitating rapidly.[6]
Troubleshooting Workflow:
dot graph TD { A[Start: Compound Precipitates from DMSO Stock in Aqueous Buffer] --> B{Initial Checks}; B --> C[1. Verify Compound Purity via LC-MS/NMR]; B --> D[2. Confirm DMSO Stock Integrity]; C --> E{Purity Confirmed?}; D --> E; E -- Yes --> F[Proceed to Solubility Assessment]; E -- No --> G[Re-purify Compound and Repeat]; F --> H[3. Perform a Tiered Solubility Assessment]; H --> I[Measure Kinetic Solubility]; H --> J[Measure Thermodynamic Solubility]; I --> K{Is Kinetic Solubility < Target?}; J --> L{Is Thermodynamic Solubility < Target?}; K -- Yes --> M[Go to Solution Strategies]; L -- Yes --> M; subgraph "Solution Strategies" M[Systematic Approach to Improving Solubility] --> N[pH Modification]; M --> O[Co-solvent Screening]; M --> P[Advanced Formulation]; end
} enddot Caption: Initial troubleshooting workflow for compound precipitation.
Step-by-Step Protocol: Differentiating Kinetic and Thermodynamic Solubility
Understanding the two types of solubility is critical. Kinetic solubility measures how long a compound can stay in a supersaturated solution after dilution from a stock, relevant for high-throughput screening.[5] Thermodynamic solubility is the true equilibrium solubility of the most stable solid form in a solvent, crucial for formulation and development.[6][7]
Click for Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of a triazolopyridine derivative.
Materials:
-
Test compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, and appropriate buffers for analysis
-
2 mL microcentrifuge tubes
-
Thermomixer or shaking incubator
-
0.22 µm syringe filters (low-binding)
-
HPLC or UPLC system with UV detector
Procedure:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube. The goal is to have undissolved solid remaining at the end.
-
Add a precise volume of PBS (e.g., 1 mL) to the tube.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.[4]
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantify the compound concentration using a pre-validated HPLC/UPLC method against a standard curve.
-
The resulting concentration is the thermodynamic solubility. It is crucial to analyze the remaining solid by techniques like polarized light microscopy or XRPD to confirm the solid form (crystalline vs. amorphous) being measured.[6]
"My solubility data is inconsistent across experiments. What are the common causes of poor reproducibility?"
Inconsistent data often points to uncontrolled variables in the experimental protocol or the compound itself.
Primary Suspects:
-
Solid-State Form: Is your compound amorphous, a stable crystal, or a metastable polymorph? Amorphous material will initially show higher solubility but may convert to a less soluble crystalline form over time, causing results to change.[6][8]
-
DMSO Stock Quality: Old or improperly stored DMSO stocks can absorb water, affecting compound stability and initial dissolution.
-
Equilibration Time: Thermodynamic solubility assays require sufficient time to reach true equilibrium. Short incubation times can underestimate the solubility of slow-dissolving compounds or overestimate it if a metastable form is present.[7]
-
pH Fluctuations: The pH of unbuffered or poorly buffered aqueous solutions can be altered by dissolved CO₂ from the air, significantly impacting the solubility of ionizable compounds.
Expert Recommendation: Always characterize the solid form of your material before and after a thermodynamic solubility experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This provides definitive evidence of what you are measuring.
Part 2: Scientific Deep Dive & Solution Strategies (FAQs)
This section provides answers to frequently asked questions, explaining the core scientific principles behind solubility enhancement for triazolopyridine derivatives.
FAQ 1: How do the nitrogen atoms in the triazolopyridine core affect solubility?
The nitrogen atoms are the key to unlocking solubility through pH modification. They act as weak bases.[9][10]
The Mechanism of pH-Dependent Solubility:
-
pKa is Critical: The triazolopyridine scaffold contains basic nitrogen atoms that can be protonated.[11] The pKa (acid dissociation constant) of the conjugate acid determines the pH at which the molecule transitions from its neutral, often poorly soluble form, to a protonated, cationic, and more soluble form.[12]
-
Henderson-Hasselbalch in Practice: The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[13] For a basic drug, as the pH of the solution drops below its pKa, the equilibrium shifts dramatically toward the protonated (ionized) form, which has much higher aqueous solubility due to favorable ion-dipole interactions with water.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Effect of pH on the ionization and solubility of a basic triazolopyridine.
Actionable Strategy: Determine the pKa of your compound experimentally. Then, create a pH-solubility profile by measuring thermodynamic solubility in a series of buffers (e.g., from pH 2 to pH 10). This profile is invaluable for selecting appropriate buffer systems for in vitro assays and guiding formulation development.
FAQ 2: Beyond pH, what are the next steps for improving solubility for in vitro testing?
When pH modification is insufficient or not viable (e.g., for cell-based assays with strict pH requirements), using co-solvents is the next logical step.[14]
Co-solvent Strategy: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[14] This makes the solvent system more "hospitable" to hydrophobic molecules.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 1-10% | Generally well-tolerated by cells at low concentrations. |
| Propylene Glycol (PG) | 1-20% | A common solvent in parenteral formulations; can increase viscosity.[15] |
| Polyethylene Glycol 400 (PEG 400) | 5-30% | Effective solubilizer, but can be viscous and may have biological effects. |
| N,N-Dimethylacetamide (DMA) | < 5% | Strong solubilizer, but can have higher cellular toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10% (w/v) | Forms inclusion complexes, encapsulating the drug molecule to enhance solubility.[3] |
Expert Insight: When using co-solvents, always run a vehicle control in your biological assays. This ensures that the observed effects are from your compound and not the solvent system itself. The combination of a surfactant (like Polysorbate 80) and a co-solvent can be particularly effective in preventing precipitation upon dilution.[14]
FAQ 3: My compound is intended for in vivo studies. What advanced formulation strategies should I consider?
For in vivo administration, especially oral or parenteral routes, more sophisticated formulation strategies are often required to achieve the necessary exposure.[16][17]
Advanced Formulation Approaches:
-
Salt Formation: If your triazolopyridine has a suitable pKa, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can dramatically improve solubility and dissolution rate by disrupting the crystal lattice.[3]
-
Particle Size Reduction:
-
Micronization: Reducing particle size to the micron range increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][8]
-
Nanonization (Nanosuspensions): Further reducing particle size to the nanometer range creates a massive increase in surface area, significantly enhancing dissolution velocity.[3]
-
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These systems form fine emulsions in the gut, facilitating absorption.[3]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix (e.g., HPMCAS, PVP).[17] This prevents crystallization and maintains the drug in a high-energy, more soluble amorphous state, often leading to supersaturation in vivo.[17]
References
- Cui, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Pharmaguideline. (n.d.). Excipients for Parenterals. Pharmaguideline.
- Cui, Y., et al. (2024).
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Bioengineer.org. (2025).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Slideshare. (n.d.). EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx. Slideshare.
- Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- BioPharma Media. (2024).
- SouT, A., & Kouchi, A. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Al-Gousous, J., & Langguth, P. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Inventiva Pharma. (n.d.).
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Saal, C. (2012).
- Jones, R., et al. (2020). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.
- Koppel, I., et al. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
- Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Manallack, D. T. (2007).
- Koppel, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
- Avdeef, A., & Tsinman, O. (2006). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Chlorinated Heterocyclic Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[1] The introduction of chlorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall efficacy.[2][3] However, these same properties can introduce unique stability challenges during discovery, development, and manufacturing. This guide provides in-depth technical support to help you anticipate, diagnose, and resolve common stability issues encountered when working with these valuable compounds.
Frequently Asked Questions (FAQs)
General Stability Concerns
Q1: Why is my chlorinated heterocyclic compound degrading upon storage?
A1: The stability of chlorinated heterocyclic compounds is influenced by several factors, including the position of the chlorine atom on the heterocyclic ring, the nature of the heterocyclic system itself, and the storage conditions.[4] Degradation can occur through various pathways such as hydrolysis, photodegradation, and thermal decomposition.[5][6] For instance, the electron-withdrawing nature of chlorine can make the heterocyclic ring more susceptible to nucleophilic attack, leading to hydrolysis.[2] It is also crucial to consider the inherent stability of the parent heterocycle, as some, like certain furans and isoxazoles, are less stable in the presence of electrophilic groups.[4]
Q2: How does the position of the chlorine atom affect stability?
A2: The position of the chlorine atom can significantly impact the electronic properties of the heterocyclic ring, thereby influencing its stability. For example, in pyridines, α- and γ-isomers of sulfonyl chlorides are prone to SO2 extrusion, while β-isomers are more susceptible to hydrolysis.[4] The proximity of chlorine to other functional groups can also lead to intramolecular reactions or steric hindrance, affecting both chemical and metabolic stability.[7]
Q3: Are there general guidelines for storing chlorinated heterocyclic compounds?
A3: Yes, while compound-specific stability studies are essential, general best practices can minimize degradation. These include:
-
Protection from Light: Many chlorinated heterocycles are susceptible to photodegradation.[5][8] Store these compounds in amber vials or in the dark.
-
Temperature Control: Elevated temperatures can accelerate degradation pathways.[6][9] Unless otherwise specified, store compounds at or below room temperature. For long-term storage, consider refrigeration or freezing, ensuring the compound is stable at these temperatures and protected from moisture.
-
Inert Atmosphere: For compounds sensitive to oxidation or hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[10]
-
pH Control: The hydrolytic stability of many chlorinated heterocycles is pH-dependent. Buffering solutions to an optimal pH can prevent degradation.
Specific Degradation Pathways
Q4: My compound seems to be degrading in aqueous solution. What is the likely mechanism?
A4: Hydrolysis is a common degradation pathway for chlorinated heterocycles in aqueous media.[11] The C-Cl bond can be susceptible to nucleophilic attack by water, leading to the replacement of the chlorine atom with a hydroxyl group. The rate of hydrolysis is often influenced by the pH of the solution and the electronic properties of the heterocyclic ring. For example, electron-withdrawing groups on the ring can enhance the rate of hydrolysis.
Q5: I've observed unexpected byproducts in my reaction mixture when it's exposed to light. What could be happening?
A5: Photodegradation is a significant stability concern for many chlorinated aromatic and heterocyclic compounds.[5][8] UV light can induce the homolytic cleavage of the C-Cl bond, generating reactive radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. For example, the photodegradation of 2-chloropyridine in aqueous solution can lead to the formation of various intermediates, some of which may be genotoxic.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Compound Degradation in Solution
This guide provides a systematic approach to identifying the cause of degradation for a chlorinated heterocyclic compound in solution.
Step 1: Characterize the Degradation Products
-
Objective: To identify the structures of the degradation products to infer the degradation pathway.
-
Protocol:
-
Analyze the degraded sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[12]
-
Compare the chromatogram and mass spectra of the degraded sample to a fresh, undegraded sample.
-
Isolate major degradation products using preparative HPLC for further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy if necessary.
-
Step 2: Evaluate Potential Degradation Pathways
Based on the identified degradation products, consider the following possibilities:
| Degradation Pathway | Common Degradation Products | Potential Causes |
| Hydrolysis | Hydroxylated heterocycle, HCl | Presence of water, non-optimal pH |
| Photodegradation | Dechlorinated heterocycle, rearranged isomers, polymeric materials | Exposure to UV or ambient light |
| Oxidation | N-oxides, hydroxylated derivatives | Presence of oxygen, peroxides in solvents, metal catalysts |
| Reductive Dechlorination | Dechlorinated heterocycle | Presence of reducing agents, certain metals |
Step 3: Design and Execute Forced Degradation Studies
-
Objective: To systematically investigate the impact of different stress conditions on compound stability.
-
Protocol:
-
Prepare separate solutions of your compound.
-
Expose each solution to one of the following stress conditions:
-
Acidic/Basic Hydrolysis: Adjust the pH of the solution (e.g., 0.1 M HCl, 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., H2O2).
-
Photolytic Stress: Expose the solution to a calibrated light source (e.g., UV lamp).
-
Thermal Stress: Incubate the solution at an elevated temperature.
-
-
Analyze samples at predetermined time points using a stability-indicating HPLC method.
-
Troubleshooting Workflow for Degradation Analysis
Caption: A decision-making process for addressing metabolic instability.
Data Summary Tables
Table 1: Common Analytical Techniques for Stability Assessment
| Technique | Application | Advantages | Limitations |
| HPLC-UV/DAD | Quantitation of parent compound and known impurities. | Robust, reproducible, widely available. | May not detect co-eluting impurities without unique UV spectra. |
| LC-MS | Identification and quantitation of parent compound and degradation products. [12] | High sensitivity and specificity, provides structural information. | Can be complex to operate, matrix effects can influence ionization. |
| GC-MS | Analysis of volatile and semi-volatile chlorinated compounds. [13] | Excellent for separating complex mixtures of volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Structural elucidation of degradation products. | Provides detailed structural information. | Lower sensitivity compared to MS, requires pure samples. |
Table 2: Factors Influencing the Stability of Chlorinated Heterocyclic Compounds
| Factor | Impact on Stability | Example |
| pH | Can catalyze hydrolysis. | Imidazole chloramines show pH-dependent stability. [14] |
| Light | Can induce photodegradation. [5][8] | 2-Chloropyridine degrades upon UV irradiation. [5] |
| Temperature | Can accelerate thermal decomposition. [6] | Some chlorinated quinolines are thermally labile. [9][15] |
| Solvent | Can participate in degradation reactions or contain impurities (e.g., peroxides). | The choice of solvent can affect the rate of solvolysis. |
| Presence of Metals | Can catalyze reductive dechlorination or oxidation. [11] | Iron can promote the reductive dechlorination of chlorinated ethenes. [11] |
References
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025). ResearchGate. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2016). PubMed. [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). PubMed Central. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. [Link]
-
III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. [Link]
-
Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. (2007). ResearchGate. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). ResearchGate. [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). PubMed Central. [Link]
-
A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. (2014). ResearchGate. [Link]
-
Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. (2008). Semantic Scholar. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Chlorine. (n.d.). NCBI Bookshelf. [Link]
-
Abiotic degradation of chlorinated ethanes and ethenes in water. (n.d.). PubMed Central. [Link]
-
216 photolytic destruction of halogeneated pyridines in wastewaters. (n.d.). Studylib. [Link]
-
Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. (1995). PubMed. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2020). ChemRxiv. [Link]
-
Energetics of anaerobic degradation pathways of chlorinated aliphatic compounds. (2000). PubMed. [Link]
-
Chlorine Analysis. (n.d.). Hach. [Link]
-
Review of analytical methods for the determination of chlorine dioxide. (2007). ResearchGate. [Link]
-
Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. (2004). Eurochlor. [Link]
-
Imidazole catalyzes chlorination by unreactive primary chloramines. (2016). PubMed Central. [Link]
-
Chlorinated-Ethene Biodegradation Processes. (1999). USGS Publications Warehouse. [Link]
-
(PDF) Biodegradation of Chlorinated Compounds—A Review. (2005). ResearchGate. [Link]
-
Evaluation of thermal stability of quinones by thermal analysis techniques. (2011). ScienceDirect. [Link]
-
Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. (2010). ResearchGate. [Link]
-
Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]
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What factors affect chemical stability? (2021). StemCo. [Link]
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Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PubMed Central. [Link]
-
Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2015). ACS Publications. [Link]
-
Evaluation of thermal stability of quinones by thermal analysis techniques. (2011). ResearchGate. [Link]
-
Thermal Decomposition Kinetics of Clinochlore at High Temperature and Its Implications. (2020). ResearchGate. [Link]
-
STUDIES ON THE CHLORINATION OF IMIDAZOLE. (2019). Journal of Chemical Society of Nigeria. [Link]
-
Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed. [Link]
-
Formation of stable chlorinated hydrocarbons in weathering plant material. (2007). PubMed. [Link]
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Chlorinated Imidazole Complexes as Potent Antifungal Agents. (2014). ResearchGate. [Link]
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3 Factors That Stabilize Carbocations. (2011). Master Organic Chemistry. [Link]
-
Dealing with strong mass interferences of chlorinated paraffins and their transformation products: An analytical guide. (2022). ResearchGate. [Link]
-
Metal–Organic Framework-Derived Catalysts for the Remediation of Emerging Contaminants via Peracetic Acid-Based Oxidation. (2024). MDPI. [Link]
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The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
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ACS Catalysis. (n.d.). ACS Publications. [Link]
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Technical Support Center: Preventing Byproduct Formation in Triazole Ring Synthesis
Welcome to the Technical Support Center for Triazole Ring Formation. This guide is designed for researchers, chemists, and drug development professionals who utilize triazole synthesis in their work. Here, we address common challenges and provide in-depth, field-proven solutions to prevent the formation of unwanted byproducts, ensuring high-yield, high-purity results. We will focus on the two most prevalent methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Section 1: Troubleshooting Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for creating 1,4-disubstituted 1,2,3-triazoles. However, the reliance on a copper(I) catalyst introduces specific pathways for side reactions. This section addresses the most common issues encountered during CuAAC experiments.
FAQ 1: My terminal alkyne is forming a homodimer (diacetylene) instead of the desired triazole. Why is this happening and how can I stop it?
A1: The Root Cause: Glaser Coupling
This is the most frequent side reaction in CuAAC and is known as Glaser coupling, an oxidative homocoupling of terminal alkynes.[1][2][3][4][5] It occurs when the catalytically active Cu(I) is oxidized to Cu(II) in the presence of oxygen, which then facilitates the dimerization of your alkyne.[4][5] This side reaction can consume a significant portion of your starting material, leading to low yields of the triazole product.[1]
The Mechanism: The reaction is initiated by the formation of a copper(I) acetylide complex.[6] In the presence of an oxidant (typically O₂), this complex is oxidized, leading to the coupling of two acetylide units to form a 1,3-diyne.
Troubleshooting Strategies:
-
Maintain a Reducing Environment: The most effective way to prevent Glaser coupling is to keep the copper in its +1 oxidation state.
-
Use Sodium Ascorbate: The addition of a mild reducing agent like sodium ascorbate is the standard and most effective method.[7][8] It rapidly reduces any Cu(II) formed back to the active Cu(I) state, shutting down the Glaser pathway.[6][7][8][9] A slight excess of sodium ascorbate is recommended.[7]
-
Other Reducing Agents: If ascorbate is incompatible with your system, hydroxylamine can be an alternative.[10] Tris(2-carboxyethyl)phosphine (TCEP) has also been used, but it can sometimes interfere by binding to copper or reducing the azide, so it should be used with caution.[10]
-
-
Deoxygenate Your Reaction Mixture: Removing molecular oxygen, the primary oxidant, is crucial.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon.[11]
-
Solvent Degassing: Degas your solvents before use by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Optimize Ligand Choice: Certain ligands can influence the propensity for Glaser coupling.[1]
Protocol: Minimizing Glaser Coupling in a Typical CuAAC Reaction
-
Reagent Preparation:
-
Solvent Degassing:
-
Take your primary reaction solvent (e.g., a mixture of water and tBuOH) and sparge with argon or nitrogen gas for 20 minutes.
-
-
Reaction Assembly (under Inert Atmosphere):
-
In a reaction vessel purged with inert gas, add the degassed solvent.
-
Add the azide, followed by the alkyne.
-
Add the copper-ligand premix (add CuSO₄ to the THPTA solution and mix).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Monitoring:
-
Follow the reaction progress by TLC or LC-MS. The diacetylene byproduct will be significantly less polar than your starting alkyne and triazole product.
-
FAQ 2: I'm working with proteins, and my reaction causes sample aggregation and loss of function. How can I minimize copper-induced damage?
A2: The Challenge of Biocompatibility
Copper ions, particularly Cu(I), can be toxic to biological systems. The primary mechanism of damage is the generation of reactive oxygen species (ROS) through the reaction of Cu(I) with oxygen.[10][13] ROS can lead to oxidation of amino acid residues (especially cysteine and methionine), protein cross-linking, and denaturation.
Troubleshooting Strategies:
-
Use Accelerating & Chelating Ligands: This is the most critical factor for biocompatible CuAAC.
-
Protective Ligands: Water-soluble ligands like THPTA and BTTAA are essential. They chelate the copper ion, preventing it from interacting non-specifically with your biomolecule and simultaneously protecting it from oxidation, which reduces ROS generation.[10][12][14] These ligands also dramatically accelerate the CuAAC reaction, allowing you to use lower copper concentrations and shorter reaction times.[10][13]
-
Ligand-to-Copper Ratio: Use a molar excess of ligand relative to copper (e.g., 5 equivalents of ligand to 1 of copper) to ensure all copper ions are complexed.[10]
-
-
Minimize Copper Concentration: With the right ligand, you can significantly reduce the amount of copper needed. For many bioconjugation reactions, total copper concentrations between 50 and 100 µM are effective and well-tolerated.[11]
-
Chelating Azides: A more advanced strategy involves using an azide that has a built-in copper-chelating moiety, such as a picolyl group.[13][15] These "chelating azides" pre-organize the copper catalyst near the azide, leading to a dramatic acceleration of the reaction.[13] This allows for successful labeling on live cells with copper concentrations as low as 10-40 µM.[13]
-
Post-Reaction Quenching: Once the reaction is complete, remove the copper to prevent further damage during purification and storage.
-
EDTA Dialysis: Dialyze or wash your sample with a buffer containing a strong chelator like ethylenediaminetetraacetic acid (EDTA) to strip the copper from the system.[10]
-
Troubleshooting Summary Table: CuAAC Reactions
| Problem | Primary Cause | Solution 1 | Solution 2 | Solution 3 |
| Alkyne Dimerization | Glaser Coupling (Cu(I) Oxidation) | Add excess sodium ascorbate[7][8] | Deoxygenate solvents and use an inert atmosphere | Use a protective, accelerating ligand (e.g., THPTA)[1][12] |
| Low or No Yield | Inactive Catalyst (Cu(II) form) | Ensure fresh, sufficient reducing agent is present[9] | Use a high-quality Cu(I) source or in situ reduction of Cu(II) | Check for interfering buffers (e.g., high chloride, Tris)[10] |
| Biomolecule Damage | Copper Toxicity / ROS Generation | Use accelerating ligands (BTTAA, THPTA) in excess[10][13] | Reduce total copper concentration (<100 µM) | Use a copper-chelating azide for faster kinetics[13][15] |
| Reaction Stalls | Poor Reagent Solubility | Add a co-solvent (e.g., DMSO, tBuOH) | Increase temperature (if biomolecule is stable)[10] | N/A |
CuAAC Catalytic Cycle and Major Side Reaction
The following diagram illustrates the main catalytic cycle for the desired triazole formation and the competing Glaser coupling side reaction pathway.
Caption: CuAAC catalytic cycle and the competing Glaser side reaction.
Section 2: Troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst, making it ideal for studies in living systems.[16][] The reaction's driving force comes from the release of ring strain in a cyclooctyne reagent.[] However, this inherent reactivity is also the source of potential side reactions.
FAQ 3: My cyclooctyne reagent seems to degrade or react before I even see the triazole product. What's happening?
A3: The Stability vs. Reactivity Dilemma
The high ring strain that makes cyclooctynes reactive also makes them susceptible to decomposition or side reactions, particularly with nucleophiles.[18][19] More strained (and thus faster-reacting) cyclooctynes are generally less stable.[19]
Common Side Reactions & Solutions:
-
Reaction with Nucleophiles (e.g., Thiols): In biological media, free thiol groups from cysteine residues in proteins are common nucleophiles. Some cyclooctyne derivatives can undergo a Michael addition-type reaction with these thiols, leading to unwanted, off-target labeling and consumption of your reagent.[18]
-
Solution: Choose your cyclooctyne wisely. Second and third-generation cyclooctynes, such as dibenzocyclooctynols (DIBO) or bicyclononynes (BCN), have been engineered for increased stability and reduced side-reactivity with thiols while maintaining high reaction rates with azides.[18][20] Avoid highly electron-deficient cyclooctynes if working in a thiol-rich environment.
-
-
Dimerization/Polymerization: Under certain conditions (e.g., high concentration, heat), some cyclooctynes can dimerize or polymerize.
-
Solution: Store cyclooctyne reagents according to the manufacturer's instructions, typically at low temperatures and protected from light. Avoid high concentrations during long-term storage. Prepare working solutions fresh when possible.
-
-
Reaction with Inorganic Azides: If your reaction buffer contains residual sodium azide (a common preservative), it can slowly react with the cyclooctyne to form an undesired NH-triazole byproduct.[21]
-
Solution: Ensure all buffers are azide-free. If sodium azide was used previously, extensively dialyze or buffer-exchange your biomolecule to remove all traces before introducing the cyclooctyne.
-
Troubleshooting Decision Tree for SPAAC Reactions
This diagram provides a logical workflow for diagnosing and solving common issues in SPAAC experiments.
Caption: A decision tree for troubleshooting SPAAC reactions.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]
-
Konkolewicz, D., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling... under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]
-
Besanceney-Webler, C., et al. (2011). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society, 133(44), 17493-17497. [Link]
-
Gold Lab at NMSU. (n.d.). Bioorthogonal Reactivity. New Mexico State University. [Link]
-
Wang, Q., et al. (2015). Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling. Organic Chemistry Portal. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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The Organic Chemistry Tutor. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis [Video]. YouTube. [Link]
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- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
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Navigating the Scale-Up of Triazolopyridine Synthesis: A Technical Support Center
Triazolopyridines are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals, including the antidepressant trazodone and the JAK inhibitor filgotinib.[1] As research and development efforts increasingly focus on these scaffolds, the transition from laboratory-scale synthesis to pilot plant and commercial production presents a unique set of challenges. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of scaling up triazolopyridine synthesis. Here, we address common issues in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: From Milligrams to Kilograms
This section addresses specific experimental issues that can arise during the scale-up of triazolopyridine synthesis.
Question 1: My triazolopyridine synthesis yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes and how can I troubleshoot this?
A drop in yield upon scale-up is a common and multifaceted problem. The primary reason is that reaction conditions do not scale linearly. Here’s a systematic approach to diagnosing and resolving the issue:
1. Re-evaluate Your Thermal Management:
-
The Problem: Exothermic reactions that are easily controlled in a small flask can lead to localized hotspots and thermal runaway in a large reactor due to the lower surface-area-to-volume ratio, which limits efficient heat dissipation.[2][3] This can cause degradation of starting materials, intermediates, or the final product, leading to lower yields and the formation of impurities.
-
Troubleshooting Steps:
-
Perform a Thermal Hazard Analysis: Before scaling up, conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile.[2]
-
Control Reagent Addition: What was a rapid addition in the lab may need to be a slow, controlled addition over several hours at scale to manage heat evolution.[2]
-
Optimize Reactor Configuration: Ensure your reactor has adequate cooling capacity and efficient agitation to maintain a homogenous temperature throughout the reaction mass.
-
2. Assess Mixing Efficiency:
-
The Problem: Inadequate mixing in large reactors can lead to heterogeneous reaction conditions, with localized areas of high and low reagent concentrations.[3] This can result in incomplete reactions and the formation of side products.
-
Troubleshooting Steps:
-
Select the Right Impeller and Baffles: The choice of stirrer (e.g., anchor, turbine) and the presence of baffles are crucial for achieving effective mixing in large vessels.
-
Monitor Reaction Progress Closely: Take regular in-process samples to monitor the consumption of starting materials and the formation of the desired product and any byproducts. This will help identify if the reaction is stalling due to poor mixing.
-
3. Investigate a Case Study: CDI-Mediated Cyclization
One common method for synthesizing[2][3][4]triazolo[4,3-a]pyridines involves the use of 1,1'-carbonyldiimidazole (CDI) for the cyclization of an N'-(pyridin-2-yl)benzohydrazide intermediate.[4] While efficient in the lab, scaling up can present challenges.
-
Potential Issue: Inefficient mixing can lead to localized high concentrations of the highly reactive CDI, promoting side reactions such as the formation of symmetrical ureas from the hydrazine starting material.
-
Solution: A slow, subsurface addition of a CDI solution into a well-agitated vessel containing the hydrazide intermediate is recommended to ensure rapid dispersion and reaction with the target molecule.
Frequently Asked Questions (FAQs)
This section covers broader questions related to the strategic planning and execution of scaling up triazolopyridine synthesis.
FAQ 1: What are the key safety considerations when scaling up a triazolopyridine synthesis, particularly those involving hydrazines or azides?
Safety is paramount during scale-up. Here are critical points to consider:
-
Hydrazine Derivatives: Many triazolopyridine syntheses utilize hydrazine or its derivatives. These compounds can be toxic and potentially explosive, especially at elevated temperatures or in the presence of oxidizing agents.
-
Mitigation: Handle hydrazines in well-ventilated areas, use appropriate personal protective equipment (PPE), and avoid high temperatures unless a thorough thermal hazard assessment has been conducted. Consider alternative, less hazardous reagents if possible.
-
-
Azide-based Syntheses: Some synthetic routes may involve the use of azides, for example, in modified Mitsunobu reactions.[5] Azides are known to be thermally unstable and can decompose explosively.
-
Mitigation: Use azide-containing reagents with extreme caution. Avoid concentrating azide solutions and always work behind a blast shield. Whenever possible, generate and use the azide in situ to avoid its accumulation.
-
-
Thermal Runaway Potential: As mentioned in the troubleshooting guide, exothermic reactions pose a significant risk at scale.
-
Mitigation: A comprehensive understanding of the reaction's thermodynamics and kinetics is essential. Implement robust temperature control and have a documented emergency shutdown procedure.
-
FAQ 2: How does the choice of synthetic route impact the scalability of triazolopyridine production?
The optimal synthetic route for lab-scale synthesis may not be the most suitable for large-scale production.[6] Here’s a comparison of factors to consider:
| Feature | Lab-Scale Synthesis | Large-Scale Production |
| Reagent Cost & Availability | Often uses expensive or specialized reagents for rapid proof-of-concept.[6] | Prioritizes cost-effective and readily available starting materials and reagents.[7] |
| Reaction Conditions | May tolerate cryogenic temperatures or high pressures, which are difficult to implement at scale. | Favors reactions that can be run at or near ambient temperature and pressure. |
| Work-up & Purification | Chromatography is a common purification method. | Prefers crystallization for purification as it is more scalable and cost-effective. |
| Process Safety | Can often manage highly energetic reactions on a small scale.[6] | Requires a process with a well-understood and manageable safety profile. |
| Sustainability | May use stoichiometric reagents and generate significant waste. | Aims for catalytic processes and minimizes waste generation (Green Chemistry).[8] |
For instance, a microwave-assisted synthesis that is highly efficient on a gram scale may require significant process engineering to translate to a continuous flow process for kilogram production.[9][10] Conversely, a traditional multi-step synthesis involving a dehydrative cyclization might be more amenable to batch processing at a larger scale.[4]
FAQ 3: What are the challenges related to the final product's physical properties, such as polymorphism and particle size, during scale-up?
Controlling the solid-state properties of the final triazolopyridine active pharmaceutical ingredient (API) is critical for its performance and manufacturability.[11]
-
Polymorphism: Triazolopyridines, like many APIs, can exist in different crystalline forms (polymorphs), each with unique solubility, stability, and bioavailability.[11] The polymorph obtained can be highly dependent on the crystallization conditions (solvent, temperature, cooling rate).
-
Control Strategy: A thorough polymorph screen should be conducted early in development to identify all possible crystalline forms and the conditions under which they are formed. The crystallization process must then be robustly designed to consistently produce the desired polymorph.[12]
-
-
Particle Size Distribution (PSD): The PSD of the API can affect its dissolution rate and the ease of downstream processing, such as formulation into tablets.
-
Control Strategy: The crystallization process parameters, including agitation rate and cooling profile, must be carefully controlled to achieve a consistent PSD. Milling may be required as a subsequent step to achieve the desired particle size.
-
Experimental Protocols
Protocol 1: General Procedure for a Scalable CDI-Mediated Cyclization of a Substituted N'-(pyridin-2-yl)benzohydrazide
This protocol provides a general framework. Specific quantities and conditions must be optimized for each substrate.
-
Reactor Setup: Charge a clean, dry, and inerted reactor equipped with an overhead stirrer, a temperature probe, and a controlled addition funnel with the substituted N'-(pyridin-2-yl)benzohydrazide and a suitable solvent (e.g., acetonitrile).
-
Dissolution: Stir the mixture at ambient temperature until all solids are dissolved.
-
Reagent Preparation: In a separate vessel, dissolve 1,1'-carbonyldiimidazole (CDI) (typically 1.1-1.5 equivalents) in the same solvent.
-
Controlled Addition: Slowly add the CDI solution to the reactor via the addition funnel over a period of 1-4 hours, maintaining the internal temperature below a predetermined limit (e.g., 30 °C).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous acid solution. The product can then be isolated by extraction and subsequent crystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Yield Loss in Scale-Up
Caption: A decision tree for troubleshooting yield loss during scale-up.
Diagram 2: Key Considerations for Scaling Up Triazolopyridine Synthesis
Caption: The transition from lab to industrial scale presents key challenges.
References
- BenchChem. (2025). Application Note: Principles and Considerations for Scaling Up Heterocyclic Synthesis. BenchChem.
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 105181. [Link]
-
Lee, J. H., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- Jones, G. (2004). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry, 87, 219-291.
- Bioengineer.org. (2025).
- Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147.
- Chemtek Scientific. (n.d.).
- Reddit. (2021).
- UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
- Syrris. (n.d.).
-
Lee, J. H., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
- Sharma, M., & Biegasiewicz, K. F. (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.
- Sharma, M., & Biegasiewicz, K. F. (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. Cambridge Open Engage.
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 105181. [Link]
- MDPI. (2024).
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- Singh, N., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 87, 102919.
- Lu, J., et al. (2015). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Crystal Growth & Design, 15(12), 5916-5922.
- Fujiwara, M., et al. (2003). First-principles and direct design approaches for the control of pharmaceutical crystallization. Crystal Growth & Design, 3(6), 967-974.
- Wikipedia. (2025). Triazolopyridine. Wikipedia.
- Scientific Update. (n.d.). Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry.
Sources
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- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
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- 12. mdpi.com [mdpi.com]
identifying impurities in 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine samples
Welcome to the technical support center for 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in samples of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental workflows.
Introduction: The Challenge of Purity
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its privileged triazolopyridine core.[1] Ensuring the purity of this material is paramount for accurate biological screening and drug development, as even trace impurities can lead to misleading results or safety concerns. The potential for isomeric impurities, residual starting materials, and degradation products requires robust analytical methodologies. This guide is structured to address common challenges encountered during the analytical characterization of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound samples.
HPLC Analysis: Poor Peak Shape and Resolution
Question: My HPLC chromatogram for this compound shows significant peak tailing and I cannot resolve the main peak from a closely eluting impurity. What should I do?
Answer:
Peak tailing and poor resolution for polar, nitrogen-containing heterocyclic compounds are common chromatographic challenges. The triazolopyridine core has basic nitrogens that can interact with acidic residual silanols on the surface of silica-based reversed-phase columns, leading to tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak shape issues.
Step-by-Step Guidance:
-
Mobile Phase pH Adjustment: The pKa of the triazolopyridine ring system will influence its ionization state. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa will ensure a consistent, single ionic form, which generally improves peak shape. For basic compounds like this, a slightly acidic mobile phase (e.g., pH 3-4 using a formate or acetate buffer) can protonate the basic nitrogens, leading to better interaction with the stationary phase. Conversely, a higher pH (e.g., pH 7-8 using a phosphate buffer, if your column allows) can keep it in a neutral state.
-
Use of an Alternative Stationary Phase: If tailing persists, consider a column with a different chemistry. Phenyl columns can offer alternative selectivity for aromatic compounds through pi-pi interactions. For highly polar compounds that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[1]
-
Column Choice: Ensure you are using a high-quality, end-capped C18 column. Modern columns are designed to minimize the number of free silanol groups, which are a primary cause of peak tailing for basic analytes.
GC-MS Analysis: Thermal Degradation and Poor Sensitivity
Question: I am trying to analyze my this compound sample by GC-MS, but I am seeing multiple peaks that I suspect are degradants, and the main peak has very low intensity. Why is this happening?
Answer:
Triazolopyridines can be thermally labile, and the high temperatures of the GC inlet and column can cause degradation. The polar nature of the molecule can also lead to poor chromatographic performance and adsorption on active sites within the GC system, resulting in low sensitivity.
Troubleshooting Protocol:
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it only if necessary for efficient volatilization. A splitless injection at a lower temperature for a longer time can sometimes be beneficial.
-
Use a More Inert Column: Employ a column specifically designed for the analysis of active compounds, such as those with a low-bleed, inert stationary phase (e.g., a 5% phenyl-methylpolysiloxane with deactivation).
-
Derivatization: If thermal degradation and polarity remain an issue, consider derivatization. Silylation of any potential tautomeric protons on the triazole ring can increase volatility and thermal stability. However, this will alter the mass of the molecule and must be accounted for in your mass spectral analysis.
-
Confirm Degradation vs. Impurity: To confirm if the extra peaks are from thermal degradation in the GC system or are actual impurities in the sample, analyze the same sample by a "softer" ionization technique like LC-MS with electrospray ionization (ESI), which does not require high temperatures.
NMR Analysis: Ambiguous Isomer Identification
Question: My NMR spectrum shows a set of signals that I suspect is an isomeric impurity, but I cannot definitively assign the structure. How can I confirm the identity of this isomer?
Answer:
Distinguishing between isomers of triazolopyridine can be challenging with 1D NMR alone. The synthesis of 1,2,3-triazolo[4,5-c]pyridines can sometimes lead to the formation of other isomers depending on the precursors and reaction conditions.
Structural Elucidation Workflow:
Caption: Workflow for elucidating isomeric impurity structures using 2D NMR.
Detailed Steps:
-
Acquire 2D NMR Spectra: A suite of 2D NMR experiments is essential for unambiguous structure determination.[2]
-
COSY (Correlation Spectroscopy): This will reveal proton-proton coupling networks within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon, allowing for confident assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for isomers. It shows correlations between protons and carbons that are 2-3 bonds away. By observing long-range correlations from protons on the pyridine ring to carbons in the triazole ring, you can piece together the connectivity of the fused ring system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can help determine the spatial proximity of protons, which can be useful in confirming assignments in rigid fused-ring systems.
-
-
Compare with Known Isomers: If possible, obtain or synthesize authentic standards of potential isomers for direct comparison of their NMR spectra.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in a typical synthesis of this compound?
A1: While the exact synthesis can vary, a common route to the 1,2,3-triazolo[4,5-c]pyridine core involves the cyclization of a diaminopyridine derivative.[3] Based on this, potential impurities include:
-
Unreacted Starting Materials: Such as the precursor diaminopyridine or the diazotizing agent.
-
Isomeric Byproducts: Depending on the starting materials, other triazolopyridine isomers could form.
-
Over-chlorinated or Under-chlorinated Species: If chlorination is a step in the synthesis, related chlorinated pyridines could be present.[4]
-
Residual Solvents and Reagents: Common organic solvents and reagents used in the synthesis and purification steps.
Q2: How can I set up a generic HPLC-UV method for purity analysis of this compound?
A2: A good starting point for method development would be a reversed-phase HPLC method.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard workhorse column for reversed-phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the analyte.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic and heterocyclic systems typically have strong UV absorbance. |
Q3: What are the expected degradation pathways for this compound in forced degradation studies?
A3: Forced degradation studies are crucial for identifying potential degradation products that could form during storage or formulation.[6]
| Stress Condition | Potential Degradation Pathway | Likely Products |
| Acidic Hydrolysis | Hydrolysis of the chloro group. | 6-Hydroxy-3H-1,2,3-triazolo[4,5-c]pyridine |
| Alkaline Hydrolysis | Hydrolysis of the chloro group, potential ring opening. | 6-Hydroxy-3H-1,2,3-triazolo[4,5-c]pyridine, pyridine ring-opened species. |
| Oxidative (e.g., H₂O₂) | N-oxidation of the pyridine or triazole rings. | N-oxide derivatives. |
| Photolytic (UV/Vis) | Photodegradation, potential dechlorination or dimerization. | Dechlorinated species, dimers. |
| Thermal | General decomposition, potential rearrangement. | Isomers, fragmented products. |
Q4: What mass fragmentation patterns can I expect for this compound in GC-MS or LC-MS?
A4: In mass spectrometry, the fragmentation will depend on the ionization method. For Electron Impact (EI) in GC-MS, you can expect more extensive fragmentation. For Electrospray Ionization (ESI) in LC-MS, you will likely see the protonated molecule [M+H]+ as the base peak with less fragmentation.
Expected Fragmentation Pathways:
-
Loss of N₂: A characteristic fragmentation of triazoles is the neutral loss of a nitrogen molecule (28 Da).
-
Loss of Cl/HCl: Elimination of a chlorine radical (35/37 Da) or hydrogen chloride (36/38 Da) is a common pathway for chlorinated compounds.[7]
-
Ring Cleavage: Fission of the pyridine or triazole ring can lead to various smaller fragments.
By analyzing the fragmentation pattern, you can often confirm the presence of the triazolopyridine core in both the main component and any related impurities.
References
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-3-[4-(hexyloxy)phenyl]-[8][9][10]triazolo[4,3-b]pyridazine. PubChem. Retrieved from a valid URL.
- Africa Research Connects. (n.d.). Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines.
-
National Center for Biotechnology Information. (n.d.).[1][10]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. PubMed Central. Retrieved from a valid URL.
- National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed Central.
- BenchChem. (n.d.). 4,6-Dichloro-2H-triazolo[4,5-c]pyridine | Research Chemical.
- ACS Publications. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry.
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- MDPI. (n.d.). 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation.
- National Center for Biotechnology Information. (n.d.). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central.
- Scientific Research Publishing. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H).
- Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ACS Publications. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Mult. ACS Omega.
- ACS Publications. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega.
- Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
-
National Center for Biotechnology Information. (2017). Novel 3H-[8][9][11]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. PubMed. Retrieved from a valid URL.
- Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
- Wolters Kluwer. (n.d.). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation.
- Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
-
Sigma-Aldrich. (n.d.). 6-Chloro-[8][9][10]triazolo[1,5-a]pyridine. Retrieved from a valid URL.
-
National Center for Biotechnology Information. (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[8][9][10]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[8][9][10]triazine Derivatives. PubMed Central. Retrieved from a valid URL.
- Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
-
ChemScene. (n.d.). 6-Chloro-[8][11]dioxolo[4,5-b]pyridine. Retrieved from a valid URL.
-
BLD Pharm. (n.d.). 1894595-57-3|6-CHLORO-2-CYCLOPROPYL-[8][9][10]TRIAZOLO[1,5-A]PYRIDINE. Retrieved from a valid URL.
- International Union of Crystallography. (n.d.). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone.
- Common Chemistry. (n.d.). 2,4-Dichloro-6-(6-chloro-2-pyridinyl)-1,3,5-triazine.
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Technical Support Center: Synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Welcome to the technical support guide for the synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our focus is on providing practical, field-proven insights to ensure the successful synthesis and purification of your target molecule.
Introduction to the Synthesis of this compound
This compound, an 8-azapurine analog, is a crucial building block in medicinal chemistry. Its structural motif is found in various compounds with potential therapeutic applications. The synthesis of this molecule typically involves the formation of a triazole ring fused to a pyridine core. The most common and direct approach involves the diazotization of a suitably substituted diaminopyridine precursor. This guide will explore this primary route in detail and discuss potential alternative strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most direct precursor is 2-chloro-3,5-diaminopyridine. The synthesis hinges on the diazotization of the two amino groups, followed by an intramolecular cyclization to form the fused triazole ring.
Q2: What are the key reaction steps in the primary synthetic route?
A2: The synthesis can be summarized in two key steps:
-
Diazotization: The reaction of 2-chloro-3,5-diaminopyridine with a diazotizing agent, typically sodium nitrite in an acidic medium, to form a reactive diazonium salt intermediate.
-
Cyclization: The in-situ intramolecular cyclization of the diazonium intermediate to yield the stable this compound.
Q3: Are there any alternative synthetic strategies I can consider?
A3: Yes, while the diazotization of 2-chloro-3,5-diaminopyridine is the most direct route, other strategies could be adapted from the synthesis of analogous heterocyclic systems. One potential alternative involves the construction of the triazole ring from a diaminopyrimidine precursor, followed by chlorination.[1][2] Another approach could involve a one-pot synthesis from a suitable pyridine derivative, although this is less common for this specific isomer.[1][3][4]
Q4: What are the typical yields for the synthesis of this compound?
A4: The yields can vary depending on the specific reaction conditions and the purity of the starting materials. Generally, yields for the diazotization and cyclization of diaminopyridines can range from moderate to good, typically in the range of 40-70%. Optimization of reaction parameters is crucial for maximizing the yield.
Q5: How can I purify the final product?
A5: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system is a common and effective technique for obtaining highly pure crystalline material.[5][6] Column chromatography on silica gel can also be employed, particularly for removing closely related impurities.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Incomplete diazotization due to improper temperature control. - Degradation of the diazonium salt intermediate. - Incorrect pH of the reaction mixture. | - Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite.[8] - Use the diazonium salt immediately in the next step without isolation. - Ensure a strongly acidic medium (e.g., using concentrated HCl or H₂SO₄) to facilitate the formation of the nitrosonium ion (NO⁺).[9] |
| Formation of a dark-colored reaction mixture or tar | - Side reactions due to elevated temperatures. - Presence of impurities in the starting material. | - Strictly control the temperature throughout the reaction. - Ensure the purity of the 2-chloro-3,5-diaminopyridine starting material. Recrystallize if necessary. |
| Product is difficult to purify | - Presence of isomeric impurities. - Co-precipitation of starting material or byproducts. | - Optimize the recrystallization solvent system. A mixture of solvents may be required.[5][6] - If recrystallization is ineffective, utilize column chromatography with a suitable eluent system.[7] |
| Inconsistent yields between batches | - Variability in the quality of sodium nitrite. - Inconsistent rate of addition of reagents. | - Use a fresh, high-quality source of sodium nitrite. - Add the sodium nitrite solution slowly and at a constant rate to maintain a controlled reaction. |
Experimental Protocols
Primary Synthetic Route: Diazotization of 2-Chloro-3,5-diaminopyridine
This protocol details the most direct synthesis of this compound.
Step 1: Diazotization and Cyclization
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-3,5-diaminopyridine (1.0 eq) in a suitable acidic medium (e.g., 5 M HCl) at 0-5 °C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (2.2 eq) in water. Add this solution dropwise to the stirred pyridine solution, ensuring the temperature is maintained between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours after the complete addition of the sodium nitrite solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7. Be cautious as this may cause foaming.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.[5][6]
Diagram of the Primary Synthetic Route:
Caption: Primary synthetic route to this compound.
Alternative Synthetic Considerations
While the diazotization of 2-chloro-3,5-diaminopyridine is the primary route, researchers may explore alternative strategies based on the synthesis of related heterocyclic systems. These are not direct protocols for the target molecule but can serve as a foundation for developing new synthetic approaches.
Alternative Route 1: From a Dichloropyridine Precursor
This approach involves the initial formation of a triazole ring with a different substituent at the 6-position, which is later converted to a chloro group.
Conceptual Workflow:
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Validation & Comparative
A Comparative Guide to the Biological Activity of Triazolopyridine Isomers
For drug discovery researchers and medicinal chemists, the triazolopyridine scaffold is a privileged structure, consistently appearing in a diverse array of biologically active compounds. This bicyclic heteroaromatic system, a fusion of triazole and pyridine rings, exists in several isomeric forms, each conferring distinct physicochemical properties that significantly influence their interaction with biological targets. Understanding the nuances of these isomers is paramount for designing novel therapeutics with enhanced potency and selectivity. This guide provides an in-depth comparison of the biological activities of key triazolopyridine isomers, supported by experimental data, to empower researchers in their quest for next-generation pharmaceuticals.
The Structural Landscape of Triazolopyridine Isomers
The arrangement of nitrogen atoms within the fused ring system gives rise to several triazolopyridine isomers. Among the most explored in medicinal chemistry are the[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine scaffolds. The key distinction lies in the position of the nitrogen atom at the bridgehead and the subsequent electronic distribution across the rings. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall reactivity, ultimately dictating its pharmacological profile.
Figure 2: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottomed microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. [4]Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the triazolopyridine derivatives in dimethyl sulfoxide (DMSO). Further dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for another 48 hours. [5]4. MTT Reagent Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. [6]5. Formazan Crystal Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. [4]Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. [5]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [1][2][3][7]The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism. [7]
Figure 3: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the triazolopyridine derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations. [7]3. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi. [3]6. MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [7]
Conclusion and Future Directions
The comparative analysis of triazolopyridine isomers underscores the profound impact of subtle structural modifications on biological activity. Botht[1][2][3]riazolo[4,3-a]pyridine andt[1][2][3]riazolo[1,5-a]pyridine scaffolds have proven to be fertile ground for the discovery of potent anticancer and antimicrobial agents. The choice of isomeric core, coupled with strategic derivatization, allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes.
As our understanding of the structure-activity relationships of these fascinating heterocyclic systems continues to evolve, we can anticipate the development of even more selective and efficacious triazolopyridine-based drugs. This guide serves as a foundational resource for researchers in the field, providing not only a snapshot of the current landscape but also the practical tools to contribute to its future advancement.
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Available at: [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Published November 11, 2024. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. PMC - NIH. Available at: [Link]
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Design, Synthesis and Biological Evaluation ofT[1][2][3]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC - NIH. Published August 5, 2022. Available at: [Link]
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Discovery oft[1][2][3]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. Available at: [Link]
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Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. Available at: [Link]
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Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. PMC - NIH. Published February 16, 2023. Available at: [Link]
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Antimicrobial Activity ofT[1][2][3]riazolo[4,3-a]pyrimidine and New Pyrido[3,2-f]t[1][3]hiazepine Derivatives. ResearchGate. Published August 7, 2025. Available at: [Link]
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Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. Available at: [Link]
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TheT[1][2][3]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH. Available at: [Link]
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MTT assay for synthesized compounds. Cells were treated with compounds... ResearchGate. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
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Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[1][2][3]riazolo[1,5-a]pyrimidines bearing amino acid moiety. ResearchGate. Available at: [Link]
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Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Available at: [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]
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Synthesis and anticancer activity evaluation of a series oft[1][2][3]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Available at: [Link]
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Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative ac. ResearchGate. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicylate moiety as a substructure. ResearchGate. Published October 26, 2025. Available at: [Link]
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Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[1][2][3]riazolo[1,5-a]pyrimidines bearing amino acid moiety. PMC - NIH. Published January 13, 2021. Available at: [Link]
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Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. Published December 4, 2024. Available at: [Link]
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Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. PMC - NIH. Available at: [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. Published April 9, 2022. Available at: [Link]
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available at: [Link]
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New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Published August 5, 2025. Available at: [Link]
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Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH. Available at: [Link]
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Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. PMC - NIH. Available at: [Link]
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Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. Available at: [Link]
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Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery oft[1][2][3]riazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. ResearchGate. Published August 6, 2025. Available at: [Link]
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Determination of antimicrobial activity of some 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
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A Comparative Guide to the Synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine: A Validated Diazotization Approach
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold, 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, is a key building block in medicinal chemistry, primarily due to its structural analogy to purine bases, making it a valuable core for the development of various therapeutic agents. This guide provides a comprehensive validation of a primary synthesis method for this compound, alongside a comparative analysis with potential alternative strategies. Our focus is on providing a robust and reproducible protocol, underpinned by scientific principles and experimental data, to empower researchers in their synthetic endeavors.
Introduction to this compound
The triazolopyridine nucleus is a significant pharmacophore found in numerous biologically active compounds.[1] The incorporation of a chloro-substituent at the 6-position of the 1,2,3-triazolo[4,5-c]pyridine system offers a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.
Primary Synthesis Method: Diazotization of 6-Chloropyridine-3,4-diamine
The most direct and widely recognized method for the synthesis of 1,2,3-triazolo[4,5-c]pyridines involves the diazotization of an ortho-diaminopyridine precursor.[2] This classical approach remains a reliable and efficient strategy for the construction of the fused triazole ring.
Reaction Principle
The synthesis hinges on the reaction of a primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form a diazonium salt.[3] In the case of an ortho-diamine, the initially formed diazonium salt undergoes a rapid intramolecular cyclization to yield the stable, fused triazole ring system.
Caption: General workflow for the synthesis of this compound via diazotization.
Validated Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the synthesis of this compound.
Part A: Synthesis of the Precursor, 6-Chloropyridine-3,4-diamine
The synthesis of the target compound begins with the preparation of the essential precursor, 6-chloropyridine-3,4-diamine. A common route involves the reduction of a corresponding nitropyridine.
Experimental Workflow for Precursor Synthesis
Caption: Synthetic route to the 6-chloropyridine-3,4-diamine precursor.
Part B: Diazotization to form this compound
Materials:
-
6-Chloropyridine-3,4-diamine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 6-chloropyridine-3,4-diamine in a suitable volume of dilute hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 70-90% (literature reports for similar diazotizations suggest good to excellent yields) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Aromatic protons of the pyridine ring will show characteristic shifts and coupling constants. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the fused heterocyclic system. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₅H₃ClN₄, M.W. 154.56 g/mol ). |
| IR Spec. | Characteristic peaks for N-H stretching (if tautomerism allows), and aromatic C-H and C=N stretching. |
Comparative Analysis of Synthesis Methods
While the diazotization of 6-chloropyridine-3,4-diamine is the most direct route, other potential methods for the synthesis of triazolopyridines exist and are worth considering for specific applications.
| Method | Starting Materials | Advantages | Disadvantages |
| Diazotization (Validated Method) | 6-Chloropyridine-3,4-diamine | High yields, well-established, straightforward procedure.[2] | Requires handling of potentially unstable diazonium intermediates, strict temperature control is crucial.[3] |
| Microwave-Assisted Synthesis | Enaminonitriles and benzohydrazides (for 1,2,4-isomers) | Rapid reaction times, often higher yields, environmentally friendly (less solvent).[4] | Requires specialized microwave equipment, may not be directly applicable to the 1,2,3-isomer without modification. |
| Multi-component Reactions (MCRs) | Varies (e.g., isocyanides, aldehydes, amines) | High atom economy, operational simplicity, rapid generation of molecular diversity. | Often leads to complex mixtures requiring careful optimization, may not be suitable for the specific target isomer. |
| Oxidative Cyclization of Hydrazones | 6-chloro-3-hydrazinopyridazine and aldehydes | Can be performed under solvent-free conditions, uses eco-friendly oxidizing agents like iodobenzene diacetate.[5] | Primarily yields 1,2,4-triazolo[4,3-b]pyridazine isomers, not the desired [4,5-c]pyridine core. |
Conclusion
The synthesis of this compound via the diazotization of 6-chloropyridine-3,4-diamine stands as a robust and validated method. Its high efficiency and straightforward nature make it the preferred choice for laboratory-scale synthesis. While alternative methods like microwave-assisted synthesis and multi-component reactions offer potential advantages in terms of speed and environmental impact, their applicability to this specific isomer requires further investigation and development. For researchers requiring a reliable and reproducible route to this valuable building block, the detailed diazotization protocol presented in this guide provides a solid foundation for successful synthesis.
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Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, R. A., & El-Adl, K. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC medicinal chemistry, 13(10), 1239–1255. Available at: [Link]
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Postnikov, P. S., Olkhovik, A. S., Akhmetov, A. Z., & Charushin, V. N. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 856. Available at: [Link]
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Dymińska, L., Czerwicka, M., & Wierzejewska, M. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(14), 4568. Available at: [Link]
- Diazonium salts which are intermediates for 3-substituted pyridines. Google Patents.
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Al-Omar, M. A. (2010). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 15(4), 2308-2319. Available at: [Link]
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Batra, A., Kaur, M., Kaushik, D., Kaur, S., Patil, M. T., Sharma, S., & Kumar, V. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(27), 31015–31024. Available at: [Link]
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Lee, S., Son, S., Kim, Y., Kim, H. J., Kim, S. K., & Lee, H. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882. Available at: [Link]
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Horetski, M., Vaskevich, R. I., & Gevorgyan, V. (2023). Strategies for the Synthesis of[1][5][6]Triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry & Chemical Technology, 17(2), 294-307. Available at: [Link]
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Fedorov, A. Y., Khamitova, A. I., Zakharychev, D. V., & Gerasimova, M. A. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1551. Available at: [Link]
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structure-activity relationship of triazolopyridine kinase inhibitors
A Comparative Guide to the Structure-Activity Relationship of Triazolopyridine Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them one of the most important classes of drug targets. The quest for potent and selective kinase inhibitors has driven medicinal chemistry innovation for decades. Within this landscape, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure—a molecular framework that is recognized by and binds to multiple biological targets.[4][5] Its rigid, planar structure and strategically placed nitrogen atoms make it an exceptional bioisostere of the adenine core of ATP, enabling it to effectively compete for the enzyme's active site.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of triazolopyridine-based inhibitors across several key kinase families. As a senior application scientist, my objective is not merely to list data but to synthesize field-proven insights, explaining the causal relationships between chemical structure and biological activity. We will explore how subtle modifications to this versatile scaffold can dramatically influence potency, selectivity, and pharmacokinetic properties, offering a roadmap for researchers and drug development professionals. The content is grounded in authoritative, peer-reviewed literature to ensure scientific integrity.
The[1][2][3]Triazolo[1,5-a]pyridine Core: A Versatile Anchor for Kinase Binding
The power of the triazolopyridine scaffold lies in its combination of a rigid bicyclic structure and its hydrogen bonding capabilities. It serves as an anchor, or "hinge-binder," that orients substituents into specific pockets within the kinase active site. The nitrogen atoms of the fused ring system are critical for forming one or more hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a cornerstone of the binding mode for most ATP-competitive kinase inhibitors.
The diagram below illustrates the core[1][2][3]triazolo[1,5-a]pyridine structure and highlights the key positions (C2, C5, C6, C7) that medicinal chemists typically modify to fine-tune the inhibitor's properties.
Caption: Core structure and key modification points of the triazolopyridine scaffold.
Comparative SAR Analysis Across Kinase Families
The true utility of the triazolopyridine scaffold is revealed by examining its application against different kinase targets. The following case studies illustrate how chemists have exploited its features to achieve distinct potency and selectivity profiles.
Case Study 1: Janus Kinases (JAKs) — The Filgotinib Story
The Janus kinases (JAKs) are a family of four cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, TYK2) essential for cytokine signaling.[1] Their role in inflammatory diseases has made them a major target for drug discovery. The development of Filgotinib (GLPG0634) is a premier example of optimizing a triazolopyridine hit to create a selective JAK1 inhibitor.[4][6]
Initial screening identified a triazolopyridine hit with modest JAK1 activity. The key to its optimization was understanding the SAR at the C5 and C2 positions.
-
C5 Position: A cyclopropyl group at the C5 position was found to point towards a solvent-exposed region of the JAK1 active site. This seemingly minor substituent was crucial for achieving selectivity over other JAK isoforms.
-
C2 Position: The 2-amino group acts as the primary hinge-binder. Attaching a cyclopropylamide moiety to this amine was found to provide a balance of potency and desirable pharmacokinetic properties.
The resulting compound, Filgotinib, demonstrates potent and selective inhibition of JAK1. This selectivity is critical, as inhibition of other JAK isoforms is associated with side effects; for instance, JAK2 inhibition can lead to anemia and thrombocytopenia.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| Filgotinib (GLPG0634) | JAK1 | 10 | - |
| JAK2 | 28 | 2.8x | |
| JAK3 | 810 | 81x | |
| TYK2 | 116 | 11.6x | |
| Active Metabolite | JAK1 | 12 | - |
| JAK2 | 30 | 2.5x | |
| JAK3 | 1280 | 107x | |
| TYK2 | 155 | 12.9x | |
| Data synthesized from Reaction Biology Corporation assays as reported in Menet, C. J. et al. (2014).[4] |
Case Study 2: p38 MAP Kinase — Overcoming Metabolic Liabilities
p38 MAP kinase is a serine/threonine kinase involved in the synthesis of inflammatory cytokines like TNF-α and IL-1β. While many p38 inhibitors have been developed, they have often failed in the clinic due to toxicity or lack of efficacy. Triazolopyridine-based inhibitors showed promise, but early leads were plagued by metabolic instability.[2]
A key study described a series with a C6 sulfur-linked side chain.[2] While potent, these compounds underwent rapid oxidation in vivo, leading to poor pharmacokinetic profiles. The researchers applied a principle of bioisosteric replacement , substituting the metabolically labile sulfur linker with a more stable methylene (-CH2-) group.[2][7]
-
The Bioisosteric Switch: Molecular modeling predicted that a methylene linker would be spatially and electronically similar to the sulfur linker, thus preserving the binding orientation.
-
Validation: X-ray crystallography of the new compound confirmed that the triazolopyridine scaffold maintained its intended binding mode in the p38 active site. This change successfully overcame the metabolic deficiency without sacrificing potency.[2]
This case demonstrates the importance of considering the entire molecular structure, not just the groups directly involved in binding, to develop a successful drug candidate.
Case Study 3: Spleen Tyrosine Kinase (Syk) and PI3K — Targeting B-Cell Signaling
Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K) are critical nodes in B-cell receptor signaling, which is implicated in autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.[8][9][10] The triazolopyridine scaffold has been successfully employed to target both.
For Syk, structure-based design led to the identification of CC-509, a potent and reversible inhibitor.[8] The co-crystal structure revealed the triazolopyridine core bound deep in the ATP pocket, forming two crucial hydrogen bonds with the hinge residue Alanine 451.[8] This provides a textbook example of the scaffold's primary role as a hinge-binder.
In the development of PI3Kγ inhibitors, the SAR of the 7-substituted triazolopyridines was explored.[11] This work culminated in compound CZC24758, which showed excellent potency and selectivity. The key findings were:
-
C2 Position: An unsubstituted 2-amino group was found to be optimal for PI3Kγ potency.
-
C7 Position: A sulfonamide-bearing pyridine ring at this position provided the best combination of activity and oral bioavailability.[11]
This highlights how distal positions on the scaffold can be used to install groups that confer drug-like properties without disrupting the core binding interactions.
| Compound | Target Kinase | IC50 (nM) | Key Structural Feature |
| CC-509 | Syk | 26 | Optimized side chains for Syk active site |
| CZC24758 | PI3Kγ | 21 | 7-substituted pyridine-sulfonamide |
| Data from Guisado, J. et al. (2016) and Sunose, M. et al. (2012).[8][11] |
General Principles of Triazolopyridine SAR: A Synthesis
Across these diverse kinase targets, a consistent set of SAR principles emerges for the[1][2][3]triazolo[1,5-a]pyridine scaffold.
-
The C2-Amino Hinge Binder: An amino group at the C2 position is the most common and effective motif for engaging the kinase hinge region. This interaction is the primary anchor for the inhibitor.
-
The C5-Substituent for Potency/Selectivity: The C5 position typically points towards a hydrophobic region of the active site, often called the "selectivity pocket." Bulky or specifically shaped groups at this position are a primary tool for driving potency and achieving selectivity between closely related kinases.
-
C6/C7-Substituents for Physicochemical Properties: The C6 and C7 positions are more solvent-exposed and are ideal locations for adding groups to modulate solubility, cell permeability, and metabolic stability. This is where chemists can fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Key SAR relationships for the triazolopyridine kinase inhibitor scaffold.
Experimental Protocols for SAR Determination
To establish the SAR of a new chemical series, robust and reproducible assays are essential. The following are representative protocols for a biochemical kinase assay and a cell-based potency assay.
Protocol 1: Biochemical Kinase Inhibition Assay (LANCE Ultra TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure direct enzymatic inhibition. It is a common high-throughput method used in drug discovery.[1]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., JAK1)
-
Biotinylated substrate peptide (e.g., ULight-peptide)
-
Europium-labeled anti-phospho-peptide antibody (Eu-W1024)
-
LANCE Detection Buffer
-
ATP, MgCl2, DTT
-
Test compounds dissolved in DMSO
-
Low-volume 384-well microplates (white)
-
TR-FRET-capable plate reader
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (0%) controls and wells without enzyme for "full inhibition" (100%) controls.
-
Enzyme Preparation: Prepare a 2X enzyme solution in Kinase Buffer (containing DTT and MgCl2). Add 5 µL of this solution to each well, except the "full inhibition" controls.
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP solution containing the ULight-peptide and ATP at twice the final desired concentration. The ATP concentration should be at or near its Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Initiate Reaction: Add 5 µL of the 2X substrate/ATP mix to all wells to start the kinase reaction. The final volume is now 10 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
Detection: Prepare a 2X detection mix containing the Eu-labeled antibody and Streptavidin-APC in LANCE Detection Buffer. Add 10 µL of this mix to all wells to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (from APC) and 615 nm (from Europium).
-
Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the percent inhibition (calculated relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., RPMI-8226 for a JAK inhibitor)[1]
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a SDS-HCl solution)
-
96-well clear-bottom tissue culture plates
-
Multichannel pipette, incubator (37°C, 5% CO2), plate reader (570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the logarithm of compound concentration and fit the data to determine the GI50 value.
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone of modern kinase inhibitor design, providing a robust and versatile platform for achieving high potency and selectivity. The SAR principles discussed herein—leveraging the C2 position for hinge binding, the C5 position for selectivity, and the C6/C7 positions for physicochemical properties—provide a proven strategic framework for medicinal chemists.
The future of this scaffold remains bright. Its application is expanding beyond traditional kinases to other target classes, such as bromodomains (e.g., BRD4 inhibitors) and dual-target inhibitors like the combined JAK/HDAC molecules.[1][12] As our understanding of the structural biology of drug targets continues to grow, the rational, structure-based design of novel triazolopyridine derivatives will undoubtedly lead to the next generation of targeted therapeutics.
References
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He, H., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Lee, M. R., et al. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ryu, J. W., et al. (2011). Design and Synthesis of Triazolopyridazines Substituted With Methylisoquinolinone as Selective c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Shashi Nayana, M. R., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters. [Link]
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Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. [Link]
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Gomaa, A. M., et al. (2025). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[1][2][3]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic Chemistry. [Link]
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Chen, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]
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He, H., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed. [Link]
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Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]
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Kumar, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
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Guisado, J., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLoS ONE. [Link]
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Marchand, A. D., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Evans, E. K., et al. (2016). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters. [Link]
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Lito, P., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry. [Link]
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Wang, A., et al. (2020). Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. Journal of Hematology & Oncology. [Link]
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Comparative Efficacy Analysis: 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine as a Putative Kinase Inhibitor Against an Established Therapeutic Agent
Abstract
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine. Given the prevalence of the triazolopyridine scaffold in contemporary kinase inhibitors, we postulate a mechanism of action centered on kinase inhibition. For the purpose of this comparative analysis, we will benchmark this compound, hereafter referred to as "Novel Compound X," against Ibrutinib, a well-established Bruton's tyrosine kinase (BTK) inhibitor. This document outlines the requisite in-vitro and cell-based assays, provides detailed, step-by-step experimental protocols, and presents a model for data interpretation and visualization. The objective is to equip researchers and drug development professionals with a rigorous, scientifically-grounded methodology for assessing the efficacy of novel chemical entities in a preclinical setting.
Introduction: The Rationale for Comparative Efficacy Studies
The landscape of drug discovery is characterized by the incremental advancement of therapeutic agents. Novel compounds, such as this compound (Novel Compound X), must be evaluated not in isolation, but in the context of existing standards of care. Ibrutinib, a potent and selective BTK inhibitor, has transformed the treatment paradigm for several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Therefore, any new compound targeting the same or a similar pathway must demonstrate a competitive or superior profile in terms of potency, selectivity, or safety.
This guide will focus on a head-to-head comparison of Novel Compound X and Ibrutinib, centered on their potential to inhibit BTK. The experimental workflow is designed to first establish the biochemical potency of Novel Compound X and then to assess its activity in a cellular context, directly comparing it to Ibrutinib at each stage.
The Target: Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, ERK1/2, and NF-κB, which are essential for B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is a hallmark of many B-cell cancers, making it a prime therapeutic target.
Figure 1: Simplified BTK Signaling Pathway and Points of Inhibition.
Experimental Workflow for Comparative Efficacy
The following sections detail the experimental protocols for a direct comparison of Novel Compound X and Ibrutinib. The workflow is designed to progress from a purely biochemical assessment to a more physiologically relevant cell-based evaluation.
Figure 2: High-Level Experimental Workflow for Comparative Analysis.
Phase 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of Novel Compound X on the enzymatic activity of purified BTK and to assess its selectivity against other kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Novel Compound X against recombinant human BTK and compare it to Ibrutinib.
Protocol:
-
Reagents and Materials:
-
Recombinant human BTK enzyme (e.g., from SignalChem).
-
ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Novel Compound X and Ibrutinib, dissolved in DMSO to create a 10 mM stock.
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of Novel Compound X and Ibrutinib in assay buffer, typically from 100 µM down to 1 pM. Include a DMSO-only control.
-
In each well of the assay plate, add 5 µL of the compound dilution.
-
Add 10 µL of a 2.5x enzyme/substrate mixture (containing BTK and the peptide substrate).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should be at the Km value for BTK to ensure accurate IC50 determination.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Hypothetical Biochemical Potency Data
| Compound | Target | IC50 (nM) | Hill Slope |
| Novel Compound X | BTK | 5.2 | -1.1 |
| Ibrutinib | BTK | 0.5 | -1.0 |
Phase 2: Cellular Activity and Phenotypic Effects
Following the biochemical characterization, it is crucial to assess the compound's activity in a more complex biological system.
Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a cellular context, which serves as a direct marker of target engagement.
Protocol:
-
Cell Line: Use a B-cell lymphoma cell line with constitutive BCR signaling, such as TMD8 or Ramos.
-
Procedure:
-
Plate the cells (e.g., 1x10^6 cells/well) in a 96-well plate and starve them in serum-free media for 2-4 hours.
-
Treat the cells with serial dilutions of Novel Compound X and Ibrutinib for 2 hours.
-
Stimulate the BCR pathway by adding an anti-IgM antibody for 10 minutes.
-
Lyse the cells and quantify the levels of phosphorylated BTK (pBTK Tyr223) and total BTK using a validated ELISA kit or by Western blotting.
-
Normalize the pBTK signal to the total BTK signal.
-
-
Data Analysis:
-
Calculate the percent inhibition of pBTK for each compound concentration relative to the stimulated, vehicle-treated control.
-
Determine the cellular IC50 by fitting the data to a dose-response curve.
-
Objective: To evaluate the downstream functional consequence of BTK inhibition by measuring the impact on cell viability and proliferation.
Protocol:
-
Procedure:
-
Seed TMD8 or a similar B-cell lymphoma cell line in a 96-well plate at an appropriate density (e.g., 10,000 cells/well).
-
Treat the cells with a range of concentrations of Novel Compound X and Ibrutinib.
-
Incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Table 2: Hypothetical Cellular Activity Data
| Compound | Assay | Cell Line | IC50 / GI50 (nM) |
| Novel Compound X | pBTK (Tyr223) Inhibition | TMD8 | 15.8 |
| Ibrutinib | pBTK (Tyr223) Inhibition | TMD8 | 2.1 |
| Novel Compound X | Cell Viability (72h) | TMD8 | 45.3 |
| Ibrutinib | Cell Viability (72h) | TMD8 | 10.5 |
Interpretation and Next Steps
Based on the hypothetical data presented, Novel Compound X demonstrates activity against BTK both biochemically and in a cellular context, though it is less potent than the established drug, Ibrutinib. The discrepancy between the biochemical IC50 (5.2 nM) and the cellular IC50 (15.8 nM) for Novel Compound X may suggest challenges with cell permeability or stability, which would warrant further investigation.
The next logical steps in the evaluation of Novel Compound X would include:
-
Kinase Selectivity Profiling: A broad panel screen against hundreds of other kinases is essential to understand the selectivity profile. A highly selective compound is generally preferred to minimize off-target effects.
-
ADME/Tox Studies: In-vitro and in-vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity are critical for determining its drug-like properties.
-
In-Vivo Efficacy Studies: If the in-vitro and cellular data are promising, the compound should be tested in animal models of B-cell malignancies to evaluate its efficacy and tolerability in a living system.
Conclusion
This guide provides a structured and scientifically rigorous approach to the initial efficacy comparison of a novel compound, this compound, against an established drug, Ibrutinib. By following a logical progression from biochemical to cellular assays, researchers can generate a robust dataset to inform decisions regarding the further development of novel therapeutic candidates. The provided protocols and data presentation formats serve as a template for ensuring consistency and comparability in preclinical drug discovery.
References
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Byrd, J. C., et al. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine, 369(1), 32-42. [Link]
-
Wang, M. L., et al. (2013). Targeting BTK with Ibrutinib in Relapsed or Refractory Mantle-Cell Lymphoma. New England Journal of Medicine, 369(6), 507-516. [Link]
-
Hendriks, R. W., et al. (2014). BTK-be-gone: a new treatment for B cell malignancies. Blood, 123(11), 1639-1641. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Triazolopyridine Isomers
In the landscape of medicinal chemistry and materials science, triazolopyridines represent a class of heterocyclic compounds with significant therapeutic and industrial applications. Their diverse biological activities, ranging from anti-inflammatory to anti-cancer properties, are intrinsically linked to their specific isomeric forms. The subtle yet critical differences in the arrangement of nitrogen atoms within the fused ring system give rise to distinct isomers, each with a unique electronic and steric profile. Consequently, the unambiguous identification of these isomers is a cornerstone of their development and application. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of different triazolopyridine isomers, grounded in experimental data and established methodologies.
The Challenge of Isomerism in Triazolopyridines
The triazolopyridine scaffold can exist in several isomeric forms, with the most common beingtriazolo[4,3-a]pyridine andtriazolo[1,5-a]pyridine. These isomers, while structurally similar, can exhibit divergent chemical reactivity and biological activity. Therefore, their precise characterization is not merely an academic exercise but a critical step in drug discovery and quality control. Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure and differentiate between these closely related compounds.
Comparative Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic techniques is often necessary for the definitive identification of triazolopyridine isomers. Here, we compare the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) in distinguishing betweentriazolo[4,3-a]pyridine andtriazolo[1,5-a]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for isomer differentiation. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the position of the nitrogen atoms in the triazole ring.
-
¹H NMR: The proton chemical shifts in the pyridine ring are significantly affected by the fusion of the triazolo ring. For instance, the proton at position 5 (H-5) intriazolo[4,3-a]pyridine experiences a notable downfield shift compared to the corresponding proton in the [1,5-a] isomer due to the anisotropic effect of the adjacent nitrogen atom (N-4).
-
¹³C NMR: The carbon chemical shifts are also diagnostic. The bridgehead carbons (C-5 and C-8a) exhibit distinct chemical shifts in the two isomers. Furthermore, the chemical shift of the carbon in the triazole ring (C-3 in the [4,3-a] isomer and C-2 in the [1,5-a] isomer) serves as a key marker for differentiation.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Triazolopyridine Isomers
| Position | triazolo[4,3-a]pyridine | triazolo[1,5-a]pyridine | Key Differentiating Feature |
| ¹H NMR | |||
| H-3 | ~8.5 | - | Absence in [1,5-a] isomer |
| H-5 | ~7.8 | ~8.2 | Significant downfield shift in [1,5-a] isomer |
| H-6 | ~7.0 | ~7.2 | Minor shift |
| H-7 | ~7.4 | ~7.6 | Minor shift |
| H-8 | ~8.0 | ~8.5 | Downfield shift in [1,5-a] isomer |
| ¹³C NMR | |||
| C-3 | ~150 | - | Unique to [4,3-a] isomer |
| C-2 | - | ~155 | Unique to [1,5-a] isomer |
| C-5 | ~125 | ~130 | Downfield shift in [1,5-a] isomer |
| C-8a | ~140 | ~145 | Downfield shift in [1,5-a] isomer |
Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. While the IR spectra of triazolopyridine isomers can be quite similar, subtle differences in the fingerprint region (1500-600 cm⁻¹) can be used for differentiation. The C=N and N-N stretching vibrations, as well as the ring deformation modes, are particularly sensitive to the isomeric form.
-
triazolo[4,3-a]pyridine: Typically shows characteristic bands for C=N stretching around 1640-1620 cm⁻¹.
-
triazolo[1,5-a]pyridine: The C=N stretching vibrations may appear at a slightly different frequency, and the overall pattern of bands in the fingerprint region will be distinct.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of the absorption maxima (λ_max) are dependent on the chromophore system, which differs between the isomers.
-
triazolo[4,3-a]pyridine: Generally exhibits two main absorption bands, with the lower energy band appearing at a longer wavelength compared to the [1,5-a] isomer.
-
triazolo[1,5-a]pyridine: The electronic transitions are slightly higher in energy, resulting in a blue shift of the absorption maxima compared to the [4,3-a] isomer.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular weight, their fragmentation patterns under electron impact (EI) or other ionization techniques can differ. The stability of the resulting fragment ions is influenced by the isomeric structure, leading to variations in the relative abundances of the fragment peaks.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of triazolopyridine isomers. It is crucial to consult specific literature for detailed procedures tailored to the compounds of interest.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, for both solid and liquid samples, a thin film can be cast on a salt plate (e.g., NaCl, KBr).
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The sample is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS, GC-MS).
Data Acquisition
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
-
IR: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.
-
UV-Vis: Scan the sample in a UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.
-
MS: Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, EI) and mass analyzer (e.g., quadrupole, time-of-flight).
Workflow for Isomer Differentiation
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine Analogs
Introduction: The Promise of a Privileged Scaffold
The 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine core represents a fascinating heterocyclic scaffold, a nexus of structural motifs that have garnered significant attention in medicinal chemistry. The fusion of a pyridine ring with a 1,2,3-triazole creates a privileged structure, a term we in the field use for molecular frameworks that are repeatedly found in biologically active compounds.[1] The chloro-substitution further provides a reactive handle for synthetic chemists to elaborate upon, creating diverse libraries of compounds for biological screening. While direct and extensive research on the specific 6-chloro substituted 3H-isomer is nascent, a wealth of data on closely related triazolo-pyridine and triazolo-pyridazine analogs allows us to construct a scientifically-grounded guide on what to expect when translating in vitro findings to in vivo models for this class of compounds.
This guide will delve into the typical biological activities observed for this scaffold, compare the experimental methodologies used for their in vitro and in vivo evaluation, and provide insights into the critical translational considerations that researchers and drug developers must navigate. We will draw upon published data from analogous compounds to illustrate these key principles.
In Vitro Activity Profile: From Cellular Cytotoxicity to Specific Target Engagement
The initial assessment of any new chemical entity begins in the controlled environment of the laboratory bench. For triazolo-pyridine derivatives, the in vitro evaluation typically follows a tiered approach, starting with broad screening and moving towards more specific mechanistic studies.
Primary Screening: Assessing Antiproliferative and Cytotoxic Effects
A common starting point is to evaluate the general cytotoxicity of these compounds against a panel of human cancer cell lines. This provides a rapid assessment of their potential as anticancer agents. For instance, derivatives of the related 6-chloro-[2][3][4]triazolo[4,3-b]pyridazine scaffold have demonstrated potent cytotoxic activity against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6) and human breast adenocarcinoma cells (MCF-7).[2]
Table 1: Representative In Vitro Cytotoxicity of Triazolo-pyridazine Analogs
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4f | SB-ALL | ~1.64-5.66 | Doxorubicin | 0.167 |
| 4j | NALM-6 | ~1.14-3.7 | Doxorubicin | - |
| 4q | NALM-6 | ~1.14-3.7 | Doxorubicin | - |
| Data sourced from a study on 6-chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines.[2] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity screening. Its principle lies in the metabolic activity of viable cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including this compound analogs, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (DMSO alone) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well. Mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
The causality behind this choice of assay is its high-throughput nature, cost-effectiveness, and reliability in providing a quantitative measure of a compound's ability to reduce cell viability, a hallmark of potential anticancer drugs.
Secondary Screening: Unraveling the Mechanism of Action
Once a compound shows promising antiproliferative activity, the next logical step is to determine how it works. For the triazolo-pyridine scaffold, a frequent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
For example, certain[2][3][4]triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[5] Similarly, a 1,2,4-triazolo[1,5-a]pyridine scaffold was key to the discovery of CEP-33779, a selective inhibitor of Janus kinase 2 (JAK2), another important oncology target.[6]
Diagram 1: General Kinase Inhibition Assay Workflow
Caption: A simplified workflow for an in vitro kinase inhibition assay.
The trustworthiness of such an assay is ensured by including positive controls (known inhibitors) and negative controls (inactive compounds or vehicle) to validate the assay's performance and ensure that the observed inhibition is specific to the test compound.
In Vivo Activity Profile: From Animal Models to Pharmacokinetics
While in vitro data is essential for initial screening and mechanistic understanding, the true test of a potential drug lies in its performance within a living organism. In vivo studies are designed to assess a compound's efficacy, safety, and pharmacokinetic properties.
Efficacy Studies in Xenograft Models
For potential anticancer agents like the triazolo-pyridine derivatives, the most common in vivo efficacy model is the tumor xenograft mouse model. In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors.
A study on a c-Met inhibiting[2][3][4]triazolo[4,3-a]pyridine derivative demonstrated significant tumor growth inhibition in nude mice bearing human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumor xenografts.[5] This provides crucial evidence that the compound can reach its target in a complex biological system and exert a therapeutic effect.
Table 2: Representative In Vivo Antitumor Efficacy of a Triazolo-pyridine Analog
| Animal Model | Tumor Type | Compound | Dose | Tumor Growth Inhibition (%) |
| Nude Mouse | MKN-45 (Gastric) | 4d·CH3SO3H | Varies | Dose-dependent inhibition |
| Nude Mouse | NCI-H1993 (Lung) | 4d·CH3SO3H | Varies | Dose-dependent inhibition |
| Data from a study on a c-Met inhibitor.[5] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: A suspension of human tumor cells (e.g., MKN-45) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: The mice are randomized into treatment and control groups. The test compound is administered, often orally or via intraperitoneal injection, according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specific duration. The primary endpoint is often the percentage of tumor growth inhibition.
This protocol is a self-validating system because the inclusion of a vehicle-treated control group allows for the direct comparison of tumor growth with and without the drug, thereby isolating the effect of the compound.
Pharmacokinetic (PK) Profiling
A compound can be highly potent in vitro but fail in vivo if it is not absorbed, is rapidly metabolized, or does not reach the target tissue in sufficient concentrations. Pharmacokinetic studies are therefore critical. These studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound.
For the c-Met inhibitor mentioned earlier, in vivo pharmacokinetic studies in mice revealed favorable properties, including good plasma exposure and a longer biological half-life compared to other known inhibitors.[5] This data is crucial for establishing a dosing regimen that can maintain therapeutic concentrations of the drug over time.
Diagram 2: The Interplay of In Vitro and In Vivo Assessment
Caption: The logical flow from in vitro discovery to in vivo validation.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The transition from a promising in vitro result to a successful in vivo outcome is one of the most challenging aspects of drug development. For the this compound class of compounds, several factors must be considered:
-
Potency vs. Efficacy: A low nanomolar IC50 in a cell-free kinase assay does not guarantee tumor regression in vivo. The compound must be able to penetrate the cell membrane, engage its target in a complex cellular milieu, and overcome any resistance mechanisms.
-
Solubility and Bioavailability: A compound's poor aqueous solubility can severely limit its oral bioavailability, preventing it from reaching therapeutic concentrations in the bloodstream. Indeed, the optimization of a GPR119 agonist from a related pyrazolo[3,4-c]pyridine series was driven by the need to improve its poor aqueous solubility from 0.71 µM to 15.9 µM in a 3H-[2][3][5]triazolo[4,5-c]pyridine derivative.[7]
-
Metabolic Stability: The liver is a formidable defense against foreign chemicals. A compound that is rapidly metabolized will have a short half-life and may require frequent, high doses to be effective. In vitro assays using liver microsomes can predict metabolic stability, but in vivo PK studies are the definitive test.
-
Off-Target Effects: A compound may inhibit its intended target potently but also interact with other proteins in the body, leading to unforeseen toxicities. Selectivity profiling against a panel of kinases or receptors is an important in vitro step to mitigate this risk.[5]
Diagram 3: Factors Influencing In Vitro to In Vivo Translation
Caption: Key pharmacological properties governing the in vivo success of a compound.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutics. The collective evidence from its close analogs suggests that this chemical class is particularly amenable to targeting protein kinases, with demonstrated potential for anticancer activity. The journey from a hit in an in vitro screen to a lead compound with proven in vivo efficacy is complex and requires a multi-faceted experimental approach. A thorough understanding of a compound's potency, mechanism of action, and, crucially, its pharmacokinetic properties is paramount. Future research on this compound itself should focus on a systematic evaluation of these parameters to unlock its full therapeutic potential.
References
-
Aggarwal, R., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry, 86, 288-295. [Link]
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[2][3][4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(13), 3024-3036. [Link]
-
Matsuda, D., et al. (2017). Novel 3H-[2][3][5]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(16), 4436-4449. [Link]
-
Norman, M. H., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
Sources
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- 2. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation [ouci.dntb.gov.ua]
- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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cross-reactivity of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine with other kinases
Introduction: Contextualizing the Inquiry
The compound 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, while structurally intriguing, is not extensively documented in peer-reviewed literature as a kinase inhibitor. Our initial searches indicate its derivatives have been explored as G-protein coupled receptor (GPCR) agonists, specifically for GPR119[1]. However, the core chemical moiety, a triazolopyridine, represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is recurrently found in potent modulators of various biological targets, most notably protein kinases.
Given the limited public data on the specific molecule of interest, this guide has been pivoted to address the broader, more impactful question of the kinase cross-reactivity profile of the triazolopyridine scaffold itself. To provide concrete, data-driven insights, we will focus on a well-characterized clinical candidate built upon this framework: CEP-33779 , a potent and selective inhibitor of Janus Kinase 2 (JAK2) from the[2][3][4]triazolo[1,5-a]pyridine class.
This guide will dissect the selectivity profile of CEP-33779 as a representative of its class, providing quantitative data, discussing the structural rationale for its activity, and detailing the state-of-the-art experimental methodologies used to generate such crucial datasets in drug discovery.
The Triazolopyridine Scaffold and JAK2 Inhibition
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous myeloproliferative neoplasms and inflammatory diseases. The development of selective JAK inhibitors is therefore of high therapeutic interest. CEP-33779 was developed as a selective JAK2 inhibitor with the goal of targeting JAK2-driven pathologies while minimizing the risk of broader immunosuppression that could result from inhibiting other JAK family members, particularly JAK3.
Below is a simplified representation of the canonical JAK-STAT signaling pathway, the target of inhibitors like CEP-33779.
Step-by-Step Protocol:
-
Compound Preparation : The test compound (e.g., CEP-33779) is serially diluted in DMSO to create a range of concentrations for Kd determination or prepared at a single high concentration (e.g., 1 µM) for screening.
-
Assay Assembly : In the wells of a microplate, three components are combined: the test compound, the specific kinase of interest tagged with a unique DNA label, and an active-site-directed ligand immobilized on a solid support (e.g., beads). [5]3. Binding Incubation : The mixture is incubated to allow the binding interactions to reach equilibrium. The test compound and the immobilized ligand compete for the ATP-binding site of the kinase.
-
Separation : The beads are washed to remove any unbound kinase-DNA conjugate. Kinases that were successfully inhibited by the test compound will remain in solution and be washed away.
-
Quantification : The amount of kinase remaining bound to the beads is quantified using qPCR, which amplifies and measures the amount of the associated DNA tag. [5]6. Data Analysis : The qPCR signal from the test compound wells is compared to the signal from control wells (containing DMSO vehicle only). A lower signal indicates that the test compound successfully competed with the immobilized ligand and inhibited binding. This data is used to calculate percent inhibition or, from a dose-response curve, a dissociation constant (Kd).
Method 2: TR-FRET Binding Assay (LanthaScreen™)
This method relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody that binds the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that binds the kinase active site.
Step-by-Step Protocol:
-
Reagent Preparation :
-
1X Kinase Buffer : Prepare a 1X solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). [2] * Test Compound : Prepare a 4X serial dilution of the test compound in the 1X Kinase Buffer.
-
Kinase/Antibody Mix : Prepare a 2X solution of the tagged kinase (e.g., GST- or His-tagged) and the corresponding Eu-labeled anti-tag antibody in 1X Kinase Buffer. Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to pellet aggregates. [3][6] * Tracer Solution : Prepare a 4X solution of the appropriate fluorescent kinase tracer in 1X Kinase Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X test compound dilution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to the wells.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
-
Incubation : Cover the plate and incubate at room temperature for 1 hour, protected from light, to allow the binding to equilibrate.
-
Plate Reading : Read the plate on a TR-FRET-capable plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: 615 nm (Europium reference) and 665 nm (Alexa Fluor™ 647 tracer FRET signal). [4]5. Data Analysis : Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio compared to the DMSO control indicates that the test compound has displaced the tracer from the kinase active site. Plot the emission ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
While direct, comprehensive kinase profiling data for the specific compound this compound is not publicly available, an analysis of the broader triazolopyridine scaffold provides critical insights for researchers. Using the clinical candidate CEP-33779 as a data-rich exemplar, we have demonstrated that this scaffold can be leveraged to create highly potent and selective kinase inhibitors. The exceptional selectivity of CEP-33779 for JAK2 over other JAK family members and across the broader kinome highlights the power of modern medicinal chemistry in fine-tuning inhibitor specificity.
The detailed methodologies provided for leading kinase profiling platforms, KINOMEscan™ and LanthaScreen™, offer a practical guide for scientists seeking to characterize their own compounds. Such rigorous, quantitative cross-reactivity screening is an indispensable component of the drug discovery process, essential for validating a compound's mechanism of action, anticipating potential liabilities, and ultimately building a robust safety and efficacy profile for novel therapeutics.
References
-
Stump, K.L., Lu, L.D., Dobrzanski, P., et al. (2011). A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis. Arthritis Research & Therapy, 13(2), R68. Available at: [Link]
-
Matsuda, D., et al. (2017). Novel 3H-t[2][3]riazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(15). Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 16, 2026, from [Link]
-
DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved January 16, 2026, from [Link]
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- 2. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. chayon.co.kr [chayon.co.kr]
A Researcher's Guide to Benchmarking 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine: A Framework for Comparative Analysis
This guide provides a comprehensive framework for the systematic benchmarking of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine against established standards. As a novel compound featuring the privileged triazolopyridine scaffold, its biological activity is of significant interest to the drug discovery community. This document is structured to empower researchers to generate robust, comparative data by detailing the selection of appropriate biological targets, outlining validated experimental protocols, and presenting the performance of known standards.
The triazolopyridine core is a versatile pharmacophore found in molecules targeting a range of biological entities. Based on extensive analysis of existing literature, this guide will focus on three high-probability targets for this compound: the c-Met kinase , the GABA A receptor , and the GPR119 receptor . For each potential target, we will provide the necessary context, reference standards, and detailed methodologies for a head-to-head comparison.
Section 1: The c-Met Kinase Pathway: A Target in Oncology
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention. Several small-molecule inhibitors targeting the ATP-binding site of c-Met have been developed and approved for clinical use.
Benchmarking Standards for c-Met Inhibition
To provide a robust comparison, we have selected two FDA-approved c-Met inhibitors, Crizotinib and Cabozantinib, as our primary standards. These molecules have well-characterized in vitro and in vivo activities and serve as an excellent baseline for evaluating novel compounds.
| Compound | Target(s) | In Vitro IC50 (c-Met) | Cell-Based c-Met Phosphorylation Inhibition IC50 |
| Crizotinib | c-Met, ALK, ROS1 | 8 nM[1] | 11 nM[2][3] |
| Cabozantinib | c-Met, VEGFR2, RET, KIT, AXL, FLT3, TIE2 | 1.3 nM[4] | ~89 nM (in E98NT cells)[5] |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols for c-Met Benchmarking
This assay determines the direct inhibitory effect of the test compound on the enzymatic activity of recombinant c-Met kinase.
Workflow Diagram:
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Crizotinib, and Cabozantinib in DMSO. The final concentration in the assay should typically range from 1 µM to 0.05 nM.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP (final concentration at the Km for c-Met), and the substrate Poly(Glu,Tyr).
-
Kinase Preparation: Dilute recombinant human c-Met kinase in 1x Kinase Assay Buffer.
-
Reaction Setup: In a 384-well white plate, add the Master Mix to all wells. Subsequently, add the diluted compounds.
-
Initiation: Initiate the kinase reaction by adding the diluted c-Met kinase to each well. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After a 15-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
This assay measures the ability of the test compound to inhibit the autophosphorylation of endogenous c-Met in a cellular context.
Workflow Diagram:
Caption: Workflow for the cell-based c-Met phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture: Seed a human cancer cell line with amplified c-Met (e.g., MKN45 gastric cancer cells) in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the standard inhibitors for 2 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer the cell lysates to a 96-well plate pre-coated with a c-Met capture antibody. Incubate to allow the binding of total c-Met.
-
Detection: After washing, add a detection antibody specific for phosphorylated c-Met (e.g., anti-pY1234/1235).
-
Signal Generation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a TMB substrate. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-c-Met signal to the total c-Met signal (determined in a parallel ELISA) and calculate the percent inhibition of phosphorylation. Determine the IC50 values.
Section 2: The GABA A Receptor: A Key CNS Target
The γ-aminobutyric acid type A (GABA A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that is a target for a wide range of therapeutic agents, including benzodiazepines, which act as positive allosteric modulators.
Benchmarking Standards for GABA A Receptor Modulation
For benchmarking at the GABA A receptor, we have selected Diazepam and Clonazepam, two widely used benzodiazepines with well-defined binding affinities.
| Compound | Target | In Vitro Kᵢ (nM) |
| Diazepam | GABA A Receptor (Benzodiazepine Site) | ~1.0 - 5.0 (subtype dependent)[6] |
| Clonazepam | GABA A Receptor (Benzodiazepine Site) | ~1.0 - 2.5 (subtype dependent)[7] |
| This compound | To be determined | To be determined |
Experimental Protocol for GABA A Receptor Benchmarking
This assay measures the affinity of the test compound for the benzodiazepine binding site on the GABA A receptor by competing with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the GABA A receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex by homogenization and differential centrifugation.
-
Compound Preparation: Prepare serial dilutions of this compound, Diazepam, and Clonazepam.
-
Binding Assay: In a 96-well plate, incubate the brain membranes with a fixed concentration of a radiolabeled benzodiazepine, such as [³H]Flunitrazepam, and varying concentrations of the test compounds.
-
Equilibration: Incubate the mixture at 4°C to allow the binding to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Section 3: The GPR119 Receptor: A Target in Metabolic Disease
G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.
Benchmarking Standard for GPR119 Agonism
AR231453 is a well-characterized and potent GPR119 agonist, making it an ideal standard for benchmarking novel agonists.
| Compound | Target | In Vitro EC50 (cAMP Accumulation) |
| AR231453 | GPR119 | ~25-50 nM[8][9] |
| This compound | To be determined | To be determined |
Experimental Protocol for GPR119 Benchmarking
This assay measures the ability of a test compound to activate GPR119 and stimulate the production of cyclic AMP (cAMP), a key second messenger in the GPR119 signaling pathway.
Workflow Diagram:
Caption: Workflow for the GPR119 cAMP accumulation assay.
Step-by-Step Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing human GPR119 into 384-well plates.
-
Compound Addition: Prepare serial dilutions of this compound and AR231453 and add them to the cells.
-
Stimulation: Incubate the plate at 37°C for 30 minutes to allow for receptor activation and cAMP production.
-
Lysis and Detection: Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) reagents, which include cAMP labeled with d2 and an anti-cAMP antibody labeled with a cryptate.
-
Signal Measurement: After an incubation period at room temperature, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Calculate the EC50 value for each compound by fitting the dose-response data to a sigmoidal curve.
Conclusion and Forward Outlook
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound. By systematically evaluating its activity against c-Met, the GABA A receptor, and GPR119 using the detailed protocols and established standards provided, researchers can generate high-quality, comparable data. This will be instrumental in elucidating the compound's mechanism of action and determining its potential for further development as a therapeutic agent. The logical progression from in vitro enzymatic assays to cell-based functional assays will provide a clear and actionable path for advancing the understanding of this promising new chemical entity.
References
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- Cabozantinib (XL184) | VEGFR2/MET Inhibitor. MedChemExpress.
- Crizotinib (PF-02341066) | ALK/c-Met/ROS1 Inhibitor | CAS 877399-52-5. Selleck Chemicals.
- A Head-to-Head Comparison of Clonazepam and Other Benzodiazepines' Binding Affinities
- In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling.
- Crizotinib hydrochloride | ≥99%(HPLC) | Selleck | c-Met 阻害剤. Selleck Chemicals.
- Binding affinities normalized to GABAA α2 (ratios of Ki values, show in gray) and pair-wise comparison of the mean pKi values of clobazam, N-desmethylclobazam, clonazepam, and zolpidem across GABAA receptor subtypes.
- In Vitro Binding Affinity of Clonazepam to Benzodiazepine Receptors: A Technical Guide. Benchchem.
- In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PMC.
- Activation and signaling mechanism revealed by GPR119-Gs complex structures. PMC.
- Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. MDPI.
- IC50 values against c-Met kinase. a.
- IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro.
- Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine f
- GPR119 activation by OEA and AR231453 via G protein-dependent and -independent pathways.
- GPR119. MedchemExpress.com.
- Development and validation of cell-based assays for the screening of GPR119 agonists.
- Clonazepam. Wikipedia.
- Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. PMC.
- Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. PubMed.
- Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density. PubMed.
- Diazepam. Wikipedia.
- Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
- High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism. PMC.
- 6-Chloro-1,2,4-Triazolo[4,3-B]Pyridazin-3(2H)-One. Rlavie.
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Pyrazolo[5,1-c][1][2][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PMC.
- Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC.
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6-Chloro[1][2][10]triazolo[4,3-b]pyridazin-3(2H)-one | CAS 33050-32-7. Santa Cruz Biotechnology.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
- Synthesis, cytotoxicity, antimicrobial and anti-biofilm activities of novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives.
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6-chloro-3-ethyl[1][2][10]triazolo[4,3-b]pyridazine. CymitQuimica.
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Current Chemistry Letters Synthesis and biological evaluation of some new 7H-[1][2][10]triazolo[3,4-b][1][4][10]thiadiazines. Growing Science.
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A Senior Application Scientist's Guide to Triazolopyridine Synthesis: A Comparative Analysis of Key Protocols
Introduction: The Enduring Significance of the Triazolopyridine Scaffold
The fusion of a triazole and a pyridine ring creates the triazolopyridine scaffold, a privileged heterocyclic system that has become a cornerstone in medicinal and agricultural chemistry.[1][2] These compounds are not merely academic curiosities; they form the core of blockbuster pharmaceuticals like the antidepressant Trazodone, the α-adrenergic blocker Dapiprazole, and the JAK1 inhibitor Filgotinib.[1][2] Their broad-spectrum biological activity, spanning antibacterial, antifungal, anticancer, and anti-inflammatory properties, continually drives the demand for efficient and versatile synthetic methodologies.[1]
This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of synthetic routes. As a Senior Application Scientist, my objective is to provide an in-depth comparative analysis of the most pivotal protocols for synthesizing triazolopyridines. We will dissect the causality behind experimental choices, evaluate the strengths and weaknesses of each approach, and provide the practical, data-driven insights needed to select the optimal strategy for your specific target molecule and research goals. We will explore classical rearrangement reactions that offer elegant, metal-free pathways, and contrast them with modern transition-metal-catalyzed methods that provide unparalleled efficiency and scope.
Classical Approaches: The Foundation of Triazolopyridine Synthesis
The earliest and most fundamental methods for constructing the triazolopyridine core often rely on intramolecular cyclization or rearrangement reactions. While sometimes requiring harsh conditions, their simplicity and reliance on readily available starting materials ensure their continued relevance.
The Boulton-Katritzky Rearrangement: A Metal-Free Tandem Approach
The Boulton-Katritzky rearrangement is a powerful, atom-economical method for synthesizing five-membered heterocycles.[3] In the context of triazolopyridine synthesis, it is most effectively employed in a tandem sequence involving a nucleophilic aromatic substitution (SNAr) followed by the rearrangement itself. This strategy provides a robust, transition-metal- and oxidant-free pathway to functionalized[3][4][5]triazolo[1,5-a]pyridines.[3]
Causality and Mechanistic Insight: The protocol's elegance lies in its sequential bond formation. The reaction is initiated between a 2-halopyridine (typically 2-fluoropyridine, as fluorine is an excellent leaving group for SNAr) and a 3-amino-1,2,4-oxadiazole. A strong, non-nucleophilic base is crucial; its role is to deprotonate the amine, creating a potent nucleophile that attacks the electron-deficient pyridine ring. This initial SNAr step is the gateway to the key rearrangement. Once the two heterocyclic fragments are linked, the reaction conditions promote the Boulton-Katritzky rearrangement, a recyclization process that leads to the thermodynamically stable triazolopyridine ring system. The choice of a high-boiling polar aprotic solvent like DMSO is deliberate, as it effectively solvates the base's cation and facilitates the high temperatures often required for the rearrangement.[3]
Workflow: Tandem SNAr/Boulton-Katritzky Rearrangement
Caption: Workflow for the base-promoted tandem synthesis of triazolopyridines.
The Dimroth Rearrangement: Navigating Isomeric Landscapes
The Dimroth rearrangement is not a primary synthesis but a critical isomerization that every chemist working with these scaffolds must understand.[6] It describes the conversion between different triazole isomers, most commonly the transformation of the kinetically favored but less stable[3][4][5]triazolo[4,3-a]pyridine to the thermodynamically more stable[3][4][5]triazolo[1,5-a]pyridine.[7][8] This rearrangement can occur under acidic, basic, or even thermal conditions.[7][8]
Causality and Synthetic Implications: The driving force for the Dimroth rearrangement is the formation of a more stable aromatic system. Awareness of this process is vital for two reasons:
-
Avoiding Unwanted Isomerization: If the [4,3-a] isomer is the desired product, reaction and purification conditions must be carefully controlled (e.g., using neutral conditions, avoiding excessive heat) to prevent its conversion.
-
Intentional Isomerization: Conversely, if the [1,5-a] isomer is the target, a synthetic route that initially produces the [4,3-a] isomer can be followed by a deliberate rearrangement step, often by simply refluxing in a suitable solvent or treating with acid or base.
The accepted mechanism involves a ring-opening of the triazole to an intermediate, followed by rotation and re-closure to yield the more stable isomer.[9]
Mechanism: The Dimroth Rearrangement
Caption: The conversion of a [4,3-a] to a [1,5-a] triazolopyridine isomer.
Modern Catalytic Protocols: The Drive for Efficiency and Scope
The evolution of synthetic organic chemistry has been marked by the rise of transition-metal catalysis, which offers milder reaction conditions, superior functional group tolerance, and access to a broader range of molecular diversity.
Copper-Catalyzed Tandem Addition and Oxidative Cyclization
Copper catalysis has become a workhorse for N-heterocycle synthesis due to the low cost and low toxicity of copper salts. A highly effective method for synthesizing 2-substituted[3][4][5]triazolo[1,5-a]pyridines involves the copper-catalyzed reaction of 2-aminopyridines with nitriles.[1][10]
Causality and Mechanistic Insight: This reaction is a powerful example of tandem catalysis, where the copper catalyst orchestrates sequential N-C and N-N bond formations in a single pot.[11] The reaction begins with the copper-catalyzed addition of the 2-aminopyridine to the nitrile, forming an amidine intermediate. The magic happens in the subsequent step: an oxidative cyclization. Here, an oxidant (often atmospheric air, making this a "green" choice) facilitates the formation of the crucial N-N bond, closing the triazole ring.[10][11] The choice of catalyst (e.g., CuBr) and ligand (e.g., 1,10-phenanthroline) is critical for stabilizing the copper center and promoting the necessary redox cycling.[1] This method is prized for its operational simplicity and the use of readily available starting materials.[11]
Workflow: Copper-Catalyzed Triazolopyridine Synthesis
Caption: One-pot copper-catalyzed synthesis from 2-aminopyridines and nitriles.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis, the gold standard for C-C and C-N bond formation, also offers sophisticated routes to triazolopyridines. These methods often involve the coupling of two pre-functionalized heterocyclic partners, providing access to complex substitution patterns that might be difficult to achieve otherwise. A notable example is the palladium-catalyzed tandem reaction between 1,2,4-oxadiazol-3-amines and 2-pyridyl triflates.[12]
Causality and Mechanistic Insight: This protocol leverages the power of palladium-catalyzed C-N cross-coupling. The 2-pyridyl triflate serves as an excellent electrophilic partner. The reaction proceeds via a standard catalytic cycle (oxidative addition, ligand exchange, reductive elimination) to form the C-N bond. This initial coupling is designed to create an intermediate that is perfectly primed to undergo a subsequent Boulton-Katritzky rearrangement to furnish the final triazolopyridine product.[12] While often more expensive due to the cost of palladium catalysts and phosphine ligands, this approach offers exceptional control and can be essential for synthesizing highly decorated target molecules.
Comparative Analysis of Synthesis Protocols
The choice of a synthetic protocol is a multi-faceted decision. The following table provides a comparative summary to guide this selection process.
| Protocol | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Yield Range | Advantages | Limitations |
| Tandem SNAr/Boulton-Katritzky | 2-Fluoropyridines, 3-Amino-1,2,4-oxadiazoles | Strong base (e.g., tBuOLi) | High temp (100-150 °C), DMSO | 60-85% | Transition-metal & oxidant-free, atom-economical.[3] | High temperatures, requires specific oxadiazole precursors. |
| Dimroth Rearrangement | [3][4][5]Triazolo[4,3-a]pyridines | Acid, base, or heat | Varies (reflux) | N/A (Isomerization) | Access to thermodynamically stable isomers. | Can be an undesired side reaction, not a primary synthesis. |
| Cu-Catalyzed Tandem Reaction | 2-Aminopyridines, Nitriles | Cu(I) or Cu(II) salt, Ligand, Oxidant (Air) | Moderate heat (100-130 °C) | 70-95% | Inexpensive catalyst, uses air as oxidant, broad scope.[10][11] | Potential for metal contamination, may require ligand screening. |
| Pd-Catalyzed Cross-Coupling | 2-Pyridyl triflates, 3-Amino-1,2,4-oxadiazoles | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | Moderate heat (80-120 °C) | 65-90% | High functional group tolerance, access to complex patterns.[12] | Expensive catalyst/ligands, risk of metal contamination. |
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, step-by-step methodologies for two of the key protocols discussed.
Protocol 1: Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement[3]
-
Objective: Synthesis of functionalized[3][4][5]triazolo[1,5-a]pyridines.
-
Step 1: To a flame-dried reaction tube equipped with a magnetic stir bar, add the 1,2,4-oxadiazol-3-amine (0.5 mmol, 1.0 equiv), the 2-fluoropyridine derivative (0.6 mmol, 1.2 equiv), and lithium tert-butoxide (tBuOLi) (1.0 mmol, 2.0 equiv).
-
Step 2: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Step 3: Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) via syringe.
-
Step 4: Place the sealed reaction tube in a preheated oil bath at 150 °C.
-
Step 5: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Step 6: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution (10 mL).
-
Step 7: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Step 8: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Step 9: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired[3][4][5]triazolo[1,5-a]pyridine.
Protocol 2: Copper-Catalyzed Synthesis from 2-Aminopyridine and Nitrile[1][10]
-
Objective: Synthesis of 2-substituted[3][4][5]triazolo[1,5-a]pyridines.
-
Step 1: In a reaction vial, combine the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv), the nitrile derivative (1.2 mmol, 1.2 equiv), copper(I) bromide (CuBr) (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.05 mmol, 5 mol%).
-
Step 2: Add dichlorobenzene (3 mL) as the solvent.
-
Step 3: Seal the vial and place it in a preheated oil bath at 130 °C. It is important that the reaction is open to the air (e.g., via a reflux condenser) to serve as the oxidant.
-
Step 4: Stir the reaction mixture vigorously for 24 hours. Monitor progress by TLC.
-
Step 5: Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Step 6: Filter the mixture through a pad of celite to remove the catalyst. Wash the pad with additional DCM.
-
Step 7: Concentrate the filtrate under reduced pressure.
-
Step 8: Purify the crude residue by flash column chromatography on silica gel to yield the target 2-substituted[3][4][5]triazolo[1,5-a]pyridine.
Conclusion and Future Perspectives
The synthesis of triazolopyridines has evolved from classical, high-temperature cyclizations to sophisticated, mild, and highly efficient catalytic protocols. The Boulton-Katritzky and Dimroth rearrangements offer powerful, metal-free strategies that are synthetically elegant and cost-effective. In contrast, copper and palladium-catalyzed methods provide unparalleled scope, allowing for the rapid construction of complex and diverse libraries essential for modern drug discovery.[5]
Looking ahead, the field continues to advance toward more sustainable and efficient practices.[5] Emerging trends include the use of microwave-assisted synthesis to dramatically reduce reaction times, mechanochemistry to minimize solvent waste, and the development of novel catalyst-free methods that operate under even milder conditions.[12] The ultimate choice of protocol will always depend on the specific target, desired scale, and available resources. By understanding the underlying principles and comparative performance of these key methods, researchers are well-equipped to navigate the synthetic landscape and successfully construct these vital heterocyclic compounds.
References
- Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential - GeneOnline News. (2025). GeneOnline.
-
Li, Z., Qiu, K., Yang, X., Zhou, W., & Cai, Q. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[3][4][5]Triazolo[1,5-a]pyridines. Organic Letters, 24, 2989–2992.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Triazolopyridines: Advances in Synthesis and Applic
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][4][5]triazolo[1,5-c]pyrimidine derivatives. (n.d.). Beilstein Journals.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Journal of Faculty of Science, 10(2).
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).
- Dimroth rearrangement. (n.d.). Wikipedia.
-
Dimroth rearrangement leading to[3][4][5]triazolo[1,5‐a]pyridines. (n.d.). ResearchGate.
- Abdelkhalek, A. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
- The Chemistry of the Triazolopyridines: An Update. (2025).
- Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882.
- Proposed mechanism for the synthesis of triazolopyridines. (n.d.).
- Nitrous oxide as a diazo transfer reagent: the synthesis of triazolopyridines. (n.d.). RSC Publishing.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
-
Efficient Synthesis and X-ray Structure of[3][4][5]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (n.d.). MDPI.
- Palladium-Catalyzed Triazolopyridine Synthesis. (2014). [No Source Found].
- The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia.
- Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. (2024). Beilstein Journals.
- Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. (2021). Molecules, 26(4), 986.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, a heterocyclic compound that, like many of its chlorinated pyridine counterparts, requires careful management as hazardous waste.
This document is designed to be a comprehensive resource, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to not only comply with safety regulations but to foster a culture of proactive safety in your laboratory.
Hazard Identification and Risk Assessment
Inferred Hazards:
-
Toxicity: Like many chlorinated organic molecules and pyridine derivatives, this compound should be presumed harmful if swallowed, inhaled, or absorbed through the skin.[1] It may cause irritation to the skin, eyes, and respiratory system.[1][2][3]
-
Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life and may have long-lasting adverse effects on the environment.[4] Therefore, discharge into drains or the environment must be strictly avoided.[5][6]
-
Combustion Byproducts: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[7]
Personal Protective Equipment (PPE): A thorough risk assessment dictates the mandatory use of appropriate PPE. The following table summarizes the minimum requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[5] | To prevent dermal absorption, which is a likely route of exposure for pyridine derivatives. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against accidental splashes that could cause serious eye irritation or damage. |
| Skin and Body | A laboratory coat is mandatory. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.[5] | To minimize skin contact and contamination of personal clothing. |
| Respiratory | All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] | To prevent respiratory tract irritation from potential dust or vapors.[1] |
Waste Segregation and Containment: The First Step in Proper Disposal
Effective disposal begins the moment a chemical is deemed "waste."[9] Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.
Core Principles:
-
Designate a Satellite Accumulation Area (SAA): Your laboratory must have a designated SAA for hazardous waste.[10][11] This area should be at or near the point of generation and under the control of laboratory personnel.[12]
-
Use Compatible Containers: Waste this compound must be collected in a container that is compatible with the chemical. The original container is often a suitable choice, provided it is in good condition.[11] The container must have a secure, tight-fitting lid to prevent leaks or spills.[11]
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards.[10][11][13]
The following flowchart illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol applies to small quantities of waste this compound typically generated in a research laboratory setting.
Objective: To safely prepare and transfer the hazardous waste to your institution's central accumulation area for final disposal by a licensed contractor.
Materials:
-
Appropriate PPE (see table above)
-
Designated hazardous waste container (compatible, with a secure lid)
-
Hazardous waste label
-
Chemical fume hood
Procedure:
-
Preparation:
-
Ensure you are wearing all required PPE.
-
Perform all operations within a certified chemical fume hood.[8]
-
Confirm your hazardous waste container is properly labeled and in good condition.
-
-
Waste Transfer (Solids):
-
Carefully transfer the solid waste this compound into the designated "Solid Chlorinated Hazardous Waste" container using a clean spatula or scoop.
-
Avoid generating dust.[5] If the material is a fine powder, consider gently moistening it with a small amount of a compatible, non-reactive solvent (like Toluene) to minimize dust generation, if your waste stream allows for this.
-
-
Waste Transfer (Solutions):
-
Carefully pour the solution containing this compound into the appropriate liquid hazardous waste container (halogenated or non-halogenated, depending on the solvent).
-
Use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]
-
-
Container Sealing and Storage:
-
Securely close the waste container.
-
Wipe the exterior of the container with a damp cloth or paper towel to remove any external contamination. Dispose of the wipe as hazardous waste.
-
Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[11] Ensure it is segregated from incompatible materials, such as strong oxidizing agents and acids.[8]
-
-
Arranging for Pickup:
-
Once the waste container is full, or if you are discontinuing work with this chemical, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Important Considerations:
-
DO NOT dispose of this compound down the drain.[5][6] This is a critical environmental protection measure.
-
DO NOT mix this waste with incompatible chemicals.
-
Final Disposal Method: The ultimate disposal will be handled by a licensed chemical destruction facility, likely through high-temperature incineration with flue gas scrubbing to neutralize the acidic gases produced.[5][6][14]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or if you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.
-
Small Spills (inside a fume hood):
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent).
-
Carefully collect the absorbent material and the spilled chemical using non-sparking tools.[5]
-
Place all contaminated materials into a designated hazardous waste container.[8]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][8] Seek prompt medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
Regulatory Framework
In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic laboratories have specific guidelines under 40 CFR part 262, subpart K, which provides a framework for managing hazardous waste in a laboratory setting.[12] Key aspects include the proper identification of hazardous waste, management in Satellite Accumulation Areas, and timely removal of waste from the laboratory.[10][12] It is your responsibility to be familiar with both these federal regulations and your institution's specific policies.
By adhering to these detailed procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental care.
References
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.[Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science.[Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.[Link]
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Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.[Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.[Link]
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Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.[Link]
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Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry.[Link]
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Production, Import, Use, and Disposal of Pyridine. (1992). National Center for Biotechnology Information.[Link]
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Standard Operating Procedure for Pyridine. (n.d.). Washington State University.[Link]
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Pyridine: incident management. (2019). Public Health England.[Link]
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How to quench Pyridine? (2022). ResearchGate.[Link]
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A Senior Application Scientist's Guide to Handling 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine: Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel heterocyclic compound, 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, presents a unique profile of potential hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, ensuring that every action in the lab is informed, deliberate, and safe.
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, established principles of chemical safety and data from structurally analogous compounds—chlorinated pyridines and triazine derivatives—provide a strong foundation for a comprehensive risk assessment. These analogs are known to cause skin and serious eye irritation and can be harmful if swallowed or inhaled.[1][2][3] Therefore, we will proceed with the assumption that our target compound shares these hazardous properties.
The Foundational Principle: The Hierarchy of Controls
Before we even consider Personal Protective Equipment (PPE), it's crucial to ground our safety plan in the hierarchy of controls. PPE is the last line of defense, not the first.[4]
-
Elimination/Substitution: While not always possible in novel research, consider if a less hazardous analog could be used.
-
Engineering Controls: These are your primary, non-negotiable tools for minimizing exposure. All work with this compound must be conducted within a certified chemical fume hood to control inhalation exposure.[3][5] Eyewash stations and safety showers must be readily accessible.[3][5]
-
Administrative Controls: These are the protocols and procedures that define safe lab operation, such as restricting access to the designated work area and providing thorough training.
-
Personal Protective Equipment (PPE): This is the focus of our guide—the essential barrier between you and the chemical.
Core Directive: Personal Protective Equipment (PPE) for this compound
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the minimum required PPE for handling this compound in various common laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety Goggles with side shields | Double-gloving with nitrile gloves | Full-length lab coat (buttoned) | Recommended: N95 respirator |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double-gloving with nitrile gloves | Chemical-resistant gown over lab coat | Not typically required if in a fume hood |
| Running Reactions | Chemical Splash Goggles | Double-gloving with nitrile gloves | Chemical-resistant gown | Not typically required if in a fume hood |
| Large-Scale Operations (>5g) | Chemical Splash Goggles & Face Shield | Double-gloving with nitrile gloves | Chemical-resistant coveralls | Assess need based on potential for aerosolization |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant gown or coveralls | Required: Air-purifying respirator with appropriate cartridges |
Justification for PPE Selection
-
Eye and Face Protection : Because analogous compounds are known to cause serious eye irritation or damage, robust eye protection is critical.[1][2][6]
-
Hand Protection : Skin contact is a primary route of exposure for many chemicals.[4] Given that similar chlorinated heterocyclic compounds cause skin irritation, gloves are mandatory.[1][2]
-
Double-Gloving : This is a critical practice. The outer glove provides the primary barrier and can be removed immediately if contamination is suspected, protecting the inner glove and your skin.[4]
-
Nitrile Gloves : These offer good resistance to a broad range of chemicals and are a suitable choice for this compound. Always check the manufacturer's compatibility chart.
-
-
Body Protection : A buttoned, full-length lab coat is the minimum requirement. For tasks with a higher risk of splashes or contamination, a polyethylene-coated gown or chemical-resistant coveralls should be worn over the lab coat.[8] This prevents the permeation of the chemical to your personal clothing and skin.
-
Respiratory Protection : While engineering controls like fume hoods are the primary defense against inhalation hazards, respiratory protection may be necessary in specific situations.
-
N95 Respirator : When weighing the solid compound, fine powders can become airborne. An N95 respirator will provide protection against inhaling these particulates.
-
Air-Purifying Respirator (APR) : In the event of a significant spill or if working in an area with inadequate ventilation, an APR with organic vapor/acid gas cartridges would be necessary.[9]
-
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical sequence for donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE before handling hazardous chemicals.
Doffing (Taking Off) PPE Workflow
This process is designed to move from most contaminated to least contaminated, preventing the transfer of chemicals to your skin or clean areas.
Caption: Step-by-step procedure for safely removing PPE to avoid cross-contamination.
Emergency and Disposal Plan
In Case of Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[5][10]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Response
-
Small Spill (in a fume hood) : Absorb the spill with an inert material like vermiculite or sand. Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Large Spill : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.
Disposal of Contaminated Waste
All materials, including gloves, gowns, and absorbent materials contaminated with this compound, must be treated as hazardous waste.[11]
-
Segregation : Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Chemical Waste : Unused or waste quantities of the chemical should be collected in a separate, sealed, and labeled container.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12][13] Consult your institution's EHS department for specific procedures.
By integrating these principles and protocols into your daily laboratory workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- MATERIAL SAFETY D
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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- American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2025, August 5).
- TCI Chemicals. (2025, May 22).
- Thermo Fisher Scientific. (2010, August 26).
- Ag Health and Safety Alliance. (2025, August 5). Guide to Safe Pesticide Application in Agriculture - Donning Personal Protective Equipment.
- Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?
- Fisher Scientific. (2015, September 30). 2,3-Dichloro-5-(trifluoromethyl)
- Ricca Chemical Company. (2025, April 3). Pyridine, 10% (v/v)
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Guidechem. 6-CHLORO-3-METHYL[7][10]TRIAZOLO[4,3-B]PYRIDAZINE 7197-01-5 wiki.
- Organic Syntheses. Working with Hazardous Chemicals.
- Washington State University.
- ACS Publications. (2018, March 26). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T.
- Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
- National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Organic Syntheses. (2014, February 19).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
